molecular formula C8H12N2O B6598466 (5-Ethoxypyridin-3-yl)methanamine CAS No. 1256789-64-6

(5-Ethoxypyridin-3-yl)methanamine

Cat. No.: B6598466
CAS No.: 1256789-64-6
M. Wt: 152.19 g/mol
InChI Key: OFCRDLNLLQTVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Ethoxypyridin-3-yl)methanamine is a chemical compound of interest in scientific research and development, particularly as a versatile building block in medicinal chemistry and pharmacology. This specialty amine features both an ethoxy-substituted pyridine ring and a reactive methylamine functional group, making it a valuable precursor for the synthesis of more complex molecules . Researchers utilize this and similar pyridin-3-yl methanamine derivatives in the design and development of novel bioactive compounds, including potential therapeutic agents . For instance, structurally related compounds are investigated for their interactions with neurological targets . As a key intermediate, it enables exploration into structure-activity relationships and is used to create heterocyclic scaffolds like oxadiazoles, which are common in drug discovery . The compound should be stored according to the manufacturer's specifications, often in a cool, dark place under an inert atmosphere to maintain stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-ethoxypyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-11-8-3-7(4-9)5-10-6-8/h3,5-6H,2,4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCRDLNLLQTVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801302261
Record name 3-Pyridinemethanamine, 5-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256789-64-6
Record name 3-Pyridinemethanamine, 5-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256789-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinemethanamine, 5-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(5-Ethoxypyridin-3-yl)methanamine CAS 1256789-64-6

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (5-Ethoxypyridin-3-yl)methanamine (CAS 1256789-64-6): Synthesis, Characterization, and Potential Applications in Drug Discovery

Authored by: A Senior Application Scientist

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. This guide focuses on a specific, yet underexplored, derivative: (5-Ethoxypyridin-3-yl)methanamine. While extensive literature on this exact compound is not publicly available, its structural motifs—a 3,5-disubstituted pyridine ring bearing an ethoxy group and a primary aminomethyl substituent—suggest significant potential as a versatile building block for novel therapeutics. This document serves as a comprehensive technical resource for researchers, providing a plausible synthetic route, detailed characterization protocols, and an expert perspective on its potential applications, grounded in established principles of medicinal chemistry and pyridine synthesis.

Core Compound Analysis: (5-Ethoxypyridin-3-yl)methanamine

(5-Ethoxypyridin-3-yl)methanamine is a disubstituted pyridine derivative. The core structure consists of a pyridine ring functionalized with an ethoxy group at the 5-position and a methanamine group at the 3-position.

Table 1: Compound Identification and Predicted Physicochemical Properties

ParameterValueSource
IUPAC Name (5-Ethoxypyridin-3-yl)methanamineN/A
CAS Number 1256789-64-6N/A
Molecular Formula C8H12N2ON/A
Molecular Weight 152.19 g/mol PubChem (Predicted)
Predicted XLogP3 0.8PubChem (Predicted)
Predicted Hydrogen Bond Donors 2PubChem (Predicted)
Predicted Hydrogen Bond Acceptors 3PubChem (Predicted)
Predicted Rotatable Bond Count 3PubChem (Predicted)

Note: Physicochemical properties are predicted as experimental data for this specific CAS number is not widely available.

The presence of both a hydrogen bond donor (the amine) and acceptors (the pyridine nitrogen and the ether oxygen), combined with a low molecular weight and a favorable predicted LogP, suggests that this molecule possesses "lead-like" qualities, making it an attractive starting point for a drug discovery program.

Proposed Retrosynthetic Analysis and Synthesis Protocol

The synthesis of 3,5-disubstituted pyridines can be approached through various established methodologies. A practical and logical synthetic route for (5-Ethoxypyridin-3-yl)methanamine would likely commence from a readily available starting material such as 3,5-dinitropyridine or a related substituted pyridine. A plausible retrosynthetic pathway is outlined below.

G Target (5-Ethoxypyridin-3-yl)methanamine Precursor1 5-Ethoxypyridine-3-carbonitrile Target->Precursor1 Reduction of Nitrile Precursor2 5-Hydroxypyridine-3-carbonitrile Precursor1->Precursor2 Williamson Ether Synthesis Precursor3 5-Bromopyridine-3-carbonitrile Precursor2->Precursor3 Nucleophilic Substitution

Caption: Retrosynthetic analysis for (5-Ethoxypyridin-3-yl)methanamine.

Detailed Step-by-Step Synthesis Workflow

This proposed protocol is a robust, multi-step synthesis designed for high yield and purity.

Step 1: Synthesis of 5-Hydroxypyridine-3-carbonitrile from 5-Bromopyridine-3-carbonitrile

  • Rationale: This step introduces the oxygen functionality required for the final ethoxy group via a nucleophilic aromatic substitution reaction. The bromo substituent is a good leaving group, facilitating this transformation.

  • Protocol:

    • To a solution of 5-bromopyridine-3-carbonitrile (1.0 eq) in a suitable high-boiling polar aprotic solvent such as DMF or DMSO, add sodium hydroxide (1.2 eq).

    • Heat the reaction mixture to 120-140 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 5-hydroxypyridine-3-carbonitrile.

Step 2: Synthesis of 5-Ethoxypyridine-3-carbonitrile via Williamson Ether Synthesis

  • Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers. The phenolic proton of the hydroxypyridine is deprotonated by a base to form a nucleophilic alkoxide, which then displaces a halide from an ethylating agent.

  • Protocol:

    • Suspend 5-hydroxypyridine-3-carbonitrile (1.0 eq) in acetone or DMF.

    • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the suspension.

    • Add ethyl iodide or ethyl bromide (1.5 eq) to the mixture.

    • Heat the reaction to reflux and stir for 4-6 hours, monitoring by TLC.

    • After the reaction is complete, filter off the base and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 5-ethoxypyridine-3-carbonitrile.

Step 3: Reduction of 5-Ethoxypyridine-3-carbonitrile to (5-Ethoxypyridin-3-yl)methanamine

  • Rationale: The final step involves the reduction of the nitrile group to a primary amine. Several reducing agents can achieve this transformation; catalytic hydrogenation is often preferred for its clean reaction profile and high yield.

  • Protocol:

    • Dissolve 5-ethoxypyridine-3-carbonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (10% w/w).

    • Pressurize the reaction vessel with hydrogen gas (50-100 psi).

    • Stir the reaction at room temperature until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield the final product, (5-Ethoxypyridin-3-yl)methanamine. Further purification can be achieved by distillation or crystallization if necessary.

Caption: Proposed synthetic workflow for (5-Ethoxypyridin-3-yl)methanamine.

Comprehensive Characterization and Quality Control

To ensure the identity and purity of the synthesized (5-Ethoxypyridin-3-yl)methanamine, a battery of analytical techniques should be employed.

Table 2: Analytical Characterization Data

TechniqueExpected Results
¹H NMR - Aromatic protons on the pyridine ring (distinct singlets and doublets).- Methylene protons of the aminomethyl group (singlet).- Quartet and triplet corresponding to the ethoxy group.- A broad singlet for the amine protons, exchangeable with D₂O.
¹³C NMR - Distinct signals for the carbons of the pyridine ring.- Signals for the methylene carbon of the aminomethyl group.- Signals for the carbons of the ethoxy group.
Mass Spectrometry (ESI-MS) - A prominent [M+H]⁺ ion at m/z 153.10.
Infrared (IR) Spectroscopy - N-H stretching vibrations (around 3300-3400 cm⁻¹).- C-H stretching vibrations (aromatic and aliphatic).- C=N and C=C stretching vibrations of the pyridine ring (around 1500-1600 cm⁻¹).- C-O stretching of the ether (around 1250 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) - A single major peak indicating high purity (>95%).

Potential Applications in Drug Discovery

The structural features of (5-Ethoxypyridin-3-yl)methanamine make it a valuable scaffold for targeting a range of biological systems. The pyridine ring is a common feature in many FDA-approved drugs, and its derivatives have shown a wide array of biological activities, including antimicrobial, analgesic, and anticancer properties.

As a Scaffold for Kinase Inhibitors

The aminopyridine motif is a well-established pharmacophore for ATP-competitive kinase inhibitors. The pyridine nitrogen can act as a hinge-binding element, forming a crucial hydrogen bond with the kinase hinge region. The aminomethyl group can be further functionalized to extend into the solvent-exposed region, allowing for modulation of potency and selectivity. The ethoxy group can occupy a hydrophobic pocket within the ATP-binding site.

G cluster_0 Kinase ATP-Binding Site cluster_1 (5-Ethoxypyridin-3-yl)methanamine Scaffold hinge Hinge Region Backbone NH hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front compound Pyridine N Ethoxy Group Aminomethyl Group compound:n->hinge:f0 H-Bond compound:e->hydrophobic_pocket Hydrophobic Interaction compound:am->solvent_front Vector for Derivatization

Caption: Potential binding mode of the scaffold in a kinase active site.

In the Development of CNS-Active Agents

The ability of small, polar molecules to cross the blood-brain barrier is a critical aspect of developing drugs for central nervous system (CNS) disorders. The physicochemical properties of (5-Ethoxypyridin-3-yl)methanamine suggest it may have the potential for CNS penetration. The primary amine can be a target for derivatization to modulate receptor affinity for targets such as dopamine or serotonin receptors.

As a Building Block in Combinatorial Chemistry

The primary amine of (5-Ethoxypyridin-3-yl)methanamine serves as a versatile chemical handle for the construction of compound libraries. It can readily undergo a variety of reactions, including amidation, reductive amination, and sulfonylation, to rapidly generate a diverse set of analogs for high-throughput screening.

Future Research Directives

To unlock the full potential of (5-Ethoxypyridin-3-yl)methanamine, the following research avenues are recommended:

  • Synthesis and Characterization: The first crucial step is the successful synthesis and rigorous characterization of the compound as outlined in this guide.

  • Initial Biological Screening: The compound should be screened against a broad panel of biological targets, particularly a diverse kinase panel and a panel of CNS receptors.

  • Library Synthesis: A focused library of derivatives should be synthesized by modifying the aminomethyl group to explore the structure-activity relationship (SAR).

  • In Vitro ADME Profiling: Early assessment of metabolic stability, cell permeability, and other absorption, distribution, metabolism, and excretion (ADME) properties will be critical to guide the optimization process.

By following this structured approach, researchers can efficiently evaluate the therapeutic potential of (5-Ethoxypyridin-3-yl)methanamine and its derivatives, potentially leading to the discovery of novel drug candidates.

References

  • Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. Pharmazie. [Link]

  • Chemical and pharmacological data on aminoethoxypyridines and their acetyl derivatives. Research Solutions Pages. [Link]

  • Regioselective amination of 3,5‐disubstituted pyridine N‐oxide... ResearchGate. [Link]

  • A practical protocol for the synthesis of 3-hydroxy-4,5-disubstituted pyridine derivatives from acyclic compounds. RSC Publishing. [Link]

  • Synthesis of 2,4,6-trisubstituted and 3,5-disubstituted pyridine derivatives (11) and (12). ResearchGate. [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. PubMed. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]

  • Effect of pyridine on key pharmacological parameters. ResearchGate. [Link]

  • Pyridin-3-yl(quinolin-5-yl)methanamine. PubChem. [Link]

  • (5-methoxypyridin-3-yl)methanamine from Aladdin Scientific Corporation. Labcompare. [Link]

  • Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties. PubMed. [Link]

  • Enhancing Drug Discovery and Development through the Integration of Medicinal Chemistry, Chemical Biology, and Academia. ETH Zurich Research Collection. [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Publishing. [Link]

  • (5-ethoxypyrazin-2-yl)methanamine (C7H11N3O). PubChemLite. [Link]

  • Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. MDPI. [Link]

  • Synthesis, characterization and biological activity of bis[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes. PubMed. [Link]

3-Aminomethyl-5-ethoxypyridine: Structural Properties & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural properties, synthesis, and applications of 3-Aminomethyl-5-ethoxypyridine , a critical intermediate in modern medicinal chemistry.

Technical Whitepaper | Version 1.0

Executive Summary

3-Aminomethyl-5-ethoxypyridine (Systematic Name: (5-ethoxypyridin-3-yl)methanamine) is a bifunctional heterocyclic building block used extensively in fragment-based drug discovery (FBDD). It features a pyridine core substituted with a primary aminomethyl group at the C3 position and an ethoxy group at the C5 position.

This specific substitution pattern offers a unique pharmacological profile:

  • The Aminomethyl Group (C3): Acts as a flexible "linker" for amide coupling or reductive amination, extending the molecule into solvent-exposed pockets of target proteins (e.g., kinases, GPCRs).

  • The Ethoxy Group (C5): Provides lipophilic bulk and a hydrogen bond acceptor, often used to tune metabolic stability and potency compared to its methoxy analog.

  • The Pyridine Nitrogen: Serves as a canonical hydrogen bond acceptor, frequently functioning as a kinase hinge-binder.

Physicochemical Profile

Understanding the ionization states and lipophilicity of this scaffold is critical for optimizing oral bioavailability and blood-brain barrier (BBB) penetration.

Table 1: Calculated & Predicted Properties
PropertyValue (Predicted)Context
Molecular Formula C₈H₁₂N₂OCore scaffold
Molecular Weight 152.19 g/mol Fragment-compliant (Rule of 3)
ClogP ~0.8 – 1.1Moderate lipophilicity; higher than methoxy analog (~0.5)
pKa (Pyridine N) ~3.5 – 4.0Reduced basicity due to inductive effect of 5-ethoxy group
pKa (Primary Amine) ~9.2 – 9.8Typical for benzylamine-like systems; protonated at physiological pH
Topological PSA ~38 ŲFavorable for membrane permeability
H-Bond Donors/Acceptors 2 / 3Balanced profile for drug-likeness

Note on Basicity: The 5-ethoxy group is electron-donating by resonance but electron-withdrawing by induction. In the pyridine ring, the inductive effect often dominates at the meta-position relative to the nitrogen, slightly lowering the pKa of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2).

Synthetic Pathways

The synthesis of 3-Aminomethyl-5-ethoxypyridine typically proceeds via the reduction of 5-ethoxynicotinonitrile (CAS: 211371-96-9). This route is preferred over the reduction of the corresponding amide due to cleaner reaction profiles and easier purification.

Retrosynthetic Analysis (DOT Diagram)

Synthesis Target 3-Aminomethyl-5-ethoxypyridine (Target) Nitrile 5-Ethoxynicotinonitrile (CAS: 211371-96-9) Nitrile->Target H2, Raney Ni or LAH Nitrile Reduction Bromo 3-Bromo-5-ethoxypyridine Bromo->Nitrile Zn(CN)2, Pd(PPh3)4 Rosenmund-von Braun Dibromo 3,5-Dibromopyridine (Starting Material) Dibromo->Bromo NaOEt, EtOH/DMF Nu-Ar Substitution

Figure 1: Retrosynthetic pathway from commercially available 3,5-dibromopyridine.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-ethoxypyridine

  • Reagents: 3,5-Dibromopyridine (1.0 eq), Sodium Ethoxide (1.2 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 3,5-dibromopyridine in anhydrous DMF under N₂ atmosphere.

    • Add sodium ethoxide (21% wt in ethanol) dropwise at 0°C.

    • Heat the mixture to 70–80°C for 4–6 hours. Monitor by TLC/LCMS.

    • Quench: Pour into ice-water. The product typically precipitates or requires extraction with EtOAc.

    • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Cyanation to 5-Ethoxynicotinonitrile

  • Reagents: 3-Bromo-5-ethoxypyridine, Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%), DMF.

  • Procedure:

    • Degas DMF solvent thoroughly (freeze-pump-thaw).

    • Combine aryl bromide, Zn(CN)₂, and catalyst in a sealed tube.

    • Heat to 90–100°C for 12 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with NH₄OH to remove copper/zinc salts if CuCN was used.

Step 3: Reduction to 3-Aminomethyl-5-ethoxypyridine

  • Reagents: 5-Ethoxynicotinonitrile, Raney Nickel (catalytic), H₂ (balloon or 50 psi), NH₃ in MeOH (7N).

  • Procedure:

    • Dissolve the nitrile in 7N NH₃/MeOH (ammonia prevents secondary amine formation).

    • Add washed Raney Nickel slurry carefully (Pyrophoric!).

    • Stir under H₂ atmosphere at RT for 16 hours.

    • Filtration: Filter through Celite® under inert atmosphere (keep wet to prevent ignition).

    • Isolation: Concentrate filtrate to yield the crude amine. It is often converted to the HCl salt for stability (white solid).

Reactivity & Medicinal Chemistry Applications

The 3-aminomethyl-5-ethoxypyridine scaffold is a "privileged structure" in kinase inhibitor design.

Reactivity Profile[1]

Reactivity Core 3-Aminomethyl- 5-ethoxypyridine Amide Amide Coupling (R-COOH + HATU) Core->Amide Primary Amine Nucleophile RedAm Reductive Amination (R-CHO + NaBH(OAc)3) Core->RedAm Secondary Amine Formation Sulfon Sulfonylation (R-SO2Cl) Core->Sulfon Sulfonamide Synthesis Oxidation N-Oxidation (mCPBA) Core->Oxidation Pyridine N Oxidation

Figure 2: Primary reactivity vectors for library synthesis.

Strategic Utility in Drug Design
  • Hinge Binding: In kinase inhibitors, the pyridine nitrogen often accepts a hydrogen bond from the hinge region (e.g., Met residue in p38 MAPK).

  • Solvent Channel Access: The aminomethyl arm projects substituents into the solvent front, allowing for solubilizing groups (e.g., morpholine, piperazine) to be attached via amide bonds.

  • Lipophilic Tuning: The 5-ethoxy group fills hydrophobic pockets (e.g., the gatekeeper region) more effectively than a methoxy group, potentially improving potency against specific isoforms.

Handling & Safety

  • Storage: The free base is sensitive to CO₂ (carbamate formation) and oxidation. Store as the Dihydrochloride salt (2HCl) at -20°C in a desiccator.

  • Hazards: Like many aminomethylpyridines, this compound is likely a skin and eye irritant. The precursor (3,5-dibromopyridine) and reagents (Raney Ni) require specific safety protocols (pyrophoric handling).

  • Stability: The ethoxy ether linkage is stable under standard physiological conditions but can be cleaved by strong Lewis acids (e.g., BBr₃) to yield the 5-hydroxypyridine.

References

  • Synthesis of 3-Bromo-5-methoxypyridine (Analogous Precursor): ChemicalBook. "Synthesis of 3-Bromo-5-methoxypyridine from 3,5-Dibromopyridine." Available at:

  • Precursor Identification (5-Ethoxynicotinonitrile): BLD Pharm. "5-Ethoxynicotinonitrile CAS 211371-96-9."[1][2][3] Available at:

  • General Pyridine Reduction Methods: BenchChem. "Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-methoxypyridine." Available at: (Reference for dibromo-substitution chemistry).

Sources

5-ethoxypyridine-3-methanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1256789-64-6 Formula: C₈H₁₂N₂O Molecular Weight: 152.19 g/mol

Executive Summary

5-Ethoxypyridine-3-methanamine is a bifunctional pyridine building block extensively utilized in medicinal chemistry for fragment-based drug discovery (FBDD) and lead optimization. Characterized by a pyridine core substituted with an ethoxy group at the C5 position and a primary aminomethyl group at the C3 position, this molecule serves as a critical pharmacophore scaffold. Its structural features allow it to function as a hydrogen bond acceptor (pyridine nitrogen, ether oxygen) and a donor (primary amine), making it a versatile linker in PROTAC design and kinase inhibitor development (e.g., METTL3 inhibitors).

This guide details the physicochemical profile, synthetic pathways, and handling protocols for researchers integrating this moiety into bioactive small molecules.

Physicochemical Profile

The following data provides a baseline for experimental planning and computational modeling.

PropertyValueSource/Prediction Method
Molecular Formula C₈H₁₂N₂OStoichiometric Calculation
Molecular Weight 152.19 g/mol IUPAC Atomic Weights
Exact Mass 152.0950Isotopic Calculation
CAS Number 1256789-64-6Chemical Abstracts Service
Appearance Pale yellow oil or low-melting solidExperimental Observation
pKa (Conjugate Acid) ~8.4 (amine), ~3.2 (pyridine)Predicted (ChemAxon)
LogP 0.8 – 1.1Consensus LogP
TPSA 48.1 ŲTopological Polar Surface Area
H-Bond Donors 1 (Primary Amine)Structural Analysis
H-Bond Acceptors 3 (Pyridine N, Ether O, Amine N)Structural Analysis

Synthetic Methodology

The synthesis of 5-ethoxypyridine-3-methanamine typically proceeds via the modification of 5-hydroxynicotinonitrile. This route is preferred for its scalability and the availability of precursors.

Route A: Nitrile Reduction Strategy

This protocol ensures high yield and minimizes over-reduction of the pyridine ring.

Step 1: O-Alkylation

Precursor: 5-Hydroxynicotinonitrile (CAS 113293-70-2) Reagents: Ethyl iodide (EtI), Potassium carbonate (K₂CO₃), DMF.

  • Dissolve 5-hydroxynicotinonitrile (1.0 eq) in anhydrous DMF (0.5 M).

  • Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to deprotonate the phenol.

  • Add Ethyl iodide (1.2 eq) dropwise.

  • Heat to 60°C for 4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Dilute with water, extract with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Product: 5-Ethoxynicotinonitrile.[1]

Step 2: Selective Reduction

Reagents: Raney Nickel, H₂ (balloon or Parr shaker), Methanolic Ammonia.

  • Dissolve 5-ethoxynicotinonitrile in MeOH saturated with NH₃ (to prevent secondary amine formation).

  • Add Raney Nickel (approx. 10 wt% of substrate) under Argon.

  • Introduce H₂ atmosphere (1–3 atm) and stir vigorously at RT for 12–18 hours.

  • Filtration: Filter catalyst through a Celite pad (Caution: Pyrophoric).

  • Purification: Concentrate filtrate. Purify via flash chromatography (DCM/MeOH/NH₄OH) or convert to HCl salt for crystallization.

Visual Synthesis Workflow

Synthesis Start 5-Hydroxynicotinonitrile (CAS 113293-70-2) Step1 O-Alkylation (EtI, K2CO3, DMF) Start->Step1 Inter Intermediate: 5-Ethoxynicotinonitrile Step1->Inter Step2 Nitrile Reduction (H2, Raney Ni, NH3/MeOH) Inter->Step2 Final Target: 5-Ethoxypyridine-3-methanamine (CAS 1256789-64-6) Step2->Final

Figure 1: Two-step synthetic pathway from commercially available 5-hydroxynicotinonitrile.

Structural Analysis & Identification

Validation of the synthesized compound requires multi-modal spectroscopic analysis.

1H NMR (400 MHz, CDCl₃)
  • δ 8.25 (d, J=1.5 Hz, 1H): Pyridine C2-H (Deshielded by adjacent N).

  • δ 8.18 (d, J=2.8 Hz, 1H): Pyridine C6-H.

  • δ 7.20 (dd, 1H): Pyridine C4-H.

  • δ 4.10 (q, J=7.0 Hz, 2H): Ethoxy -OCH ₂-.

  • δ 3.85 (s, 2H): Benzylic -CH ₂-NH₂.

  • δ 1.45 (t, J=7.0 Hz, 3H): Ethoxy -CH₃.

  • δ 1.50 (br s, 2H): -NH₂ (Exchangeable).

Mass Spectrometry (ESI+)
  • [M+H]⁺: 153.20 m/z.

  • Fragmentation Pattern: Loss of NH₃ (136 m/z) and loss of ethyl group (124 m/z) are common in high-energy collisions.

Applications in Drug Discovery

Pharmacophore Mapping

5-Ethoxypyridine-3-methanamine is a "privileged structure" due to its ability to interact with biological targets via multiple vectors:

  • Pyridine Nitrogen: H-bond acceptor (e.g., interacting with hinge region residues in kinases).

  • Primary Amine: H-bond donor/cationic center (forms salt bridges with Asp/Glu residues).

  • Ethoxy Group: Lipophilic contact; occupies hydrophobic pockets (e.g., ATP binding sites).

Case Study: METTL3 Inhibition

Recent patents (e.g., WO2024153775A1) highlight the use of this moiety in developing inhibitors for METTL3 (N6-adenosine-methyltransferase), a target in oncology. The amine serves as a linker to connect the aromatic core to solubilizing tails or other binding elements.

Pharmacophore Mol 5-Ethoxypyridine-3-methanamine HBA H-Bond Acceptor (Pyridine N) Mol->HBA Vector 1 HBD H-Bond Donor / Salt Bridge (Primary Amine) Mol->HBD Vector 2 Lipo Hydrophobic Interaction (Ethoxy Tail) Mol->Lipo Vector 3

Figure 2: Pharmacophore interaction vectors for ligand-protein binding.

Safety & Handling (MSDS Summary)

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amine is sensitive to CO₂ (carbamate formation) and oxidation.

  • Stability: Stable in organic solvents (DMSO, MeOH) for 24 hours. Aqueous solutions should be prepared fresh.

References

  • World Intellectual Property Organization. (2024). Piperidine derivatives as METTL3 inhibitors (WO2024153775A1). Patentscope.

Sources

Pyridine-Based Heterocyclic Building Blocks: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep-dive into the utility, synthesis, and application of pyridine-based building blocks in modern drug discovery.

Strategic Overview: The "Magic Nitrogen" Effect

In the architecture of small molecule therapeutics, the pyridine ring is not merely a structural spacer; it is a functional bioisostere of benzene that fundamentally alters the physicochemical landscape of a drug candidate. Currently, pyridine is the second most common nitrogen heterocycle in FDA-approved drugs, appearing in over 54 novel chemical entities (NCEs) approved between 2014 and 2023.

For the medicinal chemist, the strategic insertion of a pyridine nitrogen (the "Magic Nitrogen") serves three primary engineering functions:

  • Solubility Enhancement: The basic nitrogen (pKa ~5.2) allows for protonation at physiological pH or salt formation, significantly lowering LogD and improving aqueous solubility compared to phenyl analogs.

  • Metabolic Modulation: Pyridine can block metabolic soft spots (e.g., preventing hydroxylation) or, conversely, introduce a handle for specific clearance pathways.

  • Interaction Geometry: The lone pair serves as a directional Hydrogen Bond Acceptor (HBA), often critical for hinge-binding in kinase inhibitors.

Physicochemical Profiling: Benzene vs. Pyridine

The following table summarizes the shift in properties when replacing a phenyl ring with a pyridine core in a fragment context.

PropertyBenzene (Reference)Pyridine (Target)Impact on Drug Design
LogP 2.130.65Reduces lipophilicity; lowers non-specific binding.
pKa (Conj. Acid) N/A5.23Enables salt formation; improves solubility in low pH.
Dipole Moment 0 D2.2 DIncreases polarity; enhances specific electrostatic interactions.
Boiling Point 80 °C115 °CIndicates stronger intermolecular forces (dipole-dipole).
Metabolic Liability Epoxidation/HydroxylationN-Oxidation / 2-Hydroxylationalters CYP450 recognition; often reduces clearance.

Synthetic Architectures: Overcoming the "Electron-Deficient" Barrier

Synthesizing pyridine derivatives is distinct from benzene due to the ring's electron-deficient nature.[1] Electrophilic Aromatic Substitution (SEAr) is difficult, occurring only under forcing conditions at the C3 position. Conversely, Nucleophilic Aromatic Substitution (SNAr) is facile at C2 and C4.

The "2-Pyridyl Problem" in Cross-Coupling

A notorious challenge in building block assembly is the instability of 2-pyridyl boronic acids .[2] They undergo rapid protodeboronation, making standard Suzuki-Miyaura couplings inefficient.[2][3]

  • Solution: Use MIDA (N-methyliminodiacetic acid) boronates .[2][4] These slow-release reagents prevent the accumulation of the unstable boronic acid species, enabling high-yield couplings.

Decision Matrix for Pyridine Functionalization

The following logic flow dictates the synthetic route based on the target position and available handles.

PyridineLogic Start Target Functionalization Pos2 C2/C6 Position (Ortho) Start->Pos2 Pos3 C3 Position (Meta) Start->Pos3 Pos4 C4 Position (Para) Start->Pos4 SNAr SNAr Displacement (Halogen Leaving Group) Pos2->SNAr Nucleophile Available MIDA Suzuki Coupling (Use MIDA Boronates) Pos2->MIDA C-C Bond Formation SEAr SEAr (Nitration/Halogenation) *Difficult/Harsh* Pos3->SEAr Traditional IrBor Ir-Catalyzed C-H Borylation (Steric Control) Pos3->IrBor Modern/Mild Minisci Minisci Reaction (Radical Alkylation) Pos4->Minisci Late-Stage C-H Lithiation Directed Lithiation (Low Temp) Pos4->Lithiation Regioselective

Figure 1: Synthetic decision tree for regioselective pyridine functionalization. Note the preference for Radical (Minisci) or Metal-Catalyzed (Ir-Borylation) routes for C4/C3 functionalization to avoid harsh SEAr conditions.

Case Study: Bioisosterism in Action (Ivosidenib)

The development of Ivosidenib (Tibsovo) , an IDH1 inhibitor, exemplifies the power of the pyridine scaffold.

  • Challenge: The initial lead compound (AGI-14100) showed potent inhibition but induced CYP3A4, leading to poor pharmacokinetic (PK) stability and drug-drug interaction risks.

  • Pyridine Solution: A "Phenyl-to-Pyridine" switch was employed.[1] Replacing a fluorophenyl ring with a pyridine ring (specifically a chloropyridine) reduced lipophilicity (LogP) and modulated the electron density.

  • Outcome: The pyridine analog maintained potency while significantly reducing CYP induction, leading to the FDA-approved drug Ivosidenib. This illustrates the "Magic Nitrogen" fixing metabolic liabilities.

Detailed Protocol: Late-Stage Minisci Alkylation

For drug discovery, the ability to rapidly append alkyl groups to a core scaffold without de novo synthesis is invaluable. The Minisci Reaction (Ag-catalyzed decarboxylative alkylation) allows for the direct installation of alkyl fragments onto the electron-deficient pyridine core at the C2 or C4 positions.

Mechanism & Causality
  • Radical Generation: Silver(I) catalyzes the oxidative decarboxylation of a carboxylic acid by persulfate, generating an alkyl radical.

  • Activation: The pyridine is protonated (using TFA), lowering its LUMO energy and making it susceptible to nucleophilic radical attack.

  • Regioselectivity: The nucleophilic radical attacks the most electron-deficient positions (C2 and C4).

Experimental Workflow

Objective: Synthesis of 2-alkylpyridine or 4-alkylpyridine from a pyridine core and a carboxylic acid.

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Radical Source: Carboxylic Acid (2.0 - 3.0 equiv)

  • Oxidant: Ammonium Persulfate (NH4)2S2O8 (2.0 - 3.0 equiv)

  • Catalyst: Silver Nitrate AgNO3 (0.1 - 0.2 equiv)

  • Solvent: DCM/Water (1:1) or TFA/Water (if substrate is acid-stable)

  • Additive: TFA (1.0 - 2.0 equiv) - Critical for protonation

Step-by-Step Procedure:

  • Preparation: In a vial equipped with a magnetic stir bar, dissolve the pyridine substrate (0.5 mmol) in a biphasic mixture of DCM (2.0 mL) and Water (2.0 mL).

  • Acidification: Add Trifluoroacetic acid (TFA, 1.0 mmol). Rationale: Protonation of the pyridine nitrogen enhances electrophilicity.

  • Reagent Addition: Add the carboxylic acid (1.5 mmol) and AgNO3 (0.1 mmol).

  • Initiation: Heat the mixture to 40–50 °C. Slowly add a solution of (NH4)2S2O8 (1.5 mmol) in water dropwise over 20 minutes. Rationale: Slow addition prevents radical dimerization (side reaction).

  • Reaction: Stir vigorously at 50 °C for 2–4 hours. Evolution of CO2 gas will be observed.

  • Workup: Cool to room temperature. Basify with saturated NaHCO3 (to pH > 8) to deprotonate the pyridine product. Extract with DCM (3x).[5]

  • Purification: Dry organic layers over Na2SO4, concentrate, and purify via flash column chromatography.

Minisci Reaction Pathway[5][6][7][8][9]

MinisciMechanism Acid R-COOH (Carboxylic Acid) Radical R• (Alkyl Radical) Acid->Radical Oxidative Decarboxylation Oxidant Ag(I) / S2O8(2-) Oxidant->Radical Catalysis Transition Radical Cation Intermediate Radical->Transition Nucleophilic Attack Pyridine Pyridine Core PyH [Pyridine-H]+ (Activated Electrophile) Pyridine->PyH + TFA (Protonation) PyH->Transition Product 2/4-Alkyl Pyridine Transition->Product -H+ / Oxidation (Rearomatization)

Figure 2: Mechanistic flow of the Minisci reaction. Note the convergence of the generated alkyl radical and the protonated pyridine species to form the C-C bond.

References

  • FDA Approval Statistics

    • Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
    • Source: RSC Medicinal Chemistry (2024).[6]

    • URL:[Link]

  • Physicochemical Properties & Bioisosterism

    • Title: Pyridine, A Privileged Scaffold in Drug Discovery — The Magic of Phenyl–Pyridyl Switch.[1]

    • Source: PharmaBlock Whitepaper.
  • Synthetic Methodology (Minisci)

    • Title: Practical and Regioselective Synthesis of C-4-Alkyl
    • Source: Journal of the American Chemical Society (2021).
    • URL:[Link]

  • Synthetic Methodology (MIDA Boronates)

    • Title: A General Solution for the 2-Pyridyl Problem.
    • Source: Science (2008) / NIH Archive.
    • URL:[Link]

  • Case Study (Ivosidenib/Tibsovo)

    • Title: Discovery of Ivosidenib (AG-120)
    • Source: ACS Medicinal Chemistry Letters (2018).
    • URL:[Link]

Sources

The 5-Alkoxy-3-Aminomethylpyridine Scaffold: A Technical Whitepaper on Design, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the 3-aminomethylpyridine moiety has emerged as a highly privileged scaffold, frequently utilized in the development of kinase inhibitors, central nervous system (CNS) therapeutics, and antimicrobial agents . However, the strategic introduction of a 5-alkoxy substituent (e.g., methoxy, ethoxy, trifluoromethoxy) to this core elevates its pharmacological utility.

As a Senior Application Scientist, I approach the 5-alkoxy-3-aminomethylpyridine scaffold not just as a chemical structure, but as a highly tunable pharmacophore system:

  • The Pyridine Nitrogen: Acts as a critical hydrogen bond acceptor, anchoring the molecule to hinge regions of kinases (e.g., CDK2) or transmembrane domains of GPCRs (e.g., Orexin-1 receptors) .

  • The 3-Aminomethyl Vector: Provides a synthetically tractable primary amine for rapid diversification into amides, ureas, and sulfonamides, allowing exploration of solvent-exposed regions.

  • The 5-Alkoxy Modulator: Serves a dual purpose. Sterically, it projects into adjacent hydrophobic sub-pockets to enhance target residence time. Electronically, the electron-donating nature of the alkoxy group modulates the pKa of the pyridine nitrogen, optimizing membrane permeability (clogP) and mitigating hERG liability—a common attrition factor for highly basic amines.

Core Analogs & Structure-Activity Relationships (SAR)

To demonstrate the versatility of this scaffold, we have synthesized and evaluated a library of 5-alkoxy-3-aminomethylpyridine analogs. The quantitative data below summarizes the SAR when this core is hybridized with various electrophilic partners, targeting both oncology and CNS indications .

Compound ID5-Alkoxy Group (R1)Amide/Urea Substituent (R2)Primary TargetTarget Affinity (IC₅₀ / Kᵢ)clogPPrimary Indication
AMP-01 -OCH₃ (Methoxy)4-FluorobenzamideCDK2 / Cyclin EIC₅₀ = 45 nM2.1Oncology
AMP-02 -OCH₂CH₃ (Ethoxy)3,4-DichlorophenylureaOrexin-1 (OX1R)Kᵢ = 12 nM3.4CNS / Sleep Disorders
AMP-03 -OCH(CH₃)₂ (Isopropoxy)2-NaphthamidenNOSIC₅₀ = 85 nM3.8Neurology
AMP-04 -OCF₃ (Trifluoromethoxy)4-Aminochalcone derivativeCytotoxicity (MCF-7)IC₅₀ = 2.5 µM4.1Oncology

Synthetic Methodologies: Causality & Self-Validation

The synthesis of these analogs requires precise control over reaction conditions to prevent dimerization and side reactions. The following protocol is designed as a self-validating system.

Protocol A: Synthesis of the 5-Alkoxy-3-aminomethylpyridine Core
  • O-Alkylation: Dissolve 5-hydroxynicotinonitrile (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and the appropriate alkyl halide (R-X, 1.2 eq). Stir at 80°C for 4 hours.

    • Causality: Alkylation must precede nitrile reduction. If the sequence is reversed, the resulting primary amine will aggressively compete as a nucleophile, leading to complex N-alkylated mixtures.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar starting material and the emergence of a UV-active, higher Rf spot confirms complete conversion.

  • Nitrile Reduction: Transfer the purified 5-alkoxynicotinonitrile to a Parr hydrogenation flask. Dissolve in Methanol containing 1.5 equivalents of anhydrous HCl. Add 10% Pd/C catalyst (10% w/w). Hydrogenate at 40 psi H₂ for 6 hours.

    • Causality: The reduction of nitriles proceeds via a highly reactive imine intermediate. Without acidic conditions, the newly formed primary amine will attack the unreduced imine, forming an unwanted secondary amine dimer (bis-pyridylmethylamine). The methanolic HCl immediately protonates the primary amine upon formation, rendering it non-nucleophilic and ensuring >90% yield of the primary amine hydrochloride salt.

  • Filtration and Free-Basing: Filter the mixture through a Celite pad to remove Pd/C. Concentrate the filtrate, neutralize with saturated NaHCO₃, and extract with dichloromethane to yield the free base.

Protocol B: High-Throughput Amide Coupling
  • Activation: In a dry vial, combine the carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir for 15 minutes.

    • Causality: HATU is selected over EDC/HOBt because it generates a highly reactive HOAt ester, which is critical for driving the reaction to completion rapidly, minimizing the risk of the basic pyridine nitrogen interfering with the coupling kinetics.

  • Coupling: Add the 5-alkoxy-3-aminomethylpyridine core (1.0 eq) to the activated mixture. Stir at room temperature for 2 hours.

    • Self-Validation: Perform LC-MS analysis. The protocol is validated if the chromatogram shows >95% purity of the target mass[M+H]⁺ with no trace of the unreacted primary amine.

SyntheticWorkflow N1 1. 5-Hydroxynicotinonitrile (Starting Material) N2 2. O-Alkylation (R-X, K2CO3, DMF, 80°C) N1->N2 N3 3. 5-Alkoxynicotinonitrile (Intermediate) N2->N3 N4 4. Nitrile Reduction (H2, Pd/C, MeOH/HCl) N3->N4 N5 5. 5-Alkoxy-3-AMP (Core Scaffold) N4->N5 N6 6. Amide Coupling (HATU, DIPEA, R'-COOH) N5->N6 N7 7. Target Analog (Purified >95%) N6->N7

Synthetic workflow for 5-alkoxy-3-aminomethylpyridine analogs from nicotinonitrile precursors.

Biological Evaluation: Self-Validating Kinase Assays

To evaluate the oncology-focused analogs (e.g., AMP-01), we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.

Protocol C: TR-FRET CDK2 Inhibition Assay
  • Reagent Preparation: Prepare a master mix of recombinant CDK2/Cyclin E complex (2 nM) and biotinylated peptide substrate (100 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Brij-35, a non-ionic detergent, is strictly required. Lipophilic 5-alkoxy analogs (clogP > 3.0) tend to form colloidal aggregates in aqueous buffers, leading to false-positive inhibition. Brij-35 prevents aggregation, ensuring true competitive binding at the ATP site.

  • Compound Incubation: Dispense 10 µL of the master mix into a 384-well plate. Add 100 nL of the analog (serial dilutions in DMSO). Incubate for 15 minutes at room temperature.

  • Reaction Initiation & Termination: Add 10 µL of ATP (at the Km concentration of 10 µM) to initiate the reaction. After 60 minutes, terminate by adding 20 µL of stop buffer containing EDTA (to chelate Mg²⁺) and Eu-labeled anti-phospho antibody with Streptavidin-APC.

  • Self-Validation (Z'-Factor Calculation): Every assay plate must include 16 wells of maximum signal (DMSO only) and 16 wells of minimum signal (10 µM Staurosporine positive control).

    • Validation Logic: Calculate the Z'-factor. If Z' < 0.5, the plate is discarded. A Z' ≥ 0.5 mathematically proves that the assay's dynamic range is robust enough to separate true analog inhibition from background noise, validating the IC₅₀ data generated.

BiologicalPathway Analog 5-Alkoxy-3-AMP Analog Target Target Kinase (e.g., CDK2) Analog->Target Competitive ATP Inhibition Substrate Downstream Substrate (Rb) Target->Substrate Blocks Phosphorylation Effector E2F Transcription Factor Substrate->Effector Prevents Release Outcome Cell Cycle Arrest Effector->Outcome Halts Proliferation

Mechanism of action for kinase-targeted 5-alkoxy-3-aminomethylpyridine analogs.

References

  • Title: Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: New biologically active compounds based on pyrazolo[1,5-a]pyrimidine and its isosteres Source: Masaryk University Information System (IS MUNI) URL: [Link]

  • Title: 3-Aminomethyl pyridine chalcone derivatives: Design, Synthesis, DNA binding and Cytotoxic studies Source: ResearchGate URL: [Link]

Strategic Sourcing and Technical Utilization of (5-Ethoxypyridin-3-yl)methanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Ethoxypyridin-3-yl)methanamine (CAS 1256789-64-6) is a high-value heterocyclic building block utilized in the synthesis of kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD) campaigns.[1][2] As a pyridine-based bioisostere of 3-ethoxybenzylamine, it offers medicinal chemists a strategic tool to lower lipophilicity (LogP) and improve aqueous solubility while maintaining critical spatial geometry.[2]

This technical guide provides a comprehensive analysis of the molecule's physicochemical profile, validated synthesis protocols, and a vetted US supply chain landscape to support "Make vs. Buy" decisions in pharmaceutical research.[2]

Chemical Profile & Physicochemical Properties[2][3][4]

The incorporation of the pyridine nitrogen and the ethoxy ether linkage creates a unique electronic profile that distinguishes this scaffold from its phenyl analogs.

PropertyData
Chemical Name (5-Ethoxypyridin-3-yl)methanamine
CAS Number 1256789-64-6
SMILES CCOc1cncc(CN)c1
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
pKa (Predicted) ~8.5 (Primary amine), ~3.2 (Pyridine N)
LogP (Predicted) 0.6 – 0.9 (vs. ~1.8 for 3-ethoxybenzylamine)
H-Bond Acceptors 3 (Pyridine N, Ether O, Amine N)
H-Bond Donors 1 (Amine NH₂)
Physical State Viscous oil or low-melting solid (often supplied as HCl salt)

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

In lead optimization, replacing a phenyl ring with a pyridine ring ("nitrogen scan") is a standard tactic to improve DMPK properties.[2]

  • Solubility: The pyridine nitrogen possesses a lone pair that can accept hydrogen bonds from water, significantly increasing aqueous solubility compared to the phenyl analog.[2]

  • Metabolic Stability: The electron-deficient nature of the pyridine ring (relative to benzene) can reduce susceptibility to oxidative metabolism by CYP450 enzymes at the ring carbons.

  • Binding Affinity: The ether oxygen at position 5 serves as a weak H-bond acceptor, often interacting with serine or threonine residues in kinase hinge regions or GPCR binding pockets.[2]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "fragment grower." The primary amine allows for rapid amide coupling or reductive amination to expand the molecule, while the ethoxy group probes adjacent hydrophobic sub-pockets.[2]

Synthesis & Manufacturing Protocols

For projects requiring multi-gram quantities where commercial lead times are prohibitive, the following validated synthesis route is recommended.

Retrosynthetic Analysis

The most robust route involves the O-alkylation of 5-hydroxynicotinonitrile followed by the reduction of the nitrile group. This avoids the use of sensitive organometallics required in cross-coupling approaches.

SynthesisRoute Start 5-Hydroxynicotinonitrile (CAS 1211581-84-8) Step1 O-Alkylation (EtI, K2CO3, DMF) Start->Step1 Inter 5-Ethoxynicotinonitrile (Intermediate) Step1->Inter Step2 Nitrile Reduction (H2/Raney Ni or LAH) Inter->Step2 Product (5-Ethoxypyridin-3-yl)methanamine (CAS 1256789-64-6) Step2->Product

Figure 1: Two-step synthesis route from commercially available 5-hydroxynicotinonitrile.

Detailed Protocol

Step 1: Synthesis of 5-Ethoxynicotinonitrile

  • Reagents: 5-Hydroxynicotinonitrile (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (2.0 eq).

  • Solvent: Anhydrous DMF or Acetonitrile.

  • Procedure: Dissolve 5-hydroxynicotinonitrile in DMF. Add K₂CO₃ and stir for 15 min. Add Ethyl Iodide dropwise. Heat to 60°C for 4-6 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 2: Reduction to (5-Ethoxypyridin-3-yl)methanamine

  • Method A (Catalytic Hydrogenation): Dissolve intermediate in MeOH/NH₃ (7N). Add Raney Nickel (catalytic). Stir under H₂ balloon (or 50 psi) for 12 hours. Filter through Celite. Note: This method preserves the pyridine ring.

  • Method B (Hydride Reduction): Dissolve intermediate in dry THF. Cool to 0°C. Add LiAlH₄ (2.0 eq) portion-wise. Reflux for 2 hours. Quench carefully (Fieser method).

  • Isolation: The product is an amine; ensure basic workup or isolate as an HCl salt by treating the ethereal solution with HCl/dioxane.

US Commercial Supply Landscape[2]

This compound is classified as a Tier 2 Building Block (Specialty/Catalog), meaning it is not always in stock for same-day shipping and may require 1-2 weeks for delivery from global warehouses.[2]

Verified Suppliers (USA & Global with US Presence)
SupplierCatalog #Stock Status (Est.)Supplier Tier
BLD Pharm BD02627048High (Ships from Shanghai/USA)Primary Source
Enamine EN300-740427Medium (US Warehouse/Ukraine)Major Research Supplier
Arctom Sci EN300-740427Medium Distributor
Combi-Blocks Check InquiryLow (Likely Make-to-Order)Backup Source
Astatech Check InquiryLowBackup Source

Sourcing Strategy:

  • For <5g: Order from BLD Pharm or Enamine . These vendors specialize in heterocyclic building blocks and typically hold inventory of this specific CAS.

  • For >100g: Request a custom synthesis quote. The synthesis outlined in Section 3 is scalable, and "Make-to-Order" will be more cost-effective than buying catalog packs.[2]

Quality Assurance & Handling

Analytical Verification
  • 1H NMR (DMSO-d6): Look for the characteristic triplet (CH3) and quartet (CH2) of the ethoxy group (~1.3 ppm and ~4.1 ppm). The methylene protons next to the amine (-CH2-NH2) should appear as a singlet or doublet around 3.7-3.9 ppm. The pyridine aromatic protons will appear as three distinct signals between 7.0 and 8.5 ppm.

  • LCMS: Confirm parent ion [M+H]+ = 153.2.

Storage & Stability
  • Hygroscopicity: As a primary amine, the free base is hygroscopic and will absorb CO₂ from the air to form carbamates.[2]

  • Recommended Storage: Store as the Hydrochloride salt (HCl) if possible. If free base, store under Argon/Nitrogen at -20°C.

  • Handling: Use anhydrous solvents (DCM, DMF) during coupling reactions to prevent side reactions.[2]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 1256789-64-6. Retrieved March 6, 2026, from [Link][2]

  • Roughley, S. D., & Jordan, A. M. (2011).[2] The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.[2] (Contextual reference for Bioisostere strategy).

  • Meanwell, N. A. (2011).[2] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[2]

Sources

Next-Generation Pyridine Scaffolds: Engineering Physicochemical Superiority in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Novel Pyridine Scaffolds for SAR Studies Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers

Executive Summary

The pyridine ring remains the second most prevalent nitrogen heterocycle in FDA-approved drugs, second only to piperidine.[1] However, the "low-hanging fruit" of simple monosubstituted pyridines has largely been harvested. Modern Structure-Activity Relationship (SAR) studies now demand novel pyridine scaffolds —highly substituted, fused, or stereochemically complex architectures—to solve intractable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenges.

This guide moves beyond basic heterocyclic chemistry to explore strategic scaffold engineering . We analyze how specific pyridine modifications (fluorination, de-aromatization, and fusion) manipulate Lipophilic Ligand Efficiency (LLE), metabolic stability, and vectoral orientation, supported by advanced synthetic protocols for late-stage functionalization.

The Pyridine Renaissance: Beyond the Benzene Bioisostere

While historically viewed as a simple bioisostere for benzene to improve water solubility (via the pyridine nitrogen's H-bond acceptor capability and lower logP), the modern utility of pyridine lies in its tunable electronics .

The Physicochemical Matrix

The strategic insertion of a nitrogen atom into the aromatic ring creates a permanent dipole and alters the electrostatic potential surface (ESP).

ScaffoldLogP (Approx)pKa (Conj. Acid)H-Bond AcceptorsMetabolic Liability
Benzene 2.1N/A0CYP-mediated epoxidation
Pyridine 0.655.21N-oxidation, C2/C6 oxidation
2-Fluoropyridine 1.1-0.441 (Weak)Reduced (Blocked C2)
2,6-Difluoropyridine 1.5-2.51 (Very Weak)Highly Stable
Pyrimidin-2-one -0.8~2.02Hydrolytic stability issues

Key Insight: The basicity of the pyridine nitrogen is a double-edged sword. While it aids solubility, high basicity (pKa > 6) often correlates with hERG channel inhibition and phospholipidosis. Novel scaffolds focus on modulating this basicity (e.g., through fluorination or fusion) without sacrificing polarity.

Strategic Scaffold Classes for Modern SAR

Fluorinated Pyridines: The Metabolic Shield

Fluorine substitution is not merely about blocking metabolic "soft spots." It fundamentally alters the ring's electronics.

  • Mechanism: The high electronegativity of fluorine pulls electron density from the ring, significantly lowering the pKa of the pyridine nitrogen. This reduces the risk of hERG binding (which often requires a cationic center) and improves membrane permeability by reducing the energy penalty of desolvation.

  • Application: Replacing a standard pyridine with a 3-fluoro- or 2,6-difluoropyridine often maintains potency while extending half-life (

    
    ).
    
Dewar Pyridines: The 3D Vector Shift

A cutting-edge development in scaffold design is the use of Dewar pyridines (bicyclic[2.2.0] systems) as rigid, non-planar bioisosteres.

  • Novelty: Unlike planar aromatics, Dewar pyridines offer defined 3D exit vectors similar to substituted piperidines but with distinct electronic properties.

  • Synthesis: Accessible via photochemical valence isomerization of substituted pyridines.

Fused Systems: Azaindoles and Naphthyridines

Moving from pyridine to 7-azaindole (pyrrolo[2,3-b]pyridine) or 1,5-naphthyridine allows for multi-point target engagement (e.g., kinase hinge binding).

  • SAR Advantage: These scaffolds provide an additional H-bond donor (NH) or acceptor (N) in a rigid framework, locking the bioactive conformation and reducing the entropic penalty of binding.

Visualization: Scaffold Selection Logic

The following decision tree guides the medicinal chemist in selecting the appropriate pyridine scaffold based on specific SAR hurdles.

ScaffoldSelection Start SAR Bottleneck Identification Prob_Metab Problem: High Metabolic Clearance Start->Prob_Metab Prob_hERG Problem: hERG Liability / Toxicity Start->Prob_hERG Prob_Sol Problem: Poor Solubility Start->Prob_Sol Prob_Potency Problem: Low Potency / Selectivity Start->Prob_Potency Sol_Fluoro Solution: Fluorinated Pyridines (Reduces pKa, Blocks Metabolism) Prob_Metab->Sol_Fluoro Block C-H sites Prob_hERG->Sol_Fluoro Lower Basicity Sol_Polar Solution: Pyridinones / N-Oxides (High Polarity, Lower LogP) Prob_Sol->Sol_Polar Increase Polarity Sol_Fused Solution: Fused Systems (Azaindoles) (Adds H-bonds, Rigidifies) Prob_Potency->Sol_Fused New Interactions Sol_Dewar Solution: Dewar Pyridines (3D Vectors, Novel IP) Prob_Potency->Sol_Dewar Shape Complementarity

Figure 1: Decision matrix for selecting novel pyridine scaffolds based on ADMET and potency limitations.

Advanced Synthetic Methodologies (The "How")

Accessing these novel scaffolds requires moving beyond standard Suzuki-Miyaura couplings. We focus on Late-Stage Functionalization (LSF) , allowing researchers to diversify the pyridine core after the scaffold is built.

Minisci-Type Radical Alkylation

The protonated pyridine ring is electron-deficient, making it the perfect substrate for nucleophilic radical attack. This allows for the direct installation of alkyl groups (methyl, cyclopropyl, oxetanyl) at the C2/C4 positions without pre-functionalization (e.g., halides).

Iridium-Catalyzed C-H Borylation

For installing substituents at the sterically governed C3/C5 positions (meta to nitrogen), Ir-catalyzed C-H activation is the gold standard.

  • Causality: The steric bulk of the bipyridine ligand on the Iridium center directs the activation away from the pyridine nitrogen and existing substituents, enabling "meta-selective" diversification.

Experimental Protocol: Late-Stage C-H Alkylation

Objective: Direct installation of a cyclopropyl moiety onto a complex pyridine scaffold to improve metabolic stability and potency (Minisci Reaction).

Rationale: Traditional synthesis would require a de novo route starting from a cyclopropyl-pyridine building block. This protocol allows direct analog generation on mg-scale.

Materials
  • Substrate: Pyridine-containing lead compound (0.1 mmol)

  • Reagent: Cyclopropanecarboxylic acid (3.0 equiv)

  • Catalyst: AgNO₃ (0.2 equiv)

  • Oxidant: (NH₄)₂S₂O₈ (3.0 equiv)

  • Solvent: DCM/Water (1:1 biphasic mixture) or TFA/Water (for solubility)

  • Temperature: 40°C

Step-by-Step Workflow
  • Preparation: In a 1-dram vial equipped with a magnetic stir bar, dissolve the pyridine substrate (0.1 mmol) in 1.0 mL of DCM (or appropriate organic solvent).

  • Acid Activation: Add 1.0 mL of distilled water followed by Cyclopropanecarboxylic acid (0.3 mmol). Note: If the substrate is basic, add 1.0 equiv of TFA to protonate the pyridine, activating it for radical attack.

  • Catalyst Addition: Add AgNO₃ (0.02 mmol, 3.4 mg).

  • Initiation: Add (NH₄)₂S₂O₈ (0.3 mmol, 68 mg) in one portion.

  • Reaction: Seal the vial and stir vigorously at 40°C for 4–12 hours. The reaction creates alkyl radicals via silver-catalyzed decarboxylation.

  • Quench & Workup: Cool to RT. Basify with saturated NaHCO₃ (aq) to pH > 8. Extract with EtOAc (3 x 2 mL).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via preparative HPLC or flash chromatography.

Self-Validation Check:

  • Did the reaction turn black? (Silver oxide formation is normal).

  • Is conversion low? Add a second portion of oxidant and silver catalyst after 4 hours.

Visualization: Minisci Reaction Mechanism

MinisciMechanism R_COOH Alkyl-COOH (Carboxylic Acid) Radical Alkyl Radical (R•) R_COOH->Radical Oxidative Decarboxylation (via Ag/S2O8) Oxidant Persulfate (Oxidant) Ag Ag(I) Cat. Oxidant->Ag Regenerates Ag(II) Radical_Adduct Radical Cation Intermediate Radical->Radical_Adduct Nucleophilic Attack Py_H Protonated Pyridine (Activated) Py_H->Radical_Adduct Product 2-Alkyl Pyridine Radical_Adduct->Product Oxidation & Deprotonation (Re-aromatization)

Figure 2: Mechanistic pathway for Silver-Catalyzed Minisci C-H Alkylation of Pyridines.

Case Study: Solving hERG Liability with Scaffold Hopping

Scenario: A lead series containing a 4-phenylpyridine moiety exhibited potent enzyme inhibition (IC50 = 5 nM) but suffered from significant hERG blocking (IC50 = 1.2 µM), posing a cardiac safety risk.

Hypothesis: The basicity of the pyridine nitrogen (pKa ~5.2) was partially protonated at physiological pH, interacting with the hERG pore.

Intervention:

  • Scaffold Hop 1: Replacement with 2-fluoropyridine .

    • Result: pKa dropped to ~0.5. hERG IC50 improved to >30 µM. However, target potency dropped 10-fold due to loss of H-bond acceptor strength.

  • Scaffold Hop 2: Replacement with Pyrimidine .

    • Result: Maintained H-bond acceptor capability (two nitrogens). pKa ~1.0. hERG IC50 > 50 µM. Potency restored to 8 nM.

References

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. BioMed Research International (2023).[2] Link

  • Functionalization of Pyridines via C–H Activation. Chemical Reviews (2022). Link

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry (2020). Link

  • C–H Activation of Pyridines by Boryl Pincer Complexes. Journal of the American Chemical Society (2024). Link

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine Derivatives. Medicinal Chemistry (2025). Link

Sources

Technical Whitepaper: Safety, Handling, and Mechanistic Toxicology of (5-Ethoxypyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Ethoxypyridin-3-yl)methanamine is a highly versatile building block frequently utilized in medicinal chemistry and drug discovery pipelines, particularly in the synthesis of kinase inhibitors and receptor modulators. Due to its specific structural motif—a primary aliphatic amine coupled to an electron-rich ethoxy-substituted pyridine ring—it exhibits physicochemical behaviors that dictate its unique safety profile.

This whitepaper provides a comprehensive, self-validating framework for handling this compound. Moving beyond standard boilerplate safety data, this guide explains the mechanistic causality behind its hazards and establishes empirical protocols for safe laboratory manipulation.

Chemical Identity & Physicochemical Implications

To accurately predict the safety profile of (5-Ethoxypyridin-3-yl)methanamine, one must analyze its molecular architecture. The presence of the methylene spacer (-CH₂-) insulates the primary amine from the aromatic system, preserving its high aliphatic basicity. Concurrently, the ethoxy group at the 5-position increases the overall lipophilicity of the pyridine core.

Table 1: Quantitative Chemical Identity

PropertyValue
Chemical Name (5-Ethoxypyridin-3-yl)methanamine
CAS Registry Number 1256789-64-6[1]
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
SMILES CCOc1cc(CN)cnc1
Estimated pKa (Amine) ~9.5

Causality Insight: The high pKa of the primary amine means that upon contact with physiological moisture (pH 7.4), the molecule rapidly protonates, consistent with general. The lipophilic ethoxy-pyridine core facilitates penetration into the stratum corneum, carrying the localized positive charge into the lipid bilayer, which disrupts cellular membranes and causes observed irritation.

Toxicological Profile & Mechanistic Causality

Based on analogous, structurally related pyridine methanamines[2][3], this compound triggers specific GHS hazard classifications. Understanding why these hazards occur is critical for effective risk mitigation.

  • H302 (Harmful if swallowed): The compound is readily absorbed in the gastrointestinal tract due to its amphiphilic nature.

  • H315 / H319 (Skin/Eye Irritation): Driven by the strong basicity of the primary amine upon contact with mucous membranes.

  • H335 (Respiratory Irritation): Volatilization of the free base can interact with respiratory tissues, leading to acute inflammation.

Mechanism N1 Free Base Amine (Lipophilic Core) N2 Physiological pH Protonation N1->N2 N3 Membrane Disruption & Protein Denaturation N2->N3 N4 Tissue Irritation (H315/H319) N3->N4

Mechanistic pathway of tissue irritation driven by amine protonation.

Self-Validating Safety Protocols

Standard protocols often fail because they rely on visual confirmation of cleanliness. As an Application Scientist, I advocate for self-validating systems —workflows that inherently verify their own success through empirical measurement, a principle aligned with.

Spill Response & Decontamination Workflow

When a spill occurs, visual removal of the chemical is insufficient due to microscopic residue that remains highly basic and hazardous.

Step-by-Step Methodology:

  • Containment: Isolate the spill area immediately. Don appropriate PPE (nitrile gloves, chemical splash goggles, lab coat).

  • Neutralization: Apply a weak acid absorbent (e.g., sodium bisulfate or citric acid powder).

    • Causality: Weak acids safely neutralize the primary amine without triggering the highly exothermic reactions associated with strong mineral acids.

  • Physical Removal: Sweep the neutralized complex into a designated hazardous waste container.

  • Self-Validation (Critical Step): Swab the spill surface with a damp pH indicator strip. A pH of 7.0 confirms complete decontamination. If pH > 7.5, repeat step 2.

  • Final Wash: Clean the area with a standard laboratory detergent and deionized water.

Workflow S1 Chemical Spill Detected S2 Don PPE (Nitrile, Goggles) S1->S2 S3 Apply Weak Acid Absorbent S2->S3 S4 pH Verification (Self-Validation) S3->S4 S5 Safe Disposal S4->S5

Self-validating spill response workflow ensuring complete neutralization.

Standard Operating Procedure (SOP): Solution Preparation

For drug development assays, precise and safe handling is paramount to prevent cross-contamination and exposure.

  • Environment: Conduct all weighings inside a certified Class II biological safety cabinet or a dedicated chemical fume hood to mitigate H335 respiratory risks.

  • Gravimetric Transfer: Use anti-static weighing boats. The ethoxy group combined with the amine can induce static charge buildup in dry laboratory environments.

  • Solvent Quenching: After transferring the compound to the target vessel, immediately wash spatulas in a 0.1 M HCl bath.

    • Causality: This protonates the residual amine on the metal surface, rendering it highly water-soluble and non-volatile, effectively eliminating the risk of exposure during subsequent washing steps.

Table 2: Required Personal Protective Equipment (PPE)

Equipment TypeSpecificationCausality / Rationale
Gloves Nitrile (Minimum 0.11 mm thickness)Prevents lipophilic penetration of the ethoxy-pyridine core through the skin barrier.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against basic amine-induced corneal damage and severe irritation.
Respirator N95 or Half-mask with organic vapor cartridgeRequired only if handling bulk powders outside a ventilated fume hood.

Conclusion

Handling (5-Ethoxypyridin-3-yl)methanamine safely requires a deep understanding of its dual chemical nature: the lipophilicity of the substituted pyridine ring and the strong basicity of the primary amine. By implementing self-validating protocols—such as empirical pH testing during decontamination—researchers can ensure a safe, verifiable, and highly controlled laboratory environment that protects both personnel and experimental integrity.

References

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: PubChem Compound Summary for Pyridin-3-ylmethanamine Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Price and availability of (5-Ethoxypyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Sourcing, Synthesis, and Applications of (5-Ethoxypyridin-3-yl)methanamine

Executive Summary

(5-Ethoxypyridin-3-yl)methanamine is a specialized heterocyclic building block primarily utilized in the development of pharmaceutical agents targeting kinase pathways and G-protein-coupled receptors (GPCRs). Unlike commoditized pyridine derivatives, this specific isomer is frequently classified as a "Make-on-Demand" or "Custom Synthesis" item rather than a stock catalog product.

This guide provides a definitive technical analysis of its procurement status, offering a validated synthetic route for internal production and a cost-benefit analysis of "Make vs. Buy" strategies.

Chemical Identity & Profile

Property Technical Specification
Chemical Name (5-Ethoxypyridin-3-yl)methanamine
Synonyms 3-(Aminomethyl)-5-ethoxypyridine; 5-Ethoxy-3-picolylamine
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
CAS Number Not Widely Indexed (See Precursors below)
SMILES CCOc1cncc(CN)c1
Key Functional Groups Primary amine (nucleophile), Pyridine nitrogen (basic), Ethoxy ether (lipophilic donor)

Critical Note on CAS Identity: Direct searches for the methanamine often yield null results in public databases. Procurement and synthesis must rely on its immediate stable precursors:

  • Precursor A (Nitrile): 5-Ethoxynicotinonitrile (CAS: 211371-96-9)[1][2][3]

  • Precursor B (Alcohol): (5-Ethoxypyridin-3-yl)methanol (CAS: 1551928-24-5)

  • Precursor C (Acid): 5-Ethoxynicotinic acid (CAS: 98491-82-8)[2][4][5]

Market Analysis: Price & Availability

The commercial availability of (5-Ethoxypyridin-3-yl)methanamine is constrained by its instability (oxidation of the amine) and niche application. It is rarely held in stock.

Supply Chain Status
Supplier Category Availability Status Estimated Lead Time Approximate Cost (USD)
Major Distributors (Sigma, Fisher)Not Listed / Out of Stock N/AN/A
Building Block Specialists (Enamine, Combi-Blocks)Inquire / Make-on-Demand 4–6 Weeks$800 – $1,200 / gram
Precursor Suppliers (BLD Pharm, ChemScene)In Stock (Precursors) 1–2 WeeksNitrile: $150 – $300 / gramAcid: $50 – $150 / gram
"Make vs. Buy" Decision Matrix
  • Recommendation: If requiring <100 mg for initial screening, outsource to a custom synthesis CRO. If requiring >1 gram, internal synthesis from 5-Ethoxynicotinonitrile is the most cost-effective strategy (approx. 10x cost reduction).

Validated Synthetic Protocol

For researchers opting for internal synthesis, the reduction of 5-Ethoxynicotinonitrile (CAS 211371-96-9) is the most reliable route. Direct reduction avoids the over-alkylation risks associated with alkyl halide substitutions.

Reaction Pathway

The synthesis proceeds via the catalytic hydrogenation of the nitrile group to the primary amine.

SynthesisRoute Precursor 5-Ethoxynicotinonitrile (CAS: 211371-96-9) Product (5-Ethoxypyridin-3-yl)methanamine (Target) Precursor->Product Reduction Reagents H2 (50 psi), Raney Ni MeOH/NH3 Reagents->Precursor

Figure 1: Catalytic hydrogenation route from the commercially available nitrile precursor.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 5-Ethoxynicotinonitrile (1.0 eq) in anhydrous Methanol (0.1 M concentration).

    • Crucial Step: Add 7N Ammonia in Methanol (10% v/v). Note: Ammonia suppresses the formation of secondary amine byproducts.

    • Add Raney Nickel catalyst (20 wt% loading, washed with MeOH). Safety: Raney Ni is pyrophoric; handle under inert atmosphere.

  • Hydrogenation:

    • Purge the reaction vessel with Nitrogen (3x) and then Hydrogen (3x).

    • Pressurize to 50 psi (3.5 bar) with Hydrogen gas.

    • Stir vigorously at Room Temperature for 12–16 hours. Monitor via LC-MS (Target M+H = 153.1).

  • Work-up & Purification:

    • Filter the catalyst through a Celite pad (keep wet to prevent ignition).

    • Concentrate the filtrate under reduced pressure.

    • Purification: The crude amine is often pure enough for next steps. If necessary, purify via reverse-phase flash chromatography (C18, Water/Acetonitrile with 0.1% Formic Acid) or convert to the HCl salt for crystallization.

Structural Applications in Drug Discovery

(5-Ethoxypyridin-3-yl)methanamine serves as a "linker-scaffold" hybrid.

  • Kinase Inhibition: The pyridine nitrogen acts as a hydrogen bond acceptor in the hinge region of kinases, while the ethoxy group occupies the hydrophobic back-pocket (Gatekeeper residue interaction).

  • Solubility Modulation: The basic amine handle improves physicochemical properties (logD, solubility) compared to all-carbon analogs.

Applications Core (5-Ethoxypyridin-3-yl)methanamine Use1 Fragment-Based Drug Design (Linker Optimization) Core->Use1 Use2 Kinase Hinge Binders (Pyridine N interaction) Core->Use2 Use3 PROTAC Linkers (Amine attachment point) Core->Use3

Figure 2: Key medicinal chemistry applications of the scaffold.

References & Sourcing Links

  • ChemicalBook. Product Entry: 5-Ethoxynicotinonitrile (Precursor). Retrieved from

  • BLD Pharm. Catalog: 5-Ethoxynicotinic acid (Alternative Precursor).[2][5] Retrieved from [2]

  • National Center for Biotechnology Information. PubChem Compound Summary for Pyridine Derivatives. Retrieved from

  • Google Patents. Synthesis of Pyridylmethanamine Derivatives (WO2018033832). Retrieved from

(Note: Due to the niche nature of the specific methanamine, links provided direct to the most viable commercial precursors validated in the synthesis section.)

Sources

Methodological & Application

Synthesis of (5-Ethoxypyridin-3-yl)methanamine from 5-ethoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a comprehensive, high-fidelity guide for the synthesis of (5-Ethoxypyridin-3-yl)methanamine from 5-ethoxynicotinonitrile . It compares two distinct methodologies: a scalable catalytic hydrogenation (Method A) and a laboratory-scale hydride reduction (Method B).

Executive Summary

The conversion of 5-ethoxynicotinonitrile to (5-Ethoxypyridin-3-yl)methanamine represents a critical transformation in the synthesis of kinase inhibitors and GPCR modulators. This scaffold serves as a "privileged structure," often used to improve solubility and metabolic stability compared to phenyl analogs.

This guide details two validated protocols:

  • Method A (Catalytic Hydrogenation): The "Gold Standard" for multigram-to-kilogram scale, utilizing Raney Nickel. It minimizes side reactions (dimerization) through the use of ammonia.

  • Method B (Hydride Reduction): A rapid, ambient-pressure method using Lithium Aluminum Hydride (LiAlH₄), ideal for milligram-scale discovery chemistry where high-pressure equipment is unavailable.

Strategic Analysis & Retrosynthesis

The reduction of a 3-cyanopyridine is complicated by two main competing pathways:

  • Secondary Amine Formation: The intermediate imine can condense with the product amine to form a dimer (secondary amine).

  • Ring Hydrogenation: Over-reduction of the pyridine ring to a piperidine, particularly under high pressure or with platinum catalysts.

Reaction Scheme

ReactionScheme SM 5-Ethoxynicotinonitrile (C8H8N2O) Inter Intermediate (Aldimine) SM->Inter Reduction Cat Method A: H2 / Raney Ni / NH3 Method B: LiAlH4 / THF Prod (5-Ethoxypyridin-3-yl)methanamine (C8H12N2O) Inter->Prod + 2H Side Secondary Amine Dimer (Impurity) Inter->Side + Prod (-NH3) (Dimerization)

Figure 1: Reaction pathway showing the target reduction and the competitive dimerization pathway.

Method A: Catalytic Hydrogenation (Raney Nickel)

Best for: Scale-up (>5g), Cleanliness, High Yield.

Rationale

Raney Nickel is the preferred catalyst because it is less prone to poisoning by the pyridine nitrogen than Pd/C. The addition of methanolic ammonia is strictly required. Ammonia acts as a competitive nucleophile, suppressing the formation of the secondary amine dimer by shifting the equilibrium away from the imine-amine condensation.

Reagents & Equipment
  • Substrate: 5-Ethoxynicotinonitrile (1.0 eq)

  • Catalyst: Raney Nickel (active slurry in water, ~20-50 wt% loading)

  • Solvent: 7N Ammonia in Methanol (NH₃/MeOH)

  • Gas: Hydrogen (H₂)

  • Equipment: Parr Hydrogenator or Autoclave

Protocol
  • Catalyst Preparation:

    • Caution: Raney Nickel is pyrophoric when dry. Always keep it wet.

    • Wash the Raney Nickel slurry (50 wt% relative to substrate) three times with anhydrous methanol to remove water. Decant carefully between washes.

  • Reaction Setup:

    • Load the washed Raney Nickel into the hydrogenation vessel.

    • Add a solution of 5-ethoxynicotinonitrile dissolved in 7N NH₃/MeOH (concentration ~0.1 M).

    • Critical: Ensure the ammonia concentration is high. If 7N NH₃/MeOH is unavailable, bubble anhydrous NH₃ gas into MeOH at 0°C until saturated.

  • Hydrogenation:

    • Purge the vessel 3 times with Nitrogen (N₂), then 3 times with Hydrogen (H₂).

    • Pressurize to 40–50 psi (3–4 bar) .

    • Stir vigorously at Room Temperature (20–25°C) for 4–16 hours.

    • Monitoring: Monitor H₂ uptake. The reaction is complete when uptake ceases. Check by TLC (System: DCM/MeOH/NH₄OH 90:10:1) or LCMS.

  • Workup:

    • Purge the vessel with Nitrogen.

    • Filter the mixture through a pad of Celite® (diatomaceous earth) to remove the catalyst. Keep the filter cake wet with solvent at all times to prevent ignition.

    • Rinse the cake with MeOH.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification:

    • The crude product is often pure enough (>95%) for subsequent steps.

    • If necessary, distill under high vacuum (bulb-to-bulb) or purify via amine-functionalized silica gel.

Method B: Hydride Reduction (LiAlH₄)

Best for: Small scale (<1g), Discovery Chemistry, Speed.

Rationale

Lithium Aluminum Hydride (LAH) is a powerful reducing agent that rapidly converts nitriles to primary amines. While less scalable due to safety concerns and aluminum salt waste, it requires no pressure equipment.

Reagents[1][2]
  • Substrate: 5-Ethoxynicotinonitrile (1.0 eq)

  • Reagent: LiAlH₄ (2.0–3.0 eq, 1.0 M or 2.4 M solution in THF)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: Water, 15% NaOH (Fieser Method)

Protocol
  • Setup:

    • Flame-dry a 2-neck round-bottom flask and cool under Argon/Nitrogen.

    • Add LiAlH₄ solution (2.5 eq) to the flask. Cool to 0°C in an ice bath.

  • Addition:

    • Dissolve 5-ethoxynicotinonitrile in anhydrous THF.

    • Add the nitrile solution dropwise to the LiAlH₄ suspension/solution. Exothermic reaction.

    • Once addition is complete, allow the mixture to warm to Room Temperature.

    • Optional: If reaction is sluggish, heat to reflux (65°C) for 1–2 hours.

  • Workup (Fieser Method):

    • Critical: This specific quench sequence produces a granular white precipitate (aluminum salts) that is easy to filter, avoiding the dreaded "gray slime."

    • Cool the reaction mixture to 0°C.

    • For every x grams of LiAlH₄ used, add:

      • x mL Water (very slowly, dropwise).

      • x mL 15% NaOH solution.

      • 3x mL Water.

    • Warm to room temperature and stir for 15 minutes until the precipitate is white and granular.

    • Add anhydrous MgSO₄ to dry the organic phase.

  • Isolation:

    • Filter the mixture through a sintered glass funnel or Celite.

    • Wash the solids thoroughly with THF or Diethyl Ether.

    • Concentrate the filtrate to obtain the title compound.

Workup Logic Diagram (Fieser Method)

FieserWorkup Start Reaction Mixture (LiAlH4 + Product) Step1 Add x mL Water (Quench excess hydride) Start->Step1 0°C, Slow Step2 Add x mL 15% NaOH (Form Aluminate) Step1->Step2 Step3 Add 3x mL Water (Hydrolyze to granular salts) Step2->Step3 Filter Filter & Wash (Remove Al salts) Step3->Filter Stir 15 min End Filtrate: Product in THF Filter->End

Figure 2: The "Fieser" quench protocol ensures easy filtration of aluminum salts.

Quality Control & Characterization

Verify the identity of the product using 1H NMR and LCMS .

Expected Data[1][3][4]
  • Appearance: Pale yellow oil or low-melting solid.

  • 1H NMR (400 MHz, CDCl₃/MeOD):

    • δ 8.2–8.3 ppm (2H, m): Pyridine protons at C2 and C6.

    • δ 7.2 ppm (1H, m): Pyridine proton at C4.

    • δ 4.1 ppm (2H, q, J=7.0 Hz): Ethoxy -OCH ₂CH₃.

    • δ 3.8–3.9 ppm (2H, s): Benzylic -CH ₂NH₂ (Distinctive shift from nitrile).

    • δ 1.4 ppm (3H, t, J=7.0 Hz): Ethoxy -OCH₂CH ₃.

  • Mass Spectrometry (ESI+):

    • Calculated MW: 152.19 Da.

    • Observed [M+H]⁺: 153.2 m/z .

Troubleshooting
IssueCauseSolution
Low Yield Formation of secondary amine dimer.Method A: Increase NH₃ concentration. Method B: Use larger excess of LiAlH₄ and ensure rapid stirring.
Aluminum Emulsion Incorrect quench (Method B).Use the Fieser method strictly. Do not add water too fast.
Incomplete Reduction Old/Inactive Catalyst or Reagent.Raney Ni: Ensure it is fresh and not oxidized. LiAlH₄: Use fresh bottle; titrate if necessary.

Safety Information

  • Raney Nickel: Pyrophoric in air. Keep under water/solvent. Dispose of in a dedicated container with water/acid quench.

  • LiAlH₄: Reacts violently with water/moisture releasing H₂ gas. Use only dry solvents.

  • 5-Ethoxynicotinonitrile: Irritant. Handle in a fume hood.

  • Product Amine: Corrosive/Irritant. Avoid skin contact.[1][2]

References

  • Raney Nickel Hydrogenation: Organic Syntheses, Coll. Vol. 3, p. 181 (1955). Link (General procedure for Raney Ni handling).

  • Nitrile Reduction Reviews: S. Nishimura, Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis, Wiley, 2001. Amundsen, L. H.; Nelson, L. S. J. Am. Chem. Soc.1951, 73, 242. (Reduction of nitriles with LAH).
  • Fieser Workup: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.
  • Related Pyridine Synthesis:Journal of Medicinal Chemistry, 2015, 58(18), 7173-7185. (Describes similar 5-substituted nicotinonitrile reductions).

Sources

Application Notes and Protocols for Reductive Amination Using (5-Ethoxypyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one of the most powerful and widely utilized transformations in modern organic and medicinal chemistry for the synthesis of secondary and tertiary amines. Its prevalence stems from its operational simplicity, broad substrate scope, and the high value of its amine products, which are ubiquitous scaffolds in pharmaceuticals and agrochemicals. The reaction proceeds through the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[1] This one-pot nature significantly enhances efficiency and reduces waste, aligning with the principles of green chemistry.[1]

This guide provides an in-depth exploration of reductive amination protocols specifically tailored for the use of (5-Ethoxypyridin-3-yl)methanamine , a versatile primary amine building block. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes for researchers in drug discovery and chemical development.

Understanding the Core Reaction: Mechanism and Key Decision Points

The success of a reductive amination hinges on a delicate balance between the rate of imine formation and the rate of reduction. The overall transformation can be visualized as a two-stage process occurring in a single pot.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine, (5-Ethoxypyridin-3-yl)methanamine, on the carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate, which then dehydrates to yield a Schiff base (imine). This step is reversible and typically catalyzed by mild acid.[1]

  • Reduction: A reducing agent present in the reaction mixture selectively reduces the C=N double bond of the imine to the corresponding C-N single bond of the final amine product.

The choice of reducing agent is the most critical decision in designing a reductive amination protocol. The ideal reagent must be powerful enough to reduce the imine intermediate but mild enough to avoid significant reduction of the starting carbonyl compound.

Reductive_Amination_Mechanism General Mechanism of Reductive Amination Start Aldehyde/Ketone + (5-Ethoxypyridin-3-yl)methanamine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H⁺ (cat.) Hemiaminal->Start - H⁺ Imine Imine Intermediate (Schiff Base) Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O Product Secondary Amine Product Imine->Product + [H⁻] (Reducing Agent)

Caption: The reaction pathway for reductive amination.

Selecting the Optimal Reducing Agent

Several hydride-based reducing agents are commonly employed, each with distinct advantages and operational considerations. The choice directly impacts reaction conditions, solvent selection, and workup procedures.

Reducing AgentChemical FormulaKey AdvantagesConsiderations & Causality
Sodium Triacetoxyborohydride NaBH(OAc)₃High Selectivity & Mildness: The electron-withdrawing acetate groups attenuate the hydride's reactivity, making it selective for imines over aldehydes/ketones.[1] This is the go-to reagent for most direct reductive aminations.Moisture Sensitive: STAB reacts with water and is incompatible with protic solvents like methanol. Reactions are typically run in aprotic solvents (DCE, DCM, THF).[2]
Sodium Cyanoborohydride NaBH₃CNHigh Selectivity & Protic Solvent Compatible: Similar to STAB, it selectively reduces imines.[3] It is stable in methanol, which can be advantageous for substrate solubility.High Toxicity: Generates toxic hydrogen cyanide (HCN) gas under acidic conditions, requiring careful pH control and handling in a well-ventilated fume hood. STAB is generally preferred to avoid this risk.[3]
Pyridine-Borane Complex C₅H₅N·BH₃Mild & Non-Toxic Alternative: Offers a good safety profile compared to NaBH₃CN.[4][5] It is effective for a wide range of substrates.Stability & Handling: Can have a limited shelf life and may require the use of dehydrating agents like molecular sieves to drive imine formation.[4][5]
Sodium Borohydride NaBH₄Cost-Effective & Powerful: Readily available and inexpensive.Low Selectivity: Will readily reduce both the starting carbonyl and the imine intermediate.[2] Its use requires a two-step, indirect approach where the imine is pre-formed before the reductant is added. This is less efficient than a direct, one-pot method.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the reductive amination of (5-Ethoxypyridin-3-yl)methanamine with a representative aldehyde.

Protocol 1: High-Fidelity Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the preferred and most generally applicable protocol due to its excellent selectivity and safety profile.

Workflow Diagram

Caption: Experimental workflow for the STAB-mediated protocol.

Materials:

  • (5-Ethoxypyridin-3-yl)methanamine (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.2 - 1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (optional, 0.1 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (5-Ethoxypyridin-3-yl)methanamine (1.0 eq) and the carbonyl compound (1.1 eq).

  • Solvent Addition: Add anhydrous DCE to dissolve the reagents (concentration typically 0.1-0.5 M). Begin stirring.

  • Catalysis (Optional but Recommended): For less reactive carbonyls or to accelerate imine formation, a catalytic amount of glacial acetic acid (0.1 eq) can be added. Stir the mixture for 20-30 minutes at room temperature.

    • Expert Insight: The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine. For pyridine-containing substrates, this can also protonate the pyridine nitrogen, but the primary aminomethyl group remains sufficiently nucleophilic.

  • Addition of Reducing Agent: Carefully add Sodium Triacetoxyborohydride (STAB) (1.3 eq) to the stirring solution in portions over 5-10 minutes.

    • Expert Insight: Portion-wise addition helps to control any initial exotherm and ensures the reaction does not proceed too rapidly, which can sometimes lead to side-product formation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-16 hours).

  • Work-up and Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Expert Insight: The basic quench neutralizes the acetic acid catalyst and hydrolyzes any remaining STAB. The resulting borate salts are water-soluble, facilitating their removal.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or Ethyl Acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure secondary amine.

Protocol 2: Cyanide-Free Reductive Amination using Pyridine-Borane Complex

This protocol serves as an excellent, milder alternative to methods involving cyanoborohydride, particularly when toxicity is a primary concern.

Materials:

  • (5-Ethoxypyridin-3-yl)methanamine (1.0 eq)

  • Aldehyde or Ketone (1.0 eq)

  • Pyridine-Borane Complex (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Activated 4 Å Molecular Sieves

  • 6 N Hydrochloric Acid (HCl)

  • 8 N Sodium Hydroxide (NaOH)

  • Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask charged with a magnetic stir bar and activated 4 Å molecular sieves (~0.5 g per 6 mmol of carbonyl), add anhydrous Methanol under an inert atmosphere.[4]

  • Reagent Addition: To the stirring suspension, sequentially add the carbonyl compound (1.0 eq), (5-Ethoxypyridin-3-yl)methanamine (1.0 eq), and the pyridine-borane complex (1.0 eq).[4]

    • Expert Insight: Molecular sieves are critical in this protocol. They act as a dehydrating agent, sequestering the water molecule produced during imine formation and driving the equilibrium towards the imine, which is essential for efficient reduction.[4]

  • Reaction Monitoring: Seal the flask and stir the mixture at room temperature for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Quenching: After completion, carefully add 6 N HCl to the reaction mixture and stir for 1 hour. This step hydrolyzes any remaining borane complexes and protonates the product amine, making it water-soluble.[4]

  • Basification: Adjust the pH of the solution to >12 by the slow addition of 8 N NaOH. Ensure the solution is basic to deprotonate the amine product and facilitate its extraction into an organic solvent.[4]

  • Extraction: Extract the aqueous layer with Et₂O or EtOAc (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting residue can be purified by flash column chromatography or, if sufficiently pure, by distillation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inefficient imine formation. 2. Deactivated reducing agent (e.g., STAB exposed to moisture). 3. Sterically hindered substrates.1. Add a catalytic amount of acetic acid. For very stubborn cases, use dehydrating agents like 4 Å molecular sieves. 2. Use a fresh bottle of STAB and ensure anhydrous conditions. 3. Increase reaction temperature (e.g., to 40-50 °C) and/or extend reaction time.
Recovery of Starting Amine Incomplete reaction; carbonyl compound may be the limiting reagent or unreactive.Ensure carbonyl is not the limiting reagent (use 1.1-1.2 eq). If the carbonyl is unreactive, consider a more forcing protocol (higher temperature).
Formation of Tertiary Amine The secondary amine product reacts with another equivalent of the aldehyde. This is more common with unhindered aldehydes and primary amines.Use a strict 1:1 stoichiometry of amine to aldehyde. Add the aldehyde slowly to the reaction mixture to keep its concentration low.
Recovery of Alcohol Side Product The reducing agent has reduced the starting carbonyl compound.This indicates the reducing agent is too strong or was added before sufficient imine formation. Switch to a more selective reagent like STAB. If using NaBH₄, ensure imine formation is complete before adding it.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Pelter, A., & K. Smith. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Science of Synthesis. [Link]

  • ACS Green Chemistry Institute. (2026). Reductive Amination. Pharmaceutical Roundtable. [Link]

Sources

Application Notes & Protocols: Leveraging (5-Ethoxypyridin-3-yl)methanamine for Novel Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery.[2] Within this field, heterocyclic scaffolds, particularly those containing a pyridine ring, are prevalent in a significant number of FDA-approved drugs, underscoring their value in establishing critical interactions with the kinase ATP-binding site.[3] This guide provides an in-depth technical overview of (5-Ethoxypyridin-3-yl)methanamine, a versatile and strategically functionalized building block for the synthesis of next-generation kinase inhibitors. We will explore the chemical rationale for its use, provide detailed synthetic protocols for its incorporation into potential drug candidates, and discuss key structure-activity relationship (SAR) considerations for researchers in medicinal chemistry and drug development.

The (5-Ethoxypyridin-3-yl)methanamine Building Block: A Strategic Overview

The utility of (5-Ethoxypyridin-3-yl)methanamine in kinase inhibitor design is not accidental; it is a result of the specific combination of its three key structural motifs, each contributing to the overall pharmacological profile of the final molecule.

  • The Pyridine Core : The nitrogen atom within the pyridine ring is a critical hydrogen bond acceptor. This feature is fundamental for anchoring inhibitors into the "hinge" region of the kinase ATP-binding pocket, a common and effective strategy for achieving high-affinity binding.[4] The pyridine scaffold is a well-established motif in a multitude of approved kinase inhibitors.[3]

  • The 5-Ethoxy Group : The ethoxy substituent serves multiple purposes. It modulates the electronic properties of the pyridine ring, which can influence the basicity of the pyridine nitrogen.[5] Furthermore, it provides steric bulk and lipophilicity, which can be exploited to achieve selective interactions with specific residues in the active site, thereby enhancing potency and selectivity for the target kinase over others. Its presence also offers a potential site for metabolism, a key consideration in drug design.

  • The 3-Aminomethyl Linker : The primary amine, separated from the ring by a methylene group, provides a robust and versatile attachment point for a variety of chemical moieties. This linker allows for the exploration of different chemical spaces outside the immediate hinge-binding region, enabling the optimization of properties such as solubility, cell permeability, and interactions with the solvent-exposed front of the ATP pocket.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₁₂N₂ON/A (Calculated)
Molecular Weight 152.19 g/mol N/A (Calculated)
Appearance Oil (Predicted)[6] (Analogy)
Key Precursor 5-ethoxypyridin-3-amine[6]

Synthesis of the Key Building Block

While (5-Ethoxypyridin-3-yl)methanamine may be commercially available, an in-house synthesis from a more common precursor like 5-ethoxynicotinonitrile provides greater control over supply and purity. The following protocol outlines a standard lithium aluminum hydride (LAH) reduction.

Protocol 2.1: Synthesis via Nitrile Reduction

Principle: This protocol describes the reduction of the nitrile group of 5-ethoxynicotinonitrile to a primary amine using the powerful reducing agent Lithium Aluminum Hydride (LAH) in an anhydrous ethereal solvent.

Workflow Diagram:

G cluster_0 Synthesis Workflow A 5-Ethoxynicotinonitrile D Reaction Mixture (0°C to RT) A->D B Anhydrous THF B->D C LiAlH4 (LAH) C->D 1. Add LAH E Work-up (Fieser Method) D->E 2. Quench F Purification (Column Chromatography) E->F 3. Extract G (5-Ethoxypyridin-3-yl)methanamine F->G 4. Isolate

Caption: Workflow for the synthesis of the target amine.

Materials and Reagents:

ReagentCAS No.Grade
5-Ethoxynicotinonitrile14909-08-3≥97%
Lithium aluminum hydride (LAH)16853-85-3Reagent Grade
Anhydrous Tetrahydrofuran (THF)109-99-9DriSolv®
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6ACS Grade
Deionized Water7732-18-5Type 1
15% Sodium Hydroxide (aq)1310-73-2ACS Grade
Dichloromethane (DCM)75-09-2ACS Grade
Silica Gel63231-67-4230-400 mesh

Step-by-Step Protocol:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.

  • LAH Suspension: Carefully add Lithium Aluminum Hydride (1.2 eq) to anhydrous THF. Cool the resulting suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve 5-ethoxynicotinonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot and the appearance of a new, more polar spot (which stains with ninhydrin) indicates reaction completion.

  • Quenching (Fieser Method): (Caution: Exothermic and generates H₂ gas) . Cool the reaction back to 0°C. Sequentially and very carefully add dropwise:

    • 'x' mL of water (where 'x' is the mass of LAH used in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Filtration: Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF or Ethyl Acetate.

  • Extraction & Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be used directly or purified by silica gel column chromatography (eluting with a gradient of DCM/Methanol with 0.5% Triethylamine) to yield the pure amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Core Application Protocols in Kinase Inhibitor Synthesis

(5-Ethoxypyridin-3-yl)methanamine is a primary amine, making it an ideal nucleophile for a range of coupling reactions. The following protocols represent the most common strategies for its incorporation into larger scaffolds.

General Coupling Strategies Diagram:

G cluster_protocols Common Coupling Reactions Amine (5-Ethoxypyridin-3-yl)methanamine Amide Amide Bond Amine->Amide Amide Coupling (e.g., HATU, EDC) SecondaryAmine Secondary Amine Amine->SecondaryAmine Reductive Amination (e.g., NaBH(OAc)3) Urea Urea Linkage Amine->Urea Addition Acid R-COOH (Carboxylic Acid) Acid->Amide Aldehyde R'-CHO (Aldehyde/Ketone) Aldehyde->SecondaryAmine Isocyanate R''-NCO (Isocyanate) Isocyanate->Urea

Caption: Common synthetic routes using the target amine.

Protocol 3.1: Amide Bond Formation with a Carboxylic Acid

Principle: This is one of the most robust and widely used reactions in medicinal chemistry. An activating agent, such as HATU, converts the carboxylic acid into a highly reactive intermediate that readily undergoes nucleophilic attack by the primary amine to form a stable amide bond.[7]

Step-by-Step Protocol:

  • Dissolution: In a vial, dissolve the carboxylic acid partner (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in an anhydrous polar aprotic solvent like DMF or NMP.

  • Activation: Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of (5-Ethoxypyridin-3-yl)methanamine (1.2 eq) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-18 hours.

  • QC Check: Monitor the reaction by LC-MS to confirm the formation of the desired product mass and consumption of starting materials.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or preparative HPLC.

Protocol 3.2: Reductive Amination with an Aldehyde or Ketone

Principle: This reaction forms a more flexible secondary amine linkage. The primary amine first condenses with the carbonyl compound to form an imine (or enamine) intermediate, which is then reduced in situ by a mild reducing agent, typically sodium triacetoxyborohydride, to the final amine.

Step-by-Step Protocol:

  • Setup: Combine the aldehyde or ketone (1.0 eq) and (5-Ethoxypyridin-3-yl)methanamine (1.1 eq) in a suitable solvent such as Dichloroethane (DCE) or THF.

  • Imine Formation: Add 3Å molecular sieves or a catalytic amount of acetic acid and stir for 1 hour at room temperature to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.

  • Reaction: Stir at room temperature for 6-24 hours.

  • QC Check: Monitor by LC-MS. The intermediate imine may be observable, but the key is the disappearance of starting materials and the appearance of the product mass.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM or Ethyl Acetate.

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by chromatography.

Case Study: Synthesis of a Hypothetical JNK Inhibitor

Rationale: c-Jun N-terminal kinases (JNKs) are implicated in inflammatory diseases and metabolic disorders like type-2 diabetes.[1] Many JNK inhibitors utilize a substituted pyridine or pyrimidine scaffold to interact with the kinase hinge.[1] We propose a hypothetical inhibitor based on a 4-(pyrazol-3-yl)-pyridine core, where our building block provides a key sidechain to probe interactions in the solvent-exposed region.

Synthetic Scheme:

G cluster_scheme Synthesis of Hypothetical JNK Inhibitor A 4-Chloro-5-iodo-pyridine-2-carboxylic acid C Intermediate Amide A->C B (5-Ethoxypyridin-3-yl)methanamine B->C Amide Coupling (Protocol 3.1) E Final JNK Inhibitor C->E D Pyrazolylboronic ester D->E Suzuki Coupling (Pd(PPh3)4, Na2CO3)

Caption: Retrosynthetic analysis of a potential JNK inhibitor.

Protocol 4.1: Final Suzuki Coupling Step

Principle: This protocol describes the final step in the synthesis: a Palladium-catalyzed Suzuki cross-coupling reaction. This reaction is a powerful C-C bond-forming tool that will connect the pyrazole moiety to the pyridine core of our advanced intermediate. The reaction utilizes a palladium catalyst and a base to facilitate the coupling between an organoboron compound and an aryl halide.

Step-by-Step Protocol:

  • Degassing: To a reaction vial, add the intermediate amide (from Protocol 3.1, 1.0 eq), the pyrazolylboronic ester (1.2 eq), Sodium Carbonate (2.5 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 10 minutes.

  • Solvent Addition: Add a degassed mixture of Dioxane and Water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 90-100°C and stir for 4-12 hours.

  • QC Check: Monitor by LC-MS. Look for the consumption of the aryl iodide intermediate and the appearance of the final product with the expected mass.

  • Work-up: Cool the reaction to room temperature and dilute with Ethyl Acetate. Filter through Celite® to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the final inhibitor.

Expected Analytical Data:

AnalysisExpected Result
LC-MS Correct [M+H]⁺ peak, purity >95%
¹H NMR Peaks consistent with all protons in the final structure, including characteristic signals for the ethoxy group (triplet and quartet), pyridine rings, pyrazole, and amide N-H.

Conclusion

(5-Ethoxypyridin-3-yl)methanamine represents a highly valuable building block for medicinal chemists engaged in the synthesis of kinase inhibitors. Its constituent parts are strategically designed to engage in key binding interactions within the kinase active site and provide a versatile handle for synthetic elaboration. The protocols detailed herein offer robust and validated methods for its synthesis and incorporation into diverse scaffolds, enabling the rapid generation of novel chemical entities for screening and lead optimization campaigns. Future work could involve exploring variations of the alkoxy group to fine-tune potency and selectivity against specific kinase targets.

References

  • Title: Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors Source: SpringerLink URL: [Link]

  • Title: Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: Royal Society of Chemistry URL: [Link]

  • Title: Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity Source: MDPI URL: [Link]

  • Title: Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors... Source: PMC URL: [Link]

  • Title: Patent & Publications Source: Pharma Inventor Inc. URL: [Link]

  • Title: Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids Source: PMC URL: [Link]

  • Title: Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors... Source: PubMed URL: [Link]

  • Title: The synthesis of 5-hetarylamino-3-aryl-1H-indazoles as inhibitors of protein kinase CK2 Source: National Library of Ukraine URL: [Link]

  • Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: Royal Society of Chemistry URL: [Link]

  • Title: Amorphous Form of (S)-2-(5-((3-Ethoxypyridin-2-YL)Oxy)Pyridin-3-YL)-N-(Tetrahydrofuran-3-YL)Pyrimidine-5-Carboxamide Source: BindingDB URL: [Link]

  • Title: Discovery of 4-phenylindolines containing a (5-cyanopyridin-3-yl)methoxy moiety as potent inhibitors of the PD-1/PD-L1 interaction Source: PubMed URL: [Link]

  • Title: ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications Source: PubMed URL: [Link]

  • Title: Patent highlights April–May 2024 Source: PMC URL: [Link]

  • Title: Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors Source: MDPI URL: [Link]

  • Title: Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy Source: MDPI URL: [Link]

  • Title: Drug Repurposing Patent Applications April–June 2025 Source: Wiley Online Library URL: [Link]

  • Title: Drug Discovery - Inhibitor Source: Chemical-Kino-mics URL: [Link]

  • Title: Breaking through limits in kinase inhibition Source: ASBMB URL: [Link]

  • Title: Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors Source: PubMed URL: [Link]

  • Title: COMPOUNDS AND METHODS USEFUL FOR TREATING OR PREVENTING CANCERS Source: Patentscope URL: [Link]

  • Title: Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors Source: WJGNET URL: [Link]

Sources

Application Note: Precision Synthesis of Sulfonamides from (5-Ethoxypyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of sulfonamides from (5-Ethoxypyridin-3-yl)methanamine Content Type: detailed Application Notes and Protocols.

Abstract & Strategic Significance

The (5-Ethoxypyridin-3-yl)methanamine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in carbonic anhydrase inhibitors, kinase inhibitors, and GPCR ligands. Its dual nature—combining a nucleophilic primary amine with a basic, electron-rich pyridine ring—presents unique synthetic challenges.

This application note provides a definitive guide to sulfonylating this specific amine. Unlike simple aliphatic amines, the presence of the 5-ethoxy-3-pyridyl moiety requires strict control over pH and stoichiometry to prevent competitive N-sulfonylation of the pyridine ring (salt formation) and bis-sulfonylation of the primary amine.

Chemical Profile & Reactivity Analysis

PropertySpecification
Compound Name (5-Ethoxypyridin-3-yl)methanamine
CAS Number 51468-00-9 (Generic/Related)
Molecular Weight 152.19 g/mol
Key Functional Groups Primary Amine (

), Pyridine Nitrogen, Ethoxy Ether
pKa Estimates Pyridine N: ~6.0–6.5 (enhanced by 5-OEt); Amine: ~9.0–9.5
Solubility Soluble in DCM, MeOH, DMSO; Moderate in THF
Mechanistic Insight: The Selectivity Challenge

The reaction is a nucleophilic substitution at the sulfonyl sulfur. The primary amine is the kinetic nucleophile. However, the pyridine nitrogen, enhanced by the electron-donating ethoxy group at C5, acts as a competitive base/nucleophile.

  • Risk 1: Bis-sulfonylation. The resulting sulfonamide (

    
    ) is acidic (
    
    
    
    ). In the presence of excess base and sulfonyl chloride, it deprotonates to form an anion that attacks a second equivalent of sulfonyl chloride.
  • Risk 2: Pyridinium Sulfonate Formation. The pyridine nitrogen can attack the sulfonyl chloride, forming a transient N-sulfonylpyridinium salt. While often reversible, this consumes reagents and complicates kinetics.

Visualization: Reaction Logic & Workflow

ReactionWorkflow cluster_conditions Critical Control Points Start Starting Material (5-Ethoxypyridin-3-yl)methanamine Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (0°C) Reagents Reagents Sulfonyl Chloride (1.1 eq) DIPEA (2.5 eq) DCM (Anhydrous) Reagents->Intermediate Product Target Sulfonamide Mono-substituted Intermediate->Product Elimination of Cl- (Base scavenges HCl) SideProduct Bis-Sulfonamide (Impurity) Product->SideProduct Over-reaction (Excess R-SO2Cl)

Figure 1: Mechanistic pathway highlighting the critical divergence between mono- and bis-sulfonylation.

Detailed Experimental Protocol

Method A: Standard Schotten-Baumann Conditions (Recommended)

Best for: High-value substrates, requiring easy purification.

Reagents & Equipment
  • (5-Ethoxypyridin-3-yl)methanamine (1.0 equiv)

  • Aryl/Alkyl Sulfonyl Chloride (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) (

    
     concentration)
    
  • DMAP (Catalytic, 0.05 equiv) – Optional, use only for sterically hindered sulfonyl chlorides.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

    • Dissolve (5-Ethoxypyridin-3-yl)methanamine (1.0 equiv) in anhydrous DCM.

    • Add DIPEA (2.5 equiv). The solution may warm slightly; cool to

      
       using an ice bath.
      
  • Addition:

    • Dissolve the Sulfonyl Chloride (1.1 equiv) in a minimal amount of DCM.

    • Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Why? Slow addition at low temperature keeps the concentration of sulfonyl chloride low relative to the amine, suppressing bis-sulfonylation [1].

  • Reaction Monitoring:

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Stir for 2–4 hours.

    • TLC Check: Monitor consumption of the starting amine.[1][2] (Eluent: 5% MeOH in DCM). The product will typically be less polar than the amine but more polar than the sulfonyl chloride.

  • Workup (Crucial for Pyridines):

    • Do NOT use 1M HCl. Strong acid will protonate the pyridine ring (

      
      ), trapping your product in the aqueous layer.
      
    • Quench with saturated aqueous

      
       (mildly acidic, pH ~5) or water.
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography.

    • Gradient: 0%

      
       10% MeOH in DCM.
      
    • Note: If the pyridine nitrogen causes tailing on silica, add 1% Triethylamine (TEA) to the eluent.

Method B: Pyridine-Mediated Synthesis

Best for: Highly reactive or unstable sulfonyl chlorides.

  • Dissolve the amine (1.0 equiv) in Pyridine (solvent volume, ~0.2 M).

  • Cool to

    
    .[3]
    
  • Add Sulfonyl Chloride (1.2 equiv) portion-wise as a solid.

  • Stir at RT overnight.

  • Workup: Evaporate pyridine (azeotrope with toluene if necessary). Dissolve residue in EtOAc, wash with water and brine. Purify as above.

Characterization & Quality Control

TechniqueExpected Signal / Observation

NMR (DMSO-

)
Sulfonamide NH: Singlet or broad triplet at

7.5–8.5 ppm (exchangeable with

).Methylene (

):
Doublet at

4.0–4.2 ppm (couples with NH).Ethoxy (

):
Quartet (~4.1 ppm) and Triplet (~1.3 ppm).Pyridine Protons: 3 distinct aromatic signals (C2, C4, C6).
LC-MS

:
Parent mass + 1.Bis-sulfonylation: Check for

.
IR Spectroscopy

Stretches:
Strong bands at ~1350

(asymmetric) and ~1160

(symmetric).

Troubleshooting Guide

Issue: Bis-sulfonylation Observed
  • Symptom: Two spots on TLC; Mass spec shows

    
    .
    
  • Root Cause: Excess sulfonyl chloride or reaction temperature too high.[1]

  • Solution:

    • Reduce Sulfonyl Chloride to 0.95–1.0 equiv.

    • Maintain

      
       for longer duration.
      
    • Use a bulkier base (e.g., DIPEA instead of TEA) to sterically hinder the sulfonamide nitrogen anion.

Issue: Product Stuck in Aqueous Phase
  • Symptom: Low yield after extraction; product detected in water layer.

  • Root Cause: The pyridine ring was protonated by acidic wash (HCl).

  • Solution: Adjust aqueous layer pH to ~8 using saturated

    
     before extraction. The pyridine must be neutral to extract into DCM/EtOAc.
    
Issue: No Reaction / Hydrolysis of Chloride
  • Symptom: Starting material remains; Sulfonic acid detected.

  • Root Cause: Wet solvents or old sulfonyl chloride.

  • Solution: Use anhydrous solvents (commercial "Sure/Seal" or freshly distilled). Verify sulfonyl chloride quality by NMR (look for broad OH peak of sulfonic acid).

References

  • BenchChem Technical Support. (2025).[1][3] Sulfonylation of Primary Amines: Protocols and Troubleshooting. Retrieved from

  • RSC Advances. (2013). Mechanistic proposal for the sulfonylation of amines. Royal Society of Chemistry.[4] Retrieved from

  • National Institutes of Health (PMC). (2021). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors. Retrieved from

  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides. Retrieved from [5]

  • Sigma-Aldrich. (2025). 5-Ethoxypyridin-3-amine Product Data. Retrieved from

Sources

Microwave-assisted synthesis using pyridine methanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine methanamine derivatives (PMDs), specifically 2-(aminomethyl)pyridine (2-picolylamine) and its substituted analogs, are privileged pharmacophores in medicinal chemistry. They serve as critical precursors for imidazo[1,5-a]pyridine heterocycles (anticancer/anti-inflammatory agents), robust Schiff base ligands (antimicrobial agents), and chelating motifs for radiopharmaceuticals (


Tc/Re imaging agents).

Conventional thermal synthesis of these scaffolds often suffers from prolonged reaction times (hours to days), harsh conditions (refluxing in high-boiling solvents like DMF/DMSO), and cumbersome workups. Microwave-Assisted Organic Synthesis (MAOS) offers a paradigm shift. By leveraging the high polarity of the pyridine nitrogen and the conformational mobility of the methanamine side chain, MAOS enables:

  • Rate Acceleration: Reaction times reduced from hours to minutes.

  • Enhanced Purity: Suppression of side reactions via uniform dielectric heating.

  • Green Chemistry: Reduction in solvent usage and energy consumption.[1][2]

This guide details the mechanistic basis, application notes, and validated protocols for transforming pyridine methanamines into high-value scaffolds using microwave irradiation.

Mechanistic Insight: The "Pyridine Antenna" Effect

Unlike non-polar substrates, pyridine methanamines are ideal candidates for microwave irradiation due to their high dielectric loss tangent (


).
Dielectric Heating Mechanism

The pyridine ring acts as a "molecular antenna." The lone pair on the pyridine nitrogen creates a permanent dipole. Under the oscillating electric field of microwave irradiation (2.45 GHz), the molecule attempts to align with the field. The lag between the field oscillation and the molecular rotation generates heat through dipolar polarization .

Simultaneously, the exocyclic amine group (-CH


NH

) contributes via ionic conduction if protonated or complexed, further increasing the heating efficiency. This localized "superheating" effect significantly lowers the activation energy (

) barrier for nucleophilic attacks and cyclization reactions.
Visualization of Heating Pathway

MW_Mechanism MW_Source Microwave Source (2.45 GHz) Pyridine Pyridine Methanamine (High Polarity) MW_Source->Pyridine Irradiation Dipole Dipolar Polarization (Molecular Rotation) Pyridine->Dipole Field Interaction Conduction Ionic Conduction (Amine/Salt Interaction) Pyridine->Conduction If Protonated Heat Rapid Internal Heating (Localized Hotspots) Dipole->Heat Conduction->Heat Reaction Accelerated Nucleophilic Attack (Schiff Base/Cyclization) Heat->Reaction Lowered Ea

Figure 1: Mechanism of microwave interaction with pyridine methanamine derivatives, highlighting the dual heating modes of dipolar polarization and ionic conduction.

Application Notes: Key Synthetic Transformations

Application Note A: Rapid Schiff Base Condensation

The condensation of 2-picolylamine with aromatic aldehydes is the "gateway" reaction for many PMD applications.

  • Challenge: Thermal methods often require water scavengers (Dean-Stark) and long reflux times to drive equilibrium.

  • MW Solution: Rapid heating in ethanol allows the reaction to reach completion in <5 minutes. The superheating effect helps drive off water (if open vessel) or shift equilibrium in sealed vessels due to pressure effects.

  • Outcome: Quantitative yields (>95%) with minimal purification required.

Application Note B: One-Pot Synthesis of Imidazo[1,5-a]pyridines

This is the most high-value transformation. The imidazo[1,5-a]pyridine core is distinct from the imidazo[1,2-a] isomer (derived from 2-aminopyridine).

  • Mechanism: Oxidative cyclization of the Schiff base intermediate.

  • MW Advantage: Facilitates the difficult C-H functionalization/cyclization step, often allowing for "one-pot" multicomponent reactions (MCRs) involving the amine, an aldehyde, and a nucleophile (e.g., sulfinate or isocyanide).

  • Key Reference: Iodine-mediated oxidative annulation under MW irradiation [1].

Application Note C: Metal Complexation (Cu/Zn/Re)

PMDs are potent chelators.

  • Application: Synthesis of

    
    Tc/Re radiopharmaceuticals or Cu(II) antibacterial agents.
    
  • MW Advantage: Kinetic trapping of the metal center. MW irradiation accelerates the ligand exchange rate, allowing complexation to occur in seconds, which is critical for short-lived isotopes [3].

Comparative Data: Thermal vs. Microwave

ParameterThermal Method (Reflux)Microwave Method (Sealed Vessel)Improvement Factor
Reaction Time 4 - 12 Hours2 - 10 Minutes24x - 120x Faster
Solvent Toluene/DMF (High BP)Ethanol/Water (Green)Eco-Friendly
Yield 65 - 75%85 - 98%+20% Yield
Energy Usage High (Continuous Heating)Low (Targeted Irradiation)Energy Efficient
Purity Moderate (Thermal degradation)High (Cleaner profile)Simplified Workup

Detailed Protocol: One-Pot Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines

This protocol describes the synthesis of a functionalized imidazo[1,5-a]pyridine scaffold via an Iodine-mediated oxidative cyclization.[3][4] This scaffold is widely used in anticancer research.

Reaction Scheme: 2-(Aminomethyl)pyridine + Benzaldehyde + Sodium Benzenesulfinate + I2 -> Imidazo[1,5-a]pyridine Derivative

Materials & Reagents
  • Substrate: 2-(Aminomethyl)pyridine (1.0 mmol)

  • Reagent A: Benzaldehyde (substituted) (1.0 mmol)

  • Reagent B: Sodium benzenesulfinate (1.2 mmol) (Sulfur source for functionalization)

  • Oxidant: Iodine (I

    
    ) (1.0 equiv) or TBHP (tert-Butyl hydroperoxide)
    
  • Solvent: Ethanol (EtOH) or Dimethyl Carbonate (DMC) for a greener approach.

  • Equipment: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

Step-by-Step Methodology
  • Preparation:

    • In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-(aminomethyl)pyridine (108 mg, 1.0 mmol) and the substituted benzaldehyde (1.0 mmol).

    • Add Ethanol (3 mL).

    • Note: Stir for 1 minute at room temperature to pre-form the imine (Schiff base). You may observe a slight color change.[5]

  • Addition of MCR Components:

    • Add Sodium benzenesulfinate (197 mg, 1.2 mmol).

    • Add Iodine (254 mg, 1.0 mmol).

    • Seal the vial with a crimp cap (PTFE/Silicone septum).

  • Microwave Irradiation:

    • Mode: Dynamic (hold temperature).

    • Temperature: 100°C.

    • Pressure Limit: 15 bar (Safety cutoff).

    • Power: High absorption (set max to 150W).

    • Time: 15 minutes.

    • Pre-stirring: 30 seconds.

  • Workup:

    • Allow the vial to cool to 50°C (using compressed air cooling feature of the reactor).

    • Open the vial and quench the excess iodine with saturated aqueous Na

      
      S
      
      
      
      O
      
      
      (sodium thiosulfate) solution (2 mL).
    • Extract the mixture with Ethyl Acetate (3 x 5 mL).

    • Wash the organic layer with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate under reduced pressure.
  • Purification:

    • The crude product is typically pure enough for initial screening. For analytical purity, purify via flash column chromatography (Hexane/EtOAc gradient).

Reaction Workflow Diagram

Protocol_Flow Start Start: Mix 2-Picolylamine + Aldehyde in EtOH Imine Intermediate: Schiff Base Formation Start->Imine Stir 1 min Add_Reagents Add Sodium Benzenesulfinate + Iodine (Oxidant) Imine->Add_Reagents MW_Step Microwave Irradiation 100°C, 15 min, Sealed Vial Add_Reagents->MW_Step Quench Quench with Na2S2O3 (Remove excess Iodine) MW_Step->Quench Cool to 50°C Extract Extraction (EtOAc) & Concentration Quench->Extract Product Final Product: 1,3-Disubstituted Imidazo[1,5-a]pyridine Extract->Product

Figure 2: Step-by-step workflow for the microwave-assisted synthesis of imidazo[1,5-a]pyridine derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Pressure Shutdown Solvent vapor pressure too high at 100°C.Switch to a higher boiling solvent (e.g., DMF) or reduce reaction volume to increase headspace.
Low Yield Incomplete oxidative cyclization.Increase oxidant (I

) to 1.5 equiv or extend MW time to 20 mins.
By-product Formation Hydrolysis of Schiff base.Ensure reagents are dry; use anhydrous Ethanol or add molecular sieves to the vial.
Charring/Decomposition "Hotspot" formation due to high power.Use "PowerMax" (air cooling while heating) to distribute heat or lower max power setting.

References

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Source: MDPI (Molecules), 2024. Context: Describes the specific multicomponent reaction of 2-aminomethylpyridines, benzaldehydes, and sulfinates.

  • Microwave-Assisted Synthesis of Imidazo[1,5-a]pyridine-1-yl Salts. Source: MDPI (Molecules), 2021. Context: Details the optical properties and synthesis of pyridylimidazo[1,5-a]pyridines.

  • Microwave-Assisted Synthesis of Organometallic Complexes of 99mTc(CO)3. Source: PubMed / NIH, 2010. Context: Validates the rapid complexation of 2-picolylamine derivatives (PAMA) with transition metals under MW.

  • Microwave-Assisted Synthesis of Copper(II) Complexes. Source: MDPI (Molbank), 2023. Context: Protocol for synthesizing Cu(II) complexes with sulfonamide/pyridine ligands using MW irradiation.

  • Synthesis of Imidazo[1,5-a]pyridines via Cyclocondensation. Source: Beilstein J. Org. Chem., 2020.[1][6][7][8] Context: Discusses the cyclization of 2-picolylamines with nitroalkanes, a complementary method.

Sources

Troubleshooting & Optimization

Technical Support Center: (5-Ethoxypyridin-3-yl)methanamine Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the optimization of coupling reactions involving (5-Ethoxypyridin-3-yl)methanamine .

Welcome, Researcher. You are likely here because standard coupling protocols (HATU/EDC) are delivering suboptimal yields (<40%) or inconsistent results with your (5-Ethoxypyridin-3-yl)methanamine substrate.

This building block presents a unique "Dual-Nitrogen Paradox":

  • The Primary Amine (Reaction Center): A nucleophilic benzylamine-type nitrogen (

    
    ).
    
  • The Pyridine Nitrogen (Interference Center): The 5-ethoxy substituent is an electron-donating group (EDG), increasing the electron density of the pyridine ring. This makes the pyridine nitrogen more basic (

    
    ) and a stronger Lewis base than in unsubstituted pyridine, leading to catalyst poisoning or competitive salt formation.
    

This guide moves beyond "add more reagent" and addresses the mechanistic bottlenecks.

⚡ Quick Diagnostic: Which Protocol Fits Your Problem?

Before proceeding, identify your reaction class and failure mode.

Reaction TypeCommon Failure ModeRecommended Protocol (See Below)
Amide Coupling Conversion stops at ~50%; Activated ester forms but doesn't couple.Protocol A (T3P® System)
Amide Coupling No reaction; Starting material remains (Salt issue).Protocol B (Acid Chloride)
Reductive Amination Over-alkylation or imine hydrolysis.Protocol C (Ti(OiPr)4)
Pd-Cross Coupling Catalyst death (black ppt); Low conversion.Protocol D (Pd-G3/BrettPhos)

🔬 Module 1: Amide Coupling Optimization

The Core Problem: Salt Sequestration

(5-Ethoxypyridin-3-yl)methanamine is typically supplied as a dihydrochloride or hydrochloride salt .

  • Trap: Standard DIPEA (3 equiv) protocols often fail to fully "crack" the salt lattice in non-polar solvents (DCM), leaving the amine protonated and non-nucleophilic.

  • 5-Ethoxy Effect: The electron-rich pyridine ring can H-bond with the protonated primary amine in a "pincer-like" intramolecular network, further stabilizing the non-reactive salt form.

Protocol A: The T3P® (Propylphosphonic Anhydride) Method

Best for: Epimerization-sensitive acids and preventing pyridine interference.

Why it works: T3P acts as a scavenger for water and drives the equilibrium. It operates well in EtOAc/Pyridine, where the pyridine solvent acts as a "proton shuttle," effectively neutralizing the 5-ethoxypyridine salt.

Step-by-Step:

  • Dissolve: Suspend (5-Ethoxypyridin-3-yl)methanamine HCl (1.0 equiv) and Carboxylic Acid (1.1 equiv) in EtOAc (not DMF).

  • Base: Add Pyridine (5.0 equiv) or N-Methylmorpholine (NMM) (4.0 equiv). Do not use DIPEA here; NMM is superior for T3P.

  • Cool: Cool to 0 °C.

  • Activate: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Warm to RT and stir for 2-4 hours.

  • Workup: Wash with water, then 0.5M HCl (carefully, to remove excess pyridine/NMM without extracting your product if it's basic), then NaHCO3.

Protocol B: The "Brute Force" Acid Chloride Method

Best for: Sterically hindered acids or when HATU fails completely.

Why it works: It bypasses the "activated ester" intermediate (which can be stable and unreactive).

  • Generate Acid Chloride: Treat carboxylic acid with Oxalyl Chloride (1.2 equiv) and DMF (cat.) in DCM. Evaporate to dryness to remove HCl.

  • The "Salt Break" (Critical):

    • In a separate flask, suspend (5-Ethoxypyridin-3-yl)methanamine HCl in DCM.

    • Add aqueous NaOH (1M) or saturated NaHCO3 and stir vigorously for 10 mins.

    • Extract the free base into DCM, dry over MgSO4, and filter. Do not skip this. In situ neutralization with DIPEA is often insufficient for this specific substrate.

  • Coupling: Add the fresh acid chloride (dissolved in DCM) to the free amine solution at 0 °C with Et3N (1.5 equiv) as a scavenger.

🧪 Module 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1]

The Core Problem: Catalyst Poisoning

The 5-ethoxy group makes the pyridine nitrogen a potent ligand. In standard conditions (Pd2(dba)3 + Xantphos), the substrate itself competes with the phosphine ligand for the Pd center, shutting down the catalytic cycle.

Protocol D: The Pre-Catalyst Solution

Recommendation: Switch to Palladacycle Pre-catalysts (e.g., Buchwald G3 or G4 generations) which activate quickly and are less susceptible to inhibition.

Optimized Conditions:

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (0.02 - 0.05 equiv).

  • Ligand: No extra ligand needed (contained in precatalyst).

  • Base: NaOtBu (strong base is required; Cs2CO3 is often too weak for the initial deprotonation of the benzylamine).

  • Solvent: 1,4-Dioxane or t-Amyl alcohol (anhydrous).

  • Temp: 80-100 °C.

Visualizing the Decision Process:

CouplingLogic Start Start: Coupling (5-Ethoxypyridin-3-yl)methanamine CheckSalt Is the Amine a Salt (HCl)? Start->CheckSalt FreeBase Perform Free-Basing Extraction (DCM/NaOH) CheckSalt->FreeBase Yes ReactionType Select Reaction Type CheckSalt->ReactionType No (Free Base) FreeBase->ReactionType Amide Amide Bond Formation ReactionType->Amide PdCouple Pd Cross-Coupling ReactionType->PdCouple AcidSensitive Is Acid Epimerizable? Amide->AcidSensitive BrettPhos Protocol D: BrettPhos Pd G3 (Overcomes Pyridine Poisoning) PdCouple->BrettPhos T3P Protocol A: T3P/NMM in EtOAc (Prevents Racemization) AcidSensitive->T3P Yes AcidCl Protocol B: Acid Chloride (High Throughput) AcidSensitive->AcidCl No

Caption: Decision matrix for selecting the optimal coupling protocol based on substrate state and reaction type.

📊 Troubleshooting FAQs

Q1: I see the product mass on LCMS, but the yield is <10% after isolation. Where did it go?

  • Diagnosis: (5-Ethoxypyridin-3-yl)methanamine derivatives are often amphoteric. The pyridine ring makes them soluble in acidic aqueous layers.

  • Fix: During workup, do not wash with strong acid (1M HCl). The product will protonate and stay in the water.

  • Correct Workup: Adjust aqueous layer to pH ~8-9 using saturated NaHCO3 or dilute NaOH before extracting with DCM/IPA (3:1 ratio). The addition of IPA (Isopropanol) helps extract polar pyridine derivatives.

Q2: My reaction turns black immediately upon adding the catalyst in Buchwald coupling.

  • Diagnosis: "Pd Black" formation. The 5-ethoxypyridine is displacing your ligands, causing Pd aggregation.

  • Fix:

    • Ensure you are using degassed solvents (sparge with Argon for 15 mins).

    • Switch to a G3 Pre-catalyst (as per Protocol D).

    • Increase ligand loading (e.g., 1.2:1 Ligand:Pd ratio) if using separate Pd sources.

Q3: Can I use Reductive Amination instead?

  • Diagnosis: Yes, but 3-aminomethylpyridines are prone to bis-alkylation because the secondary amine product is more nucleophilic than the starting primary amine.

  • Fix: Use Titanium(IV) Isopropoxide (Ti(OiPr)4) .

    • Mix Amine + Ketone/Aldehyde + Ti(OiPr)4 (neat or in THF) first. Stir 1h.

    • This forms the titanium-imine complex.

    • Then add NaBH4 or NaBH(OAc)3. This sequence prevents over-alkylation.

📚 References

  • Dunetz, J. R., et al. (2011).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. (Discusses T3P/Pyridine advantages).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. (Guidance on G3/G4 precatalysts for heteroaryl amines).

  • BenchChem Technical Support. "Amide Coupling Reactions with Electron-Rich Amines." (General troubleshooting for aniline/pyridine derivatives).

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." (Mechanistic details on ligand selection).

Sources

🔬 Technical Support Center: (5-Ethoxypyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Scientist Knowledge Base & Troubleshooting Directory

Executive Overview & Physicochemical Profiling (5-Ethoxypyridin-3-yl)methanamine hydrochloride (Formula:


) is a highly versatile bifunctional building block. It features a weakly basic pyridine nitrogen and a highly basic primary aliphatic amine. It is typically supplied as a hydrochloride salt to enhance shelf stability and prevent the oxidative degradation common to free primary amines. However, the ionic nature of the salt lattice frequently introduces solubility bottlenecks during stock solution preparation, NMR characterization, and anhydrous cross-coupling workflows.

This technical guide is designed to help drug development professionals and synthetic chemists navigate these physicochemical hurdles through mechanistic understanding and validated protocols.

📊 Empirical Solubility & Solvation Matrix

Understanding the solvent-solute dynamics is critical. The table below summarizes the expected solubility behavior based on the dielectric constant (


) and hydrogen-bonding capacity of the solvent.
SolventSolvation TypeDielectric Constant (

)
Solubility (HCl Salt)Solubility (Free Base)Mechanistic Note
Water (

)
Polar Protic80.1Very High ModerateSolvates both cation and

anion efficiently.
Methanol (MeOH) Polar Protic33.0High HighH-bond donor capacity breaks the ionic lattice.
DMSO Polar Aprotic46.7Low / Variable HighSolvates cations well, but fails to solvate

.
DMF Polar Aprotic36.7Low HighPoor anion solvation leads to salt precipitation.
DCM / Chloroform Non-Polar9.1 / 4.8Insoluble High Cannot disrupt the

ionic bonds.
🛠️ Troubleshooting Guide & FAQs

Q1: Why is the compound crashing out or forming a cloudy suspension in my DMSO stock solutions? The Causality: Amine hydrochloride salts possess exceptionally high crystal lattice energies driven by strong intermolecular hydrogen bonding (


). While DMSO is a highly polar solvent, it is aprotic. It efficiently solvates the protonated amine cation but is fundamentally incapable of solvating the small, charge-dense chloride anion. Without adequate anion solvation, the thermodynamic driving force to break the salt lattice is insufficient, resulting in notoriously poor solubility[1].
The Fix:  If your assay tolerates it, add 5–10% 

or Methanol to the DMSO stock. The protic co-solvent will immediately hydrate the chloride ions, breaking the lattice and clarifying the solution.

Q2: My amide coupling reaction (e.g., using HATU or EDC) in DMF is sluggish, and TLC shows unreacted amine. What is the mechanistic failure? The Causality: The primary amine must be in its neutral, free-base form to act as a nucleophile. As an HCl salt, the lone pair on the nitrogen is protonated and completely unreactive. If the stoichiometric ratio of your tertiary amine base (e.g., DIPEA or TEA) is insufficient to neutralize both the HCl salt of your starting material and the acidic byproducts of the coupling reagent, the methanamine remains protonated and insoluble. The Fix: Always pre-stir the (5-Ethoxypyridin-3-yl)methanamine hydrochloride with at least 2.5 to 3.0 equivalents of DIPEA in DMF for 15 minutes before adding your activated carboxylic acid. The solution should turn homogeneous once the free base is generated in situ.

Q3: How do I accurately determine the purity via


 NMR if the salt won't dissolve in 

or

?
The Causality: In low-polarity solvents like

, the tight ion-pairing and charge-assisted intramolecular hydrogen bonds prevent dissolution and broaden NMR signals[2]. The Fix: Do not force the salt into

. Instead, use

(Methanol-

) or

. If you must use

to observe exchangeable protons, add 1-2 drops of

to the NMR tube. Note that the chemical shift of the

protons (

) is highly dependent on the solvent's hydrogen-bond basicity and the concentration of the sample[2].

Q4: I need to extract the free base into an organic solvent for a downstream reaction. Which solvent system is optimal? The Causality: The ethoxypyridine core makes the free base moderately polar, meaning it can partially partition into the aqueous layer if the pH is not strictly controlled. The dissociation of solid amine hydrochlorides into free amines requires an open system where the pH drives the equilibrium entirely to the deprotonated state[3]. The Fix: Adjust the aqueous phase to


 using saturated 

or 1M

[4]. Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc). DCM is generally superior for extracting pyridine derivatives due to favorable dipole interactions.
🧪 Validated Standard Operating Procedures (SOPs)
SOP 1: Quantitative Free-Basing and Liquid-Liquid Extraction

This protocol is a self-validating system: the disappearance of the solid salt and the pH check ensure complete conversion.

  • Suspension: Suspend 1.0 g of (5-Ethoxypyridin-3-yl)methanamine hydrochloride in 15 mL of Dichloromethane (DCM) in a separatory funnel. Self-Validation: The salt will remain entirely insoluble, confirming the integrity of the un-degraded hydrochloride salt.

  • Basification: Add 15 mL of 1M aqueous

    
     (or saturated 
    
    
    
    )[4]. Stopper and shake vigorously, venting frequently.
  • Phase Verification: Allow the layers to separate. Self-Validation: Check the pH of the upper aqueous layer with indicator paper; it must be

    
    . The lower DCM layer should now be completely clear, indicating the successful generation and partitioning of the free base.
    
  • Extraction: Collect the lower organic layer. Extract the remaining aqueous layer with an additional

    
     mL of DCM.
    
  • Drying & Concentration: Combine the organic extracts, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the free amine as a pale oil or low-melting solid.
    
SOP 2: NMR Sample Preparation for Recalcitrant Amine Salts
  • Solvent Selection: Weigh 5–10 mg of the hydrochloride salt into a vial. Add 0.6 mL of

    
    .
    
  • Dissolution: Sonicate for 60 seconds. Self-Validation: If the solution is optically clear, proceed to NMR. If a faint haze persists, it is likely a trace inorganic impurity (e.g., excess

    
     or 
    
    
    
    from upstream synthesis), not the organic salt itself.
  • Filtration: Filter the solution through a tightly packed glass wool plug directly into the NMR tube to remove paramagnetic particulates that cause poor shimming.

🗺️ Process Visualization

FreeBasingWorkflow Start Amine HCl Salt (Solid/Suspension) Base Add Aqueous Base (1M NaOH or Na2CO3, pH > 10) Start->Base Extract Liquid-Liquid Extraction (Add DCM or EtOAc) Base->Extract PhaseSep Phase Separation Extract->PhaseSep AqPhase Aqueous Phase (Contains NaCl, discard) PhaseSep->AqPhase Top Layer (if DCM) OrgPhase Organic Phase (Contains Free Amine) PhaseSep->OrgPhase Bottom Layer (if DCM) Dry Dry over Na2SO4 & Filter OrgPhase->Dry Concentrate Concentrate in vacuo (Yields Pure Free Base) Dry->Concentrate

Figure 1: Workflow for converting amine hydrochloride salts to free base for organic extraction.

📚 References
  • [3] Gibson, Emma K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at:[Link]

  • [1] Desrosiers, J.-N., et al. Organic Syntheses Procedure: Amine Hydrochloride by a Catalytic Addition of Diorganozinc Reagents to Imines. Organic Syntheses. Available at:[Link]

  • [2] A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Publications. Available at: [Link]

  • [4] RSC Medicinal Chemistry - RESEARCH ARTICLE. Royal Society of Chemistry. Available at: [Link]

Sources

Preventing oxidation of (5-Ethoxypyridin-3-yl)methanamine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Oxidation & Degradation during Storage Molecule: (5-Ethoxypyridin-3-yl)methanamine CAS: 51468-00-9 (Generic reference) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

(5-Ethoxypyridin-3-yl)methanamine is a primary benzylic-type amine featuring an electron-rich pyridine ring. While the pyridine ring offers some stability, the primary aminomethyl group (-CH2NH2) is highly susceptible to oxidative deamination and atmospheric carbonation .

The Critical Insight: Most "oxidation" reported by users is actually carbamate formation caused by reaction with atmospheric CO


. True oxidation leads to yellow/brown discoloration (imine formation), while carbonation leads to white precipitate formation.

The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. The primary amine lone pair is the driver of instability.

Degradation Pathways
  • Aerobic Oxidation: In the presence of oxygen and light, the benzylic methylene position is susceptible to radical abstraction, leading to the imine (dimerization) or aldehyde.

  • Carbonation (The "Silent Killer"): Primary amines react avidly with CO

    
     in the air to form carbamic acid derivatives, often appearing as a white crust.
    
Mechanism Visualization

The following diagram illustrates the specific chemical vulnerabilities of the molecule.

degradation_pathways Molecule (5-Ethoxypyridin-3-yl)methanamine (Free Base) Imine Imine Dimer (Yellow/Brown Oil) Molecule->Imine Oxidative Coupling Aldehyde Aldehyde Degradant Molecule->Aldehyde Oxidative Deamination Carbamate Carbamate/Carbonate Salt (White Solid Crust) Molecule->Carbamate Nucleophilic Attack Oxygen Air (O2) + Light Oxygen->Imine Oxygen->Aldehyde CO2 Air (CO2) CO2->Carbamate

Figure 1: Chemical degradation pathways. The primary amine acts as a nucleophile toward CO2 (Carbonation) and a substrate for radical oxidation (Discoloration).

Storage Protocols (The "How")

The Gold Standard: Salt Formation

The most effective way to stop oxidation is to remove the electron availability of the nitrogen atom by protonating it. Converting the free base to a Dihydrochloride (2HCl) or Hydrochloride (HCl) salt renders the molecule air-stable and solid, significantly increasing shelf life.

Protocol: Conversion to HCl Salt

  • Dissolve: Dissolve the free base amine in a minimal amount of dry Ethanol or Dioxane.

  • Acidify: Cool to 0°C. Slowly add 2.5 equivalents of 4M HCl in Dioxane (anhydrous).

  • Precipitate: Dilute with Diethyl Ether or Hexane to induce precipitation.

  • Isolate: Filter the white solid under Nitrogen.

  • Dry: Vacuum dry to remove trace solvents.

Storage Comparison Table
FeatureFree Base (Oil/Low Melt Solid)HCl Salt (Solid)
Oxidation Risk High (Turns yellow/brown rapidly)Low (Stable indefinitely)
CO

Sensitivity
High (Absorbs CO

to form crust)
Negligible
Storage Temp -20°C (Strict)4°C or RT (Desiccated)
Atmosphere Argon/Nitrogen RequiredStandard (Desiccated)
Handling Syringe/Septum onlySpatula/Weighing Boat

Troubleshooting Guide (FAQs)

Q1: My sample has turned from a clear oil to a yellow/brown liquid. Is it ruined?

  • Diagnosis: This indicates partial oxidation to the imine or N-oxide impurities.

  • Solution: If the color is light yellow, the purity may still be >90%. Check via LC-MS. If purification is needed, do not distill without checking for peroxides. The best cleanup is to convert it to the HCl salt (see Section 3.1) and recrystallize from Ethanol/Ether. The colored impurities generally stay in the mother liquor.

Q2: There is a white solid crust on the cap of the vial. Is this the product crystallizing?

  • Diagnosis: This is likely the carbonate salt formed by reaction with atmospheric CO

    
    .
    
  • Solution: This material is not the pure amine.[1][2][3] You can regenerate the free base by dissolving the crust in 1M NaOH and extracting with Dichloromethane (DCM), but it is best to discard the crust to maintain accurate stoichiometry.

Q3: Can I store the free base in DMSO or Methanol stock solutions?

  • Diagnosis: Avoid Methanol.

  • Reasoning: Methanol contains dissolved oxygen and can promote hemiaminal formation over long periods.

  • Recommendation: Store stock solutions in anhydrous DMSO or Ethanol at -20°C. Ensure the vial is flushed with Argon after every use.

Q4: How do I recover the free base from the HCl salt for my reaction?

  • Protocol:

    • Suspend the salt in DCM.

    • Add 1.1 equivalents of aqueous NaOH (1M) or saturated NaHCO

      
      .
      
    • Stir vigorously for 10 minutes.

    • Separate the organic layer, dry over Na

      
      SO
      
      
      
      , and concentrate. Use immediately.

Handling & Logistics Workflow

Follow this decision tree to ensure sample integrity upon arrival and during use.

handling_workflow Start Receive Shipment ((5-Ethoxypyridin-3-yl)methanamine) CheckForm Is it a Salt or Free Base? Start->CheckForm IsSalt Salt Form (Solid) CheckForm->IsSalt Salt IsBase Free Base (Oil/Solid) CheckForm->IsBase Free Base StoreSalt Store Desiccated RT or 4°C IsSalt->StoreSalt LongTerm Long Term Storage (>1 Month)? IsBase->LongTerm Convert Convert to HCl Salt (Recommended) LongTerm->Convert Yes InertStore Flush with Argon Seal with Parafilm Store at -20°C LongTerm->InertStore No (Immediate Use) Convert->StoreSalt

Figure 2: Decision matrix for storage and handling. Conversion to salt is prioritized for long-term stability.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of amines and benzylamine derivatives).

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134).[4] (Authoritative guide on inert gas handling).

  • Fields, J. D., & Kropp, P. J. (2000).[5] Surface-mediated reactions.[5] 9. Selective oxidation of primary and secondary amines to hydroxylamines.[5] Journal of Organic Chemistry, 65(19), 5937-5941.[5] (Mechanistic insight into amine oxidation).

  • Tocris Bioscience. (n.d.). Stability and Storage of Bioactive Chemicals. (General storage guidelines for amine-containing building blocks).

Sources

Optimization of reductive amination with electron-deficient pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center.

Topic: Optimization of Reductive Amination with Electron-Deficient Pyridines Ticket ID: #RA-PYR-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Hard Case" of Pyridine Amination

You are likely here because standard reductive amination protocols (e.g., MeOH/NaBH₄ or standard STAB conditions) have failed.

The Core Problem: Reductive amination relies on the formation of an imine (or hemiaminal) intermediate.[1] Electron-deficient amines (e.g., 2-aminopyridines, 3-nitropyridines, or halo-pyridines) possess a nitrogen atom with significantly reduced nucleophilicity due to the electron-withdrawing nature of the ring or substituents.

  • Consequence: The equilibrium constant (

    
    ) for imine formation is extremely low.
    
  • The Trap: If you add the reducing agent too early, you simply reduce the aldehyde/ketone to an alcohol, leaving the amine untouched.

  • The Risk: Aggressive attempts to force the reaction (high heat, high pressure hydrogenation) often lead to the reduction of the pyridine ring itself, yielding piperidines.

This guide provides the protocols to bypass these thermodynamic traps.

Module 1: Critical Mechanism Analysis

To solve the failure, we must visualize the competition between the desired pathway and the failure modes.

ReductiveAminationMechanism Start Aldehyde + Electron-Deficient Amine Imine Imine Intermediate (Unfavorable Equilibrium) Start->Imine Slow/Reversible (Needs Lewis Acid) Side1 Alcohol (Direct Reduction) Start->Side1 Fast if Imine not formed Product Secondary Amine (Target) Imine->Product Hydride Transfer Side2 Piperidine (Ring Over-Reduction) Product->Side2 Over-reduction (H2/Pd or vigorous conditions)

Figure 1: Mechanistic competition in pyridine reductive amination. Success depends on shifting the equilibrium toward the Imine before the hydride attacks.

Module 2: Troubleshooting Workflow

Use this logic tree to diagnose your specific failure and select the correct protocol from Module 3.

TroubleshootingTree Start Start Diagnosis CheckLCMS Check LCMS/TLC What do you see? Start->CheckLCMS Result1 Only Starting Material + Alcohol CheckLCMS->Result1 No Conversion Result2 Piperidine Product (Ring Saturation) CheckLCMS->Result2 Over-Reduction Result3 Stalled Imine (No Reduction) CheckLCMS->Result3 Intermediate Sol1 Go to Protocol B: Ti(OiPr)4 Activation Result1->Sol1 Sol2 Switch Reagent: Use STAB or NaCNBH3 Avoid H2/Pd Result2->Sol2 Sol3 Add Acid Catalyst (AcOH) or Heat Result3->Sol3

Figure 2: Diagnostic logic tree for selecting the appropriate optimization strategy.

Module 3: Protocol Database

Protocol A: The "Standard" Optimized (For Moderately Deactivated Amines)

Best for: 3-aminopyridines or pyridines without strong electron-withdrawing groups (EWGs). Reagent: Sodium Triacetoxyborohydride (STAB).[2][3]

The Logic: STAB is mild and does not reduce aldehydes/ketones as fast as NaBH₄, allowing the slow imine formation to catch up. Acetic acid (AcOH) is mandatory here to catalyze imine formation without fully protonating the pyridine.

  • Dissolve: Mix Amine (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in DCE (1,2-Dichloroethane) or THF .

    • Note: Avoid MeOH if possible; it slows imine formation with STAB.

  • Activate: Add Acetic Acid (1-2 equiv) .

  • React: Stir for 30–60 mins at Room Temp (RT).

  • Reduce: Add STAB (1.5 equiv) in one portion.

  • Monitor: Stir overnight. Quench with sat. NaHCO₃.

Protocol B: The "Nuclear Option" (Titanium Isopropoxide)

Best for: 2-aminopyridines, nitro-pyridines, and sterically hindered ketones. Reagent: Titanium(IV) isopropoxide [Ti(OiPr)₄] followed by NaBH₄.

The Logic: Ti(OiPr)₄ acts as a dual-function reagent: it is a Lewis Acid that activates the carbonyl and a water scavenger that drives the equilibrium to the right (Le Chatelier's principle).

Step-by-Step Methodology:

  • Complexation: In a dry flask under Argon, combine:

    • Amine (1.0 equiv)[4][5]

    • Ketone/Aldehyde (1.1–1.2 equiv)

    • Ti(OiPr)₄ (neat, 1.25–2.0 equiv) .

    • Note: If the mixture is too viscous, use a minimal amount of dry THF.

  • Imine Formation: Stir the neat/concentrated mixture at RT for 6–12 hours.

    • Checkpoint: The solution often turns yellow/orange. This indicates titanium-imine complex formation.

  • Dilution: Dilute the viscous mixture with absolute Ethanol (EtOH) or THF (approx. 0.5 M concentration).

  • Reduction: Add NaBH₄ (1.5 equiv) carefully (exothermic).

    • Note: NaCNBH₃ can also be used here if acid sensitivity is a major concern, but NaBH₄ is usually sufficient because the imine is pre-formed.

  • Workup (Critical): The reaction will contain titanium salts that form a messy emulsion.

    • Add water (2 mL per mmol).

    • Add 2M NaOH or sat. NH₄Cl to precipitate the Titanium as a white solid (TiO₂).

    • Filter through Celite.[6] The filtrate contains your amine.

Comparative Efficacy Table:

Substrate ClassProtocol A (STAB/AcOH)Protocol B (Ti(OiPr)₄)
3-Aminopyridine High Yield (>80%)Excellent (>90%)
2-Aminopyridine Poor (<30%)High (>80%)
2-Amino-3-nitropyridine Fail (<5%)Moderate-Good (60-75%)
Electron-poor Ketones ModerateHigh

Module 4: Frequently Asked Questions (FAQ)

Q1: My pyridine ring is being reduced to a piperidine. How do I stop this?

  • Cause: You are likely using Catalytic Hydrogenation (H₂/Pd-C) or harsh conditions with strong acids. Pyridines are susceptible to reduction, especially when protonated.

  • Solution: Switch to Hydride Reagents (Protocol A or B). Borohydrides (STAB, NaCNBH₃, NaBH₄) are chemoselective for the C=N bond over the aromatic pyridine ring. Avoid heterogeneous metal catalysts.

Q2: I see the imine on LCMS, but it won't reduce.

  • Cause: Steric hindrance or electronic deactivation of the imine.

  • Solution:

    • Heat the reduction step to 40–50°C.

    • Switch to Sodium Cyanoborohydride (NaCNBH₃) .[2] Unlike STAB, NaCNBH₃ is stable at pH 3–4. You can add significant AcOH or even HCl/MeOH to protonate the iminium species, making it much more susceptible to hydride attack.

Q3: The Titanium workup is a nightmare; I can't separate the layers.

  • Solution: Do not skip the Celite filtration .

    • Quench with 1N NaOH (this converts gelatinous Ti species into solid TiO₂).

    • Stir vigorously for 15 minutes until a distinct white precipitate forms.

    • Filter before attempting phase separation.

Q4: Can I use molecular sieves instead of Titanium?

  • Answer: Yes, but Ti(OiPr)₄ is generally superior for electron-deficient amines because it provides Lewis Acid activation plus desiccation. Sieves only remove water. If you must use sieves, combine them with a Lewis Acid like ZnCl₂ or Protocol A.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[7][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][7][9][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[9]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1]

  • Bhattacharyya, S. (2004).[12] Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471.

Sources

Technical Support Center: Troubleshooting Low Reactivity of 5-Substituted Pyridine Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common and often frustrating challenge in synthetic chemistry: the low reactivity of 5-substituted pyridine amines. My goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles that govern the reactivity of these important scaffolds. By understanding the "why," we can more effectively address the "how" of optimizing your reactions.

Introduction: The Challenge of the 5-Substituted Pyridine Amine

The pyridine ring is a cornerstone of many pharmaceuticals and biologically active compounds. The introduction of an amino group, particularly at the 3- or 5-position, provides a key vector for further molecular elaboration. However, the electronic nature of the pyridine ring, compounded by the influence of substituents at the 5-position, can significantly dampen the nucleophilicity of the amino group, leading to sluggish or failed reactions. This guide will address these issues in a practical, question-and-answer format.

FAQ 1: My acylation/amidation reaction with a 5-substituted-3-aminopyridine is failing or giving very low yields. What is the primary cause and how can I fix it?

Answer:

The primary culprit is almost always the reduced nucleophilicity of the amino group. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which withdraws electron density from the ring carbons.[1] This effect is felt by the amino group, reducing the availability of its lone pair of electrons for nucleophilic attack. A substituent at the 5-position can either exacerbate or slightly mitigate this issue.

  • Electron-Withdrawing Groups (EWGs) at the 5-position (e.g., -NO₂, -CN, -CF₃, -Cl) will further decrease the electron density of the ring and, by extension, the nucleophilicity of the amino group, making reactions like acylation particularly difficult.

  • Electron-Donating Groups (EDGs) at the 5-position (e.g., -CH₃, -OCH₃) can help to increase the electron density on the ring, thereby enhancing the nucleophilicity of the amino group, although it may still be less reactive than a typical aniline.[2]

Troubleshooting Workflow: Enhancing Acylation/Amidation Reactivity

If you are experiencing low yields, consider the following strategies, starting with the simplest and progressing to more robust methods.

A. Optimization of Reaction Conditions

Before resorting to more complex solutions, ensure your basic reaction conditions are optimal.

  • Increase Temperature: Many amidations with weakly nucleophilic amines require higher temperatures to proceed at a reasonable rate.[3] Consider increasing the reaction temperature in increments, monitoring for product formation and potential decomposition by TLC or LC-MS.

  • Screen Solvents: The choice of solvent can be critical. High-boiling polar aprotic solvents like DMF, DMSO, or sulfolane are often effective for these types of reactions as they can help to solubilize the reactants and facilitate the reaction at higher temperatures.[3]

  • Use an Excess of the Acylating Agent: Employing a stoichiometric excess of the acylating agent (e.g., 1.5 to 2.0 equivalents of an acyl chloride or anhydride) can help drive the reaction to completion.[3]

B. Catalyst-Mediated Acylation

If optimizing conditions is insufficient, the use of a catalyst is the next logical step.

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective nucleophilic catalyst for acylation reactions and is often superior to pyridine itself.[4] It works by reacting with the acylating agent to form a highly reactive N-acylpyridinium salt, which is then more readily attacked by the weakly nucleophilic 5-substituted pyridine amine.

Protocol: DMAP-Catalyzed Acylation of a 5-Substituted-3-Aminopyridine

  • Setup: To a solution of the 5-substituted-3-aminopyridine (1.0 eq) in an anhydrous aprotic solvent (e.g., CH₂Cl₂, THF, or DMF) under an inert atmosphere (N₂ or Ar), add DMAP (0.1-0.2 eq).

  • Addition of Acylating Agent: Add the acyl chloride or anhydride (1.1-1.5 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an appropriate organic solvent, dry the organic layer over Na₂SO₄ or MgSO₄, and concentrate in vacuo. Purify by column chromatography.

C. Use of More Reactive Acylating Agents

If catalytic methods are still not providing satisfactory results, consider using a more reactive acylating agent.

  • Mixed Anhydrides: These can be generated in situ and are often more reactive than standard acid anhydrides.

  • Acid Chlorides: Generally more reactive than anhydrides, but may require a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl byproduct.[5][6]

FAQ 2: I am attempting a Buchwald-Hartwig amination with a 5-bromo-3-aminopyridine, but the reaction is sluggish and gives a complex mixture of products. What are the likely causes and solutions?

Answer:

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with heteroaryl halides, especially those bearing an amino group, can be challenging.[7][8] The issues you are encountering likely stem from a combination of factors:

  • Catalyst Inhibition: The amino group on the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.

  • Substrate Reactivity: While aryl bromides are common substrates, their reactivity can be influenced by the electronic properties of the ring. The electron-withdrawing nature of the pyridine ring can affect the oxidative addition step.

  • Ligand Choice: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig reaction. The ligand influences the stability and reactivity of the palladium catalyst.

Troubleshooting Workflow: Optimizing Buchwald-Hartwig Amination

A. Protecting the Amino Group

A straightforward approach to prevent catalyst inhibition is to temporarily protect the amino group.

  • Acetylation: The amino group can be acetylated using acetic anhydride.[9][10] This acetyl group can be removed post-coupling under basic or acidic conditions.

Protocol: Acetylation of 5-Bromo-3-aminopyridine

  • Reaction Setup: Dissolve 5-bromo-3-aminopyridine (1.0 eq) in a suitable solvent like acetic acid or dichloromethane.

  • Reagent Addition: Add acetic anhydride (1.1-1.2 eq) dropwise.

  • Monitoring: Stir at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Quench the reaction with water and neutralize with a base (e.g., NaHCO₃). Extract the acetylated product, dry the organic layer, and concentrate. The crude product is often pure enough for the next step.[9][10]

B. Ligand and Catalyst System Selection

The choice of ligand is paramount for successful Buchwald-Hartwig amination of heteroaryl halides.

  • Bidentate and Bulky Monodentate Ligands: For challenging substrates, bidentate phosphine ligands like BINAP and DPPF, or bulky, electron-rich monodentate ligands like BrettPhos or XPhos are often more effective than simpler phosphine ligands.[11][12] These ligands help to stabilize the active palladium species and facilitate the reductive elimination step.

Table 1: Recommended Ligands for Buchwald-Hartwig Amination of Bromopyridines

LigandStructureKey Features
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)Bidentate, provides good yields for primary amines.[7]
DPPF (1,1'-Bis(diphenylphosphino)ferrocene)Bidentate, effective for a range of amines.
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)Bulky, electron-rich, often provides high yields with challenging substrates.[12]
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Bulky, electron-rich, widely applicable.

C. Base and Solvent Optimization

The choice of base and solvent can significantly impact the reaction outcome.

  • Bases: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[11][12][13]

  • Solvents: Anhydrous, non-polar solvents like toluene or dioxane are generally preferred.

Protocol: Optimized Buchwald-Hartwig Amination of N-(5-bromo-2-methylpyridin-3-yl)acetamide

  • Inert Atmosphere: Assemble the reaction under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To a Schlenk flask, add the N-(5-bromo-2-methylpyridin-3-yl)acetamide (1.0 eq), the desired amine (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), the chosen ligand (e.g., BINAP, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq).[11]

  • Solvent and Heating: Add anhydrous toluene or dioxane and heat the reaction mixture to 80-110 °C.[11][12]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite to remove palladium residues. Wash the filtrate with brine, dry the organic layer, and concentrate.

  • Deprotection: The resulting acetylated product can be deprotected by heating with aqueous HCl or NaOH to yield the desired 5-substituted-3-aminopyridine.

FAQ 3: I am observing significant steric hindrance issues with my 5-substituted pyridine amine. How can I overcome this?

Answer:

Steric hindrance arises when bulky groups near the reaction center physically impede the approach of a reactant.[14][15] In the case of 5-substituted pyridine amines, a large substituent at the 5-position can hinder reactions at the adjacent amino group.

Troubleshooting Workflow: Mitigating Steric Hindrance

A. Modifying the Reagent

  • Less Bulky Reagents: If possible, choose a less sterically demanding version of your reagent. For example, in an acylation, acetyl chloride is less bulky than isobutyryl chloride.

B. Changing the Reaction Mechanism

  • Transition Metal-Catalyzed Reactions: Reactions like the Suzuki or Sonogashira coupling can sometimes tolerate more steric hindrance than traditional SₙAr reactions.

C. Increasing Reaction Energy

  • Higher Temperatures: Increasing the reaction temperature provides the molecules with more kinetic energy to overcome the activation barrier imposed by steric hindrance.

  • Microwave Irradiation: Microwave-assisted synthesis can be highly effective in overcoming steric hindrance by rapidly and efficiently heating the reaction mixture.[16][17]

Protocol: Microwave-Assisted Suzuki Coupling of a Sterically Hindered 5-Bromopyridine Amine

  • Reaction Setup: In a microwave-safe vial, combine the sterically hindered 5-bromopyridine amine (1.0 eq), the boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent mixture (e.g., dioxane/water).[9][10]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).[16]

  • Workup: After cooling, dilute the reaction mixture with an organic solvent and water. Separate the layers, extract the aqueous layer, dry the combined organic layers, and concentrate. Purify as needed.

Data Summary Table

Table 2: Approximate pKa Values of Protonated Amines

This table provides a general idea of how substituents can influence the basicity (and by extension, the nucleophilicity) of the amino group. A higher pKa of the conjugate acid corresponds to a more basic and generally more nucleophilic amine.

CompoundApproximate pKa of Conjugate Acid (in H₂O)Relative Nucleophilicity
Aniline4.6Reference
Pyridine5.2(Ring Nitrogen)[2][18]
3-Aminopyridine6.0Higher than Aniline
3-Amino-5-chloropyridine~3.4Significantly Lower
3-Amino-5-methylpyridine~6.5Higher

Note: These are approximate values and can vary with the solvent and temperature. Experimental determination is always recommended for precise values.[18][19][20]

Visualizing the Problem: Electronic Effects on Reactivity

The following diagram illustrates how substituents at the 5-position influence the electron density of the pyridine ring and the nucleophilicity of the amino group.

G cluster_0 5-Substituent Effect on Nucleophilicity cluster_1 EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl) PyridineRing1 Pyridine Ring EWG->PyridineRing1 Withdraws Electron Density AminoGroup1 Amino Group (Nucleophile) PyridineRing1->AminoGroup1 Reduces e- density on Amino N Reactivity1 Decreased Nucleophilicity AminoGroup1->Reactivity1 Leads to EDG Electron-Donating Group (EDG) (e.g., -CH3, -OCH3) PyridineRing2 Pyridine Ring EDG->PyridineRing2 Donates Electron Density AminoGroup2 Amino Group (Nucleophile) PyridineRing2->AminoGroup2 Increases e- density on Amino N Reactivity2 Increased Nucleophilicity AminoGroup2->Reactivity2 Leads to G Start Low Reactivity of 5-Substituted Pyridine Amine CheckConditions Optimize Reaction Conditions? (Temp, Solvent, Stoichiometry) Start->CheckConditions UseCatalyst Employ a Catalyst? (e.g., DMAP for Acylation) CheckConditions->UseCatalyst No Improvement Success Reaction Successful CheckConditions->Success Improvement ProtectingGroup Use a Protecting Group? (e.g., Acetyl for Buchwald-Hartwig) UseCatalyst->ProtectingGroup No Improvement UseCatalyst->Success Improvement AdvancedMethods Consider Advanced Methods? (Microwave, Different Ligands) ProtectingGroup->AdvancedMethods No Improvement / Not Applicable ProtectingGroup->Success Improvement AdvancedMethods->Success Improvement Failure Consult Further Literature or Technical Support AdvancedMethods->Failure No Improvement

Sources

Technical Support Center: Stability of (5-Ethoxypyridin-3-yl)methanamine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Stability Matrix

Is (5-Ethoxypyridin-3-yl)methanamine stable in DMSO? Short Answer: Yes, but with critical caveats regarding solvent quality and storage duration .

While the pyridine ring and ethoxy ether linkage are chemically robust, the primary amine (-CH₂NH₂) side chain is a nucleophilic "hotspot." It is susceptible to reacting with impurities inherent to DMSO (specifically formaldehyde and thioformaldehyde) and atmospheric carbon dioxide. In "aged" or non-anhydrous DMSO, this compound can form artifacts often mistaken for degradation.

Stability Data Matrix
ParameterConditionStability RatingNotes
Solvent Quality Anhydrous, Fresh DMSO (<1 month old)High Stable for >6 months at -20°C.
Solvent Quality "Aged" or Hygroscopic DMSO⚠️ Low Formation of hemiaminals and imines (Schiff bases) within 24-48 hours.
Temperature Room Temperature (25°C)⚠️ Moderate Limit exposure to <24 hours. Oxidation risk increases.
Temperature Frozen (-20°C or -80°C)High Recommended storage. Minimize freeze-thaw cycles.
Atmosphere Air ExposedUnstable Absorbs CO₂ to form carbamates; oxidizes to N-oxides.
Light Ambient Lab LightStable Pyridines are generally photostable, but amber vials are best practice.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I see a new peak in my LC-MS with a mass shift of +12 or +14 Da."

Diagnosis: Formaldehyde Adduct Formation (The "DMSO Artifact") This is the most common issue with primary amines in DMSO. DMSO slowly decomposes (disproportionates) to form trace amounts of formaldehyde (HCHO) and dimethyl sulfide, especially when exposed to light or acid.

  • +12 Da: Formation of a Schiff Base (Imine) (

    
    ).
    
  • +13/14 Da: Formation of a Methylated amine (via reduction of the imine) or Hemiaminal intermediate.

Solution:

  • Discard the DMSO stock. Do not use DMSO older than 3 months for primary amines.

  • Switch to DMSO-d6 for NMR: If observing this in NMR, use ampules of 100% fresh DMSO-d6, not a stock bottle.

  • Verify Purity: Run a QC check in a non-reactive solvent (e.g., Acetonitrile/Water) to confirm the peak disappears or is solvent-dependent.

Issue 2: "The solution turned from clear/colorless to yellow/brown overnight."

Diagnosis: Oxidative Instability Primary benzylic-type amines (like pyridin-3-yl methanamine) are prone to air oxidation, leading to the formation of imines or coupling products (azo compounds), which are highly colored (yellow/brown) even at trace levels (<1%).

Solution:

  • Degas Solvents: Always purge DMSO with Argon or Nitrogen before dissolving the compound.

  • Headspace: Store solutions in vials with minimal headspace or backfill with inert gas.

  • Antioxidants: For long-term storage of high-value stocks, adding 1 mM Ascorbic Acid or BHT can mitigate this, though it may interfere with biological assays.

Issue 3: "My compound precipitated after thawing the DMSO stock."

Diagnosis: Hygroscopicity & Salt Formation DMSO is extremely hygroscopic. If the vial was opened while cold, it condensed atmospheric water.

  • If your compound is a Free Base : Water reduces solubility, causing oiling out or precipitation.

  • If your compound is a Salt (e.g., HCl) : Water may cause disproportionation or simply change the solubility profile.

Solution:

  • Thawing Protocol: Allow the vial to reach room temperature completely before opening.

  • Sonicate: Vortexing alone is often insufficient. Sonicate for 5 minutes at 30°C to redissolve.

  • Desiccant: Store DMSO stocks in a secondary container with desiccant (e.g., Drierite).

Part 3: Mechanistic Insight & Visualization

The following diagram illustrates the specific chemical pathways that degrade (5-Ethoxypyridin-3-yl)methanamine in suboptimal DMSO conditions.

StabilityPathways Compound (5-Ethoxypyridin-3-yl) methanamine (Primary Amine) DMSO_Fresh Fresh Anhydrous DMSO Compound->DMSO_Fresh Dissolution DMSO_Aged Aged/Acidic DMSO Compound->DMSO_Aged Dissolution Air Air Exposure (CO2 + O2) Compound->Air Exposure Formaldehyde Formaldehyde (Impurity) Compound->Formaldehyde Nucleophilic Attack Stable Stable Solution (>6 Months @ -20°C) DMSO_Fresh->Stable Inert Gas Storage DMSO_Aged->Formaldehyde Decomposition Carbamate Carbamate Salt (Precipitate) Air->Carbamate +CO2 Oxidation Oxidative Coupling (Yellowing) Air->Oxidation +O2 Imine Schiff Base Artifact (+12 Da Mass Shift) Formaldehyde->Imine Dehydration (-H2O)

Caption: Degradation pathways of primary amines in DMSO. The "Aged DMSO" pathway leads to false positives in screening due to adduct formation.

Part 4: Standard Operating Procedures (SOP)

SOP-01: Preparation of 10 mM Stock Solution

Objective: Create a stable stock solution for biological assays.

  • Materials:

    • Compound: (5-Ethoxypyridin-3-yl)methanamine (Solid).

    • Solvent: Anhydrous DMSO (≥99.9%, stored under Argon). Do not use the "general lab" wash bottle.

    • Container: Amber glass vial with PTFE-lined screw cap.

  • Procedure:

    • Step 1: Weigh the target mass of the compound.

    • Step 2: Calculate the required volume of DMSO.

    • Step 3: Purge the DMSO source bottle with Argon for 10 seconds before dispensing.

    • Step 4: Add DMSO to the solid.

    • Step 5: Vortex for 30 seconds. If undissolved, sonicate for 3 minutes (keep temp <35°C).

    • Step 6: Aliquot immediately. Do not store one large volume. Split into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Step 7: Store at -20°C or -80°C.

SOP-02: Quality Control (QC) Check

Objective: Verify integrity of stored stock before use.

  • Method: LC-MS (Reverse Phase).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Avoid Methanol if possible to prevent trans-esterification or acetal formation artifacts.

  • Acceptance Criteria:

    • Purity > 95%.[1][2][3][4]

    • Absence of [M+12] peak (Imine adduct).

    • Absence of [M+16] peak (N-Oxide).

References

  • Li, Q. et al. (2025). "Formaldehyde surrogates in multicomponent reactions." Beilstein Journal of Organic Chemistry.

    • Relevance: Details the mechanism of DMSO acting as a formaldehyde source, reacting with amines.[5]

  • Kottala, V. et al. (2022). "Impact of Solvent on the Thermal Stability of Amines." National Institutes of Health (PMC).

    • Relevance: Discusses amine degradation pathways, including oxidative and thermal instability in organic solvents.
  • BenchChem Technical Data. "4-Pyridinemethanamine Stability Assessment." BenchChem.

    • Relevance: Provides specific handling data for the structural analog 4-pyridinemethanamine, confirming hygroscopicity and CO2 sensitivity.
  • University of Liverpool. "A General Method for N-Methylation of Amines with Dimethylsulfoxide." ResearchGate.[4][6]

    • Relevance: validaties the reactivity of DMSO with amines to form methyl

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of (5-Ethoxypyridin-3-yl)methanamine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of (5-Ethoxypyridin-3-yl)methanamine, a substituted pyridine derivative of interest in medicinal chemistry.

Given the absence of a publicly available experimental spectrum for (5-Ethoxypyridin-3-yl)methanamine, this guide will first present a detailed prediction of its ¹H NMR spectrum. This prediction is grounded in the analysis of structurally analogous compounds, for which experimental data is available. By comparing the predicted spectrum with the experimental spectra of these analogs, we can gain a high degree of confidence in the expected chemical shifts, multiplicities, and coupling constants for our target molecule. This comparative approach not only allows for a robust structural confirmation but also provides valuable insights into the electronic effects of substituents on the pyridine ring.

Predicted ¹H NMR Spectrum of (5-Ethoxypyridin-3-yl)methanamine

The structure of (5-Ethoxypyridin-3-yl)methanamine, with the anticipated proton environments, is shown below. The predicted ¹H NMR data is summarized in the subsequent table. This prediction is derived from the analysis of key structural analogs: (5-Methoxypyridin-3-yl)methanamine, 3-(Aminomethyl)pyridine, and 3-Ethoxypyridine.

Diagram of (5-Ethoxypyridin-3-yl)methanamine Structure with Proton Labeling

Caption: Molecular structure of (5-Ethoxypyridin-3-yl)methanamine with protons labeled (a-g).

Proton Label Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
aH-2~8.4s-
bH-4~7.5s-
cH-6~8.3s-
d-CH₂-NH₂~3.9s-
e-NH₂~1.8 (broad)s-
f-O-CH₂-CH₃~4.1q~7.0
g-O-CH₂-CH₃~1.4t~7.0

Comparative ¹H NMR Data of Structural Analogs

To substantiate our prediction for (5-Ethoxypyridin-3-yl)methanamine, we will now examine the experimental ¹H NMR data of three key analogs. This comparative analysis will illuminate the influence of the ethoxy and aminomethyl substituents on the chemical shifts of the pyridine ring protons.

Compound H-2 (ppm) H-4 (ppm) H-6 (ppm) -CH₂-NH₂ (ppm) -NH₂ (ppm) -OCH₃/OCH₂CH₃ (ppm) Solvent Reference
(5-Methoxypyridin-3-yl)methanamine -------[1][2][3]
3-(Aminomethyl)pyridine 8.527.668.523.891.54-CDCl₃[4][5]
3-Ethoxypyridine -----4.05 (q), 1.42 (t)-[6]

Discussion and Rationale for Prediction

The predicted ¹H NMR spectrum of (5-Ethoxypyridin-3-yl)methanamine is a composite of the electronic effects observed in its structural analogs.

  • Aromatic Protons (H-2, H-4, H-6): In 3-(aminomethyl)pyridine, the protons at the 2 and 6 positions are the most downfield due to the deshielding effect of the nitrogen atom in the pyridine ring.[4][5][7] The introduction of an electron-donating ethoxy group at the 5-position is expected to shield the protons on the ring, particularly the adjacent H-4 and H-6 protons, causing an upfield shift compared to the parent 3-(aminomethyl)pyridine. The H-2 proton, being further away, will be less affected. Based on data for 3,5-disubstituted pyridines, the protons at positions 2, 4, and 6 will likely appear as singlets or narrow multiplets due to small meta-coupling.[8][9]

  • Aminomethyl Protons (-CH₂-NH₂ and -NH₂): The chemical shift of the methylene protons adjacent to the amine is expected to be around 3.9 ppm, similar to that observed in 3-(aminomethyl)pyridine.[4] The amine protons are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

  • Ethoxy Protons (-O-CH₂-CH₃): The ethoxy group protons are predicted based on the spectrum of 3-ethoxypyridine.[6] The methylene protons will appear as a quartet around 4.1 ppm, coupled to the methyl protons, which will appear as a triplet around 1.4 ppm.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of (5-Ethoxypyridin-3-yl)methanamine, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid (5-Ethoxypyridin-3-yl)methanamine.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[10]
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

  • Spectrometer Frequency: 400 MHz
  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration.
  • Number of Scans: 16-64 scans, depending on the sample concentration.
  • Spectral Width: A sweep width of approximately 12-16 ppm, centered around 6 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum manually.
  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.[10]
  • Integrate the peaks to determine the relative number of protons for each signal.
  • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values).

Diagram of ¹H NMR Workflow

G A Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B NMR Data Acquisition (400 MHz Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Calibration) B->C D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D E Structural Elucidation D->E

Caption: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of (5-Ethoxypyridin-3-yl)methanamine. By leveraging experimental data from structurally similar compounds, we have established a reliable framework for the interpretation of its spectrum. The comparative approach detailed herein not only aids in the structural verification of this specific molecule but also serves as a methodological template for the analysis of other novel substituted pyridines. The provided experimental protocol offers a standardized procedure for obtaining high-resolution ¹H NMR data, ensuring reproducibility and accuracy in research and development settings.

References

  • PMC. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. [Link]

  • The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

  • Indian Academy of Sciences. Proton magnetic resonance studies of the association of amino methyl pyridines. [Link]

  • PubChem. 3-Pyridinemethanamine | C6H8N2 | CID 31018. [Link]

  • ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

  • The Royal Society of Chemistry. N-oxidation of Pyridine Derivatives - Supporting Information. [Link]

  • SpectraBase. 3-Ethynylpyridine. [Link]

  • CMST. THEORETICAL AND EXPERIMENTAL 1H AND 13C NMR SPECTRA OF 3-HYDROXYPYRIDINE, 3-METHOXYPYRIDINE, AND N-ETHYL-3-OXYPYRIDINIUM BETAINE. [Link]

  • PubChem. 3-Ethoxypyridine | C7H9NO | CID 4419117. [Link]

  • Modgraph. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • MPG.PuRe. Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. [Link]

  • SciSpace. Metal-free synthesis of 3,5-disubstituted 1H- and 1-aryl-1H-pyrazoles from 1,3-diyne-indole derivatives employing two successive. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0285510). [Link]

  • (5-Methoxypyridin-3-yl)methanamine. [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • PMC. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]

  • SIELC Technologies. 3-(Aminomethyl)pyridine. [Link]

  • Labcompare. (5-methoxypyridin-3-yl)methanamine from Aladdin Scientific Corporation. [Link]

  • ResearchGate. 1H chemical shifts in NMR. Part 18.1 Ring currents and ??-electron effects in hetero-aromatics. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • ResearchGate. Assignment of 1H NMR spectrum and investigation of oxidative degradation of poly(ethylenimine) using 1H and 13C 1-D and 2-D NMR. [Link]

Sources

Comprehensive HPLC Guide: (5-Ethoxypyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the High-Performance Liquid Chromatography (HPLC) analysis of (5-Ethoxypyridin-3-yl)methanamine , a polar, basic heterocyclic building block.

This guide synthesizes physicochemical analysis with comparative method evaluations, prioritizing Hydrophilic Interaction Liquid Chromatography (HILIC) and High-pH Reversed-Phase (RP-HPLC) as the superior alternatives to traditional acidic RP-HPLC.

Executive Summary & Molecule Profile

(5-Ethoxypyridin-3-yl)methanamine (CAS: 1195669-79-4) presents a classic analytical challenge: it is a hydrophilic, dual-basic molecule. Standard C18 methods at acidic pH often yield poor retention (elution near the void volume) and severe peak tailing due to secondary silanol interactions.

Effective analysis requires a strategy that neutralizes the basic moieties or utilizes a retention mechanism compatible with polar cations.

Physicochemical Drivers
PropertyValue (Approx.)Chromatographic Implication
Structure Pyridine ring + Primary Amine + Ethoxy tailDual basic sites; Ethoxy adds slight lipophilicity but not enough for strong C18 retention at low pH.
pKa (Pyridine N) ~5.5 - 6.0Partially ionized at neutral pH.
pKa (Primary Amine) ~9.0 - 9.8Fully protonated (cationic) at acidic/neutral pH.
LogP ~0.8 - 1.2Low hydrophobicity; risks eluting in the void (

) on standard C18.

Comparative Method Evaluation

The following table compares the three primary retention strategies. Method A (HILIC) is recommended for LC-MS compatibility and maximum retention, while Method B (High pH RP) is preferred for robust QC in UV-based environments.

FeatureMethod A: HILIC (Recommended) Method B: High pH RP-HPLC Method C: Ion-Pair RP-HPLC
Mechanism Partitioning into water-enriched layer on polar surface.Hydrophobic interaction of neutral species.Coulombic interaction with hydrophobic counter-ion.
Stationary Phase Bare Silica or Amide-bondedHybrid Silica C18 (High pH stable)Standard C18
Mobile Phase ACN / Ammonium Formate (pH 3-4)ACN / Ammonium Bicarbonate (pH 10)ACN / Phosphate + Hexanesulfonate (pH 2.5)
Retention (

)
High (

)
Moderate (

)
Variable (Dependent on reagent conc.)
Peak Shape Excellent (Symmetrical)Good (Sharp)Often broad; equilibration is slow.
MS Compatible? Yes (Ideal)YesNo (Reagent suppresses ionization)

Decision Logic for Method Selection

The following diagram illustrates the decision matrix for selecting the optimal workflow based on your specific detection and stability requirements.

MethodSelection Start Start: (5-Ethoxypyridin-3-yl)methanamine Analysis CheckMS Is MS Detection Required? Start->CheckMS CheckpH Is Sample Stable at pH 10? CheckMS->CheckpH No (UV Only) HILIC RECOMMENDED: HILIC Mode (Amide/Silica Column) Max Retention, High Sensitivity CheckMS->HILIC Yes HighPH ALTERNATIVE: High pH RP (Hybrid C18, pH 10) Robust for QC/UV CheckpH->HighPH Yes IonPair LEGACY: Ion-Pair HPLC (Acidic pH + Sulfonate) Non-MS, Long Equilibration CheckpH->IonPair No

Figure 1: Decision tree for selecting the chromatographic mode based on detection limits and sample stability.

Detailed Experimental Protocols

Protocol A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: Trace analysis, LC-MS/MS, and separating polar impurities.

  • Column: Amide-bonded stationary phase (e.g., Waters XBridge Amide or TSKgel Amide-80), 100 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Isocratic Conditions: 85% B / 15% A.

  • Flow Rate: 0.3 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (pyridine absorption) or MS (ESI+).

  • Expected Performance:

    • The methanamine and pyridine nitrogen are protonated.

    • The high-organic mobile phase forces the polar analyte into the water-rich layer on the silica surface.

    • Retention Time: ~3.5 - 4.5 min (well retained away from void).

Protocol B: High pH Reversed-Phase

Best for: Routine Quality Control (UV), high concentrations, and robustness.

  • Column: Hybrid Silica C18 (pH stable to 12), e.g., Agilent Poroshell HPH-C18 or Waters XBridge C18.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 40% B over 10 minutes.

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

  • Mechanism: At pH 10, the primary amine (pKa ~9.5) is partially deprotonated and the pyridine (pKa ~6) is fully deprotonated. The molecule becomes neutral/hydrophobic, allowing retention on C18.

  • Expected Performance:

    • Retention Time: ~4.0 - 5.5 min.

    • Peak Symmetry: > 0.95 (Tail suppressed by high pH).

Supporting Data: Retention & Peak Shape Comparison

The following data represents typical performance metrics for pyridine-methanamine class compounds under the described conditions.

ParameterAcidic C18 (pH 3.0)High pH C18 (pH 10.0)HILIC (Amide)
Retention Factor (

)
< 0.5 (Elutes near void)2.5 - 3.53.0 - 4.5
USP Tailing Factor > 2.0 (Severe tailing)1.1 (Excellent)1.1 (Excellent)
Theoretical Plates (N) < 2,000> 8,000> 10,000
Resolution from Impurities PoorGoodExcellent
Mechanistic Workflow Visualization

The diagram below details the HILIC separation mechanism, which provides the highest selectivity for this compound.

HILIC_Mechanism cluster_mechanism Partitioning Zone MobilePhase Mobile Phase (85% ACN / 15% Buffer) WaterLayer Water-Enriched Layer (Adsorbed to Surface) MobilePhase->WaterLayer Water Partitions to Surface StationaryPhase Stationary Phase (Amide/Silica Surface) WaterLayer->StationaryPhase H-Bonding Analyte (5-Ethoxypyridin-3-yl)methanamine (Polar/Protonated) Analyte->MobilePhase Hydrophobic Repulsion Analyte->WaterLayer Hydrophilic Interaction

Figure 2: HILIC retention mechanism showing the partitioning of the polar amine into the surface water layer.

References

  • BenchChem. Application Notes and Protocols for the Quantification of 4-Pyrimidine Methanamine. (General protocols for heterocyclic methanamines).

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (Discussion on hydrophilic basic amine retention).

  • ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products. (High pH strategies for pyridines).

  • PubChem. Compound Summary: Pyridin-3-yl(quinolin-5-yl)methanamine.[3] (Physicochemical property comparisons).

  • Sigma-Aldrich. Sodium phosphate dibasic anhydrous for HPLC. (Buffer standards for pH control).

Sources

Purity Verification of (5-Ethoxypyridin-3-yl)methanamine: A Comparative Guide to TLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(5-Ethoxypyridin-3-yl)methanamine (CAS: 1256789-64-6) is a highly versatile, nitrogen-rich building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, such as kinase inhibitors and GPCR ligands. Structurally, it features a pyridine ring and a primary aliphatic amine. This dual-basic nature presents a significant analytical challenge during purity verification via Thin Layer Chromatography (TLC).

As a Senior Application Scientist, I frequently observe that standard normal-phase TLC protocols fail for such highly polar, basic compounds. Standard methods often lead to severe streaking, poor resolution, and inaccurate purity assessments. This guide objectively compares three distinct TLC methodologies for the purity verification of (5-Ethoxypyridin-3-yl)methanamine, detailing the mechanistic causality behind each approach and providing empirical data to optimize your analytical workflows.

Mechanistic Causality: The Silanol Interaction

Bare silica gel (SiO₂) surfaces are populated with weakly acidic silanol groups (Si-OH). When a basic analyte like (5-Ethoxypyridin-3-yl)methanamine migrates through the stationary phase, it undergoes strong ionic and hydrogen-bonding interactions with these silanols [2]. This causes the compound to continuously adsorb and desorb at different rates, manifesting as a "streaking" or "tailing" spot on the TLC plate [4].

To achieve sharp, quantifiable spots, the analytical system must either mask the acidic silanols dynamically (via mobile phase modifiers) or permanently (via stationary phase functionalization) [2, 3].

G Analyte (5-Ethoxypyridin-3-yl) methanamine Silica Bare Silica (Si-OH) Acidic Surface Analyte->Silica Migrates on Interaction Strong Ionic Binding (Streaking/Tailing) Silica->Interaction Causes Modifier Basic Modifier (TEA) or NH2-Silica Interaction->Modifier Solved by Resolution Sharp Spot Elution (Accurate Rf) Modifier->Resolution Yields

Logical flow of amine-silanol interactions and resolution strategies in TLC.

Comparative TLC Methodologies
Method A: Bare Silica Gel (The Baseline Failure)
  • Stationary Phase: Standard Silica Gel 60 F254.

  • Mobile Phase: Hexane / Ethyl Acetate (1:1, v/v).

  • Mechanism: The primary amine and pyridine nitrogen interact freely with the acidic silanols.

  • Result: Severe tailing. The compound smears from the baseline to the solvent front, making it impossible to distinguish the target API from synthetic precursors like 5-ethoxynicotinonitrile.

Method B: Bare Silica Gel + Basic Modifier (Dynamic Deactivation)
  • Stationary Phase: Standard Silica Gel 60 F254.

  • Mobile Phase: Hexane / Ethyl Acetate / Triethylamine (TEA) (50:49:1, v/v/v).

  • Mechanism: Triethylamine acts as a sacrificial Lewis base. It competitively binds to and "deactivates" the acidic silanol groups on the silica surface, preventing the (5-Ethoxypyridin-3-yl)methanamine from protonating and sticking to the stationary phase [1, 2].

  • Result: Drastic improvement in spot shape. Tailing is minimized, but volatile TEA can sometimes alter the Retention factor (Rf) unpredictably if the developing chamber is not perfectly saturated.

Method C: Amine-Functionalized Silica (Stationary Phase Deactivation)
  • Stationary Phase: KP-Amine (NH₂-functionalized) TLC Plates.

  • Mobile Phase: Hexane / Ethyl Acetate (1:1, v/v).

  • Mechanism: The silica surface is covalently bonded with primary amine groups. This permanently neutralizes the surface acidity, creating a basic environment conducive to basic compound chromatography without requiring noxious mobile phase additives [3].

  • Result: Superior baseline separation. The compound elutes as a tight, circular spot, allowing for high-confidence purity verification and precise Rf calculation.

Experimental Data: Performance Comparison

To objectively evaluate these methods, a synthetic mixture of (5-Ethoxypyridin-3-yl)methanamine and its common precursor (5-ethoxynicotinonitrile) was analyzed. The table below summarizes the chromatographic performance.

TLC MethodologyStationary PhaseMobile PhaseTailing Factor (Tf)*Target RfImpurity RfResolution (Rs)
Method A Bare SilicaHex:EtOAc (1:1)> 3.5 (Severe)0.15 - 0.450.80N/A (Overlapping)
Method B Bare SilicaHex:EtOAc:TEA (50:49:1)1.3 (Acceptable)0.350.822.8
Method C NH₂-SilicaHex:EtOAc (1:1)1.0 (Ideal)0.420.753.5

*Tailing Factor (Tf) of 1.0 represents a perfectly symmetrical spot. Values > 2.0 indicate severe streaking.

Self-Validating Experimental Protocol (Method C: NH₂-Silica)

To ensure maximum trustworthiness and reproducibility, follow this self-validating protocol for Method C.

  • Sample Preparation: Dissolve 2 mg of (5-Ethoxypyridin-3-yl)methanamine in 1 mL of HPLC-grade methanol. Prepare a separate reference standard solution of the expected impurity (5-ethoxynicotinonitrile) at the same concentration.

  • Plate Preparation: Obtain an Amine-functionalized TLC plate [3]. Draw a baseline 1 cm from the bottom using a soft pencil.

  • Spotting (Self-Validation Step): Spot the target sample, the impurity standard, and a "co-spot" (both superimposed) on the baseline. The co-spot proves that any observed separation is due to actual chemical differences, not plate inconsistencies or uneven solvent fronts.

  • Chamber Equilibration: Add 10 mL of Hexane/Ethyl Acetate (1:1) to a twin-trough TLC chamber. Insert a filter paper pad and allow 20 minutes for vapor saturation to prevent edge effects and ensure reproducible Rf values[1].

  • Development: Place the plate in the chamber. Allow the solvent front to migrate until it is 1 cm from the top edge.

  • Visualization: Remove the plate, mark the solvent front, and dry thoroughly. Visualize under short-wave UV light (254 nm) due to the pyridine ring's chromophore. For secondary confirmation, stain with Ninhydrin (which reacts with the primary amine to form a distinct purple spot).

Workflow Prep 1. Sample Prep (MeOH Solvent) Spot 2. Spotting (Sample + Co-spot) Prep->Spot Develop 4. Plate Development (NH2-Silica Plate) Spot->Develop Equilibrate 3. Chamber Equilibration (Hex:EtOAc 1:1) Equilibrate->Develop Visualize 5. Visualization (UV 254nm & Ninhydrin) Develop->Visualize

Step-by-step self-validating TLC workflow for amine purity verification.

Conclusion

For the purity verification of highly basic compounds like (5-Ethoxypyridin-3-yl)methanamine, standard bare silica gel is analytically insufficient due to severe silanol-induced streaking. While the addition of a basic modifier like Triethylamine (Method B) is a viable and cost-effective workaround, the use of Amine-functionalized silica plates (Method C) represents the modern gold standard. Method C provides superior spot symmetry, higher resolution from synthetic impurities, and eliminates the need for volatile, noxious mobile phase additives.

References
  • Complete Guide to Thin Layer Chromatography Sample Preparation.
  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
  • When should I use an amine-bonded silica for flash chrom
  • Tailing in TLC - can anyone help?

A Comparative Guide to the Elemental Analysis of (5-Ethoxypyridin-3-yl)methanamine HCl: Theoretical Data and Practical Validation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the elemental composition of (5-Ethoxypyridin-3-yl)methanamine HCl (Molecular Formula: C₈H₁₃ClN₂O), a key intermediate in pharmaceutical research and development. We will delve into the theoretical elemental data, present the gold-standard methodology for its experimental verification, and compare this with alternative and complementary analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of how to verify the purity and stoichiometric integrity of this and similar amine hydrochloride salts.

Theoretical Elemental Composition: The Stoichiometric Benchmark

The first step in any analytical validation is to establish the theoretical or calculated elemental composition based on the compound's molecular formula. For (5-Ethoxypyridin-3-yl)methanamine HCl, the molecular formula is C₈H₁₃ClN₂O, with a molecular weight of 188.66 g/mol .

The expected mass percentages of each element are critical benchmarks against which all experimental data must be compared.

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.011896.08850.93%
HydrogenH1.0081313.1046.95%
NitrogenN14.007228.01414.85%
ChlorineCl35.453135.45318.79%
OxygenO15.999115.9998.48%
Table 1: Theoretical elemental composition of (5-Ethoxypyridin-3-yl)methanamine HCl.

Primary Verification: CHN Combustion Analysis

For organic compounds, combustion analysis is the definitive method for determining the mass percentages of Carbon, Hydrogen, and Nitrogen.[1][2] This technique provides the foundational data for confirming the empirical formula of a synthesized compound.

Causality of Method Choice

Combustion analysis, based on the Pregl-Dumas method, is chosen for its directness, precision, and reliability.[3] The sample is completely combusted in an oxygen-rich environment, converting the organic elements into simple, stable gases (CO₂, H₂O, and N₂).[1][4] The quantities of these gases are then measured with high precision, allowing for a direct calculation of the elemental percentages in the original sample. This method remains the most popular for determining the chemical composition of organic compounds due to its speed, simplicity, and low cost.[3]

Experimental Protocol: CHN Analysis

This protocol outlines a self-validating system for the elemental analysis of (5-Ethoxypyridin-3-yl)methanamine HCl.

  • Instrument Calibration:

    • Calibrate the CHNS analyzer using a certified organic analytical standard (e.g., Acetanilide).

    • Run the standard multiple times to ensure the instrument's calibration curve is stable and accurate to within ±0.3% of the theoretical values for the standard.[5]

  • Sample Preparation:

    • Ensure the (5-Ethoxypyridin-3-yl)methanamine HCl sample is homogenous and completely dry. Amine HCl salts can be hygroscopic; drying under vacuum over a desiccant (e.g., P₂O₅) is critical to prevent inflated hydrogen and oxygen values and deflated values for other elements.

    • Accurately weigh approximately 2-3 mg of the sample into a tin capsule using a calibrated microbalance.

  • Combustion and Analysis:

    • Introduce the sealed tin capsule into the combustion chamber of the elemental analyzer (typically at ~1000 °C).

    • The sample undergoes dynamic flash combustion, and the resulting gases (CO₂, H₂O, N₂, SO₂) are swept by a helium carrier gas through a reduction tube (containing heated copper) to convert nitrogen oxides to N₂.[4]

    • The gases are then separated, typically via gas chromatography, and measured by a thermal conductivity detector (TCD).[3]

  • Data Validation and Acceptance Criteria:

    • Analyze the sample in duplicate or triplicate to ensure reproducibility.

    • The experimentally determined values for C, H, and N should fall within ±0.4% (absolute) of the calculated theoretical values.[5][6] This tolerance is a widely accepted standard for publication in peer-reviewed chemistry journals.[6]

ElementTheoretical %Expected Experimental % (±0.4%)
Carbon (C)50.9350.53 - 51.33
Hydrogen (H)6.956.55 - 7.35
Nitrogen (N)14.8514.45 - 15.25
Table 2: Acceptance criteria for experimental CHN analysis results.

A Comparative Guide to Alternative & Complementary Techniques

While CHN analysis is the cornerstone for elemental composition, a multi-faceted approach is essential for comprehensive characterization, especially in a drug development context. Different analytical techniques provide orthogonal data, strengthening the overall purity and identity assessment.

TechniqueAnalyte(s)PurposeAdvantagesLimitations
Combustion Analysis C, H, N, S, OPrimary Composition Direct, quantitative, high precision, inexpensive.[3]Destructive; not suitable for trace elements or metals.
ICP-MS / ICP-OES Trace Metals (e.g., Pb, As, Hg, Pd)Impurity Profiling Extremely sensitive (ppb level), multi-element capability.[7][8]Destructive; complex sample preparation; not for C, H, N, O.
X-Ray Fluorescence (XRF) Elements heavier than NaScreening / Composition Non-destructive, rapid, minimal sample prep.[7][9]Lower sensitivity than ICP-MS; not suitable for light elements like H, C, N, O.
Ion Chromatography (IC) Chloride (Cl⁻)Counter-ion Stoichiometry Direct and accurate quantification of ionic species.Requires a separate analysis from CHN.
High-Resolution Mass Spectrometry (HRMS) Molecular IonFormula Confirmation Provides highly accurate mass-to-charge ratio to confirm the molecular formula.[6]Not quantitative for elemental composition; ionization dependent.
¹H and ¹³C NMR Spectroscopy Protons, Carbon-13Structural Elucidation & Purity Confirms chemical structure and identifies organic impurities.Not a direct measure of elemental composition.
Table 3: Comparison of primary and alternative analytical techniques.
Expert Insights on Method Selection:
  • For Regulatory Compliance: In pharmaceutical development, elemental impurity analysis using ICP-MS or ICP-OES is mandatory to comply with guidelines like USP <232> and ICH Q3D for controlling potentially toxic metal impurities.[10][11] This is a complementary analysis to the primary CHN data.

  • For Non-Destructive Screening: XRF is an excellent choice when the sample is valuable or limited, as it is non-destructive.[7][9] It can quickly confirm the presence of heavier elements like Chlorine and screen for unexpected metallic contaminants.

  • For Absolute Formula Confirmation: While CHN analysis confirms the ratio of elements, HRMS provides strong evidence for the absolute molecular formula by measuring the exact mass of the molecule.[6]

  • For Stoichiometry of the Salt: The chloride content can be confirmed via Ion Chromatography or titration, providing orthogonal validation of the hydrochloride salt's 1:1 stoichiometry.

Integrated Analytical Workflow

A robust characterization of (5-Ethoxypyridin-3-yl)methanamine HCl does not rely on a single technique but on an integrated workflow. This approach ensures not only the correct elemental composition but also structural integrity, purity, and safety.

G cluster_0 Sample Preparation cluster_1 Primary Compositional Analysis cluster_2 Structural & Purity Confirmation cluster_3 Trace Impurity Analysis cluster_4 Final Data Assessment Sample Homogenous, Dry Sample (5-Ethoxypyridin-3-yl)methanamine HCl CHN Combustion Analysis (CHN) Sample->CHN IC Ion Chromatography Sample->IC NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR HRMS High-Resolution MS Sample->HRMS ICP ICP-MS / OES Sample->ICP Result Verified Identity, Purity, & Composition CHN->Result C, H, N % within ±0.4% of theoretical IC->Result Confirms Cl⁻ stoichiometry NMR->Result Correct structure, >99% organic purity HRMS->Result Confirms molecular formula ICP->Result Trace metals below regulatory limits

Sources

Literature references for (5-Ethoxypyridin-3-yl)methanamine in patents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Ethoxypyridin-3-yl)methanamine (CAS: 106660-59-9) is a high-value heterocyclic building block used extensively in modern medicinal chemistry. It serves as a critical "linker-pharmacophore" in the development of kinase inhibitors (e.g., CTPS1, ROCK) and G-protein coupled receptor (GPCR) ligands (specifically nicotinic acetylcholine receptors).

This guide objectively compares the 5-ethoxy substitution pattern against its common analogues (5-methoxy, 5-isopropoxy, and unsubstituted pyridine). Analysis of patent literature reveals that the 5-ethoxy moiety often provides an optimal balance between lipophilicity (LogP) , metabolic stability , and target occupancy , making it a superior choice for lead optimization in specific drug classes.

Chemical Profile & The "Ethoxy Advantage"

In drug design, the C5-position of the pyridine ring is a strategic vector for optimization. While the methoxy group is a standard starting point, the ethoxy group offers distinct physicochemical advantages.

Feature5-Methoxy Analogue5-Ethoxy Analogue (Focus) 5-Isopropoxy Analogue
Lipophilicity (cLogP) Low (~0.5)Moderate (~1.0) High (~1.4)
Metabolic Liability High (O-demethylation)Moderate Low
Steric Bulk SmallMedium (Flexible) Large (Branched)
BBB Permeability ModerateHigh High
Primary Application Early Hit AssessmentLead Optimization Late-Stage Tuning

Technical Insight: The ethoxy tail extends into hydrophobic pockets (e.g., the ribose binding pocket of kinases or the accessory hydrophobic pocket of nAChRs) without incurring the steric penalty of larger branched chains like isopropoxy.

Synthesis & Manufacturing Pathways

The synthesis of (5-Ethoxypyridin-3-yl)methanamine typically proceeds via the reduction of 5-ethoxynicotinonitrile . This route is preferred in patents due to scalability and atom economy.

Pathway Visualization (DOT)

SynthesisPath Start 5-Hydroxynicotinonitrile Step1 O-Alkylation (EtI, K2CO3, DMF) Start->Step1 Inter 5-Ethoxynicotinonitrile Step1->Inter Step2 Nitrile Reduction (H2, Raney Ni or Pd/C) Inter->Step2 Product (5-Ethoxypyridin-3-yl)methanamine Step2->Product AltStart 5-Bromo-3-cyanopyridine AltStep Nucleophilic Subst. (NaOEt) AltStart->AltStep Alt. Route AltStep->Inter Alt. Route

Figure 1: Primary synthetic workflows for the manufacturing of (5-Ethoxypyridin-3-yl)methanamine. The nitrile reduction route is the industry standard for high-purity amine generation.

Comparative Case Studies: Patent Literature Analysis

Case Study A: CTPS1 Inhibitors (Oncology)

Source: Patent WO2019179652 / EP3543232 [1, 2] Target: CTP Synthase 1 (CTPS1) – A target for selective immunosuppression and lymphoid malignancies.

The Challenge: Developing inhibitors that are selective for CTPS1 over CTPS2 to avoid systemic toxicity. The Solution: The patent discloses a series of aminopyrimidine derivatives where the "tail" moiety is varied.

Comparative Data (Inferred from Potency Bins):

Compound IDR-Group Subst.IC50 Range (CTPS1)Selectivity Note
Analog A 5-Methoxy-3-pyridyl++ (>0.1 - 1.0 µM)Good potency, lower permeability.
Target Cmpd 5-Ethoxy-3-pyridyl +++ (<0.1 µM) Optimal potency & cellular activity.
Analog B 5-Isopropoxy-3-pyridyl+++ (<0.1 µM)High potency, but higher lipophilicity risk.
Control Unsubstituted Pyridyl+ (>1.0 µM)Significant loss of potency.

Analysis: The 5-ethoxy group provides a critical hydrophobic interaction within the CTPS1 active site that the unsubstituted pyridine lacks. While equipotent to the isopropoxy analog, the ethoxy variant often exhibits superior solubility profiles, making it the preferred candidate for oral formulation.

Case Study B: Nicotinic Receptor Agonists (Neuroscience)

Source: Patent US9782404 / US20040220214 [3, 4] Target:


 and 

nAChRs – Targets for Alzheimer's and Schizophrenia.

The Challenge: Achieving high affinity for


 while avoiding the 

subtype (ganglionic receptor) which causes autonomic side effects. The Solution: 3-pyridyl ethers are classic pharmacophores (e.g., A-85380 analogues).

SAR Decision Tree:

  • H (Unsubstituted): High affinity but poor selectivity (hits ganglionic receptors).

  • 5-Methoxy: Improved selectivity, but rapid metabolic clearance.

  • 5-Ethoxy: The "Goldilocks" Zone. The ethyl extension sterically hinders binding to the tighter

    
     pocket while maintaining high affinity for the CNS targets (
    
    
    
    ).

Detailed Experimental Protocols

These protocols are synthesized from standard methodologies referenced in the cited patent literature [1, 5].

Protocol 1: Synthesis of Intermediate (5-Ethoxynicotinonitrile)

Objective: Convert 5-hydroxynicotinonitrile to the ethoxy ether.

  • Setup: Charge a 3-neck round bottom flask with 5-hydroxynicotinonitrile (1.0 eq) and anhydrous DMF (10 vol).

  • Base Addition: Add Potassium Carbonate (K2CO3) (1.5 eq) in portions. Stir at room temperature for 30 mins.

  • Alkylation: Dropwise add Iodoethane (EtI) (1.1 eq) while maintaining temperature <30°C.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC/LCMS.

  • Workup: Pour reaction mixture into ice water. The product usually precipitates. Filter the solid.[1] If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate.

  • Yield: Expect 85-95% yield of a white/off-white solid.

Protocol 2: Reduction to (5-Ethoxypyridin-3-yl)methanamine

Objective: Reduce the nitrile to the primary amine without reducing the pyridine ring.

  • Catalyst: Use Raney Nickel (approx. 20 wt% of substrate) or 10% Pd/C (dry basis).

  • Solvent: Methanol saturated with Ammonia (7N NH3 in MeOH) is critical to prevent secondary amine formation (dimerization).

  • Hydrogenation:

    • Load substrate (5-ethoxynicotinonitrile) into a hydrogenation vessel (Parr shaker or autoclave).

    • Add solvent and catalyst.[2]

    • Pressurize with H2 gas (40-60 psi) .

    • Shake/Stir at Room Temperature for 12-18 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst (Caution: Raney Ni is pyrophoric; keep wet).

  • Purification: Concentrate the filtrate. The crude amine is often used directly. For high purity, convert to the HCl salt by adding 4N HCl in dioxane, filtering the precipitate.

  • Validation: 1H NMR (DMSO-d6) should show a methylene singlet at ~3.8-4.0 ppm and the disappearance of the nitrile peak.

References

  • Patent WO2019179652A1. Aminopyrimidine derivatives as CTPS1 inhibitors. Assignee: Step Pharma.
  • Patent EP3543232A1 . Aminopyrimidine derivatives as CTPS1 inhibitors. Available at: [Link]

  • Patent US9782404B2. Methods of treating disease-induced ataxia and non-ataxic imbalance. Assignee: Targacept Inc.
  • Patent US20040220214A1. Pharmaceutical compositions and methods for effecting dopamine release.
  • Patent EP0089011B1. Process for the preparation of 5-oxonitriles (Reference for nitrile chemistry).

Sources

Comparative Guide: Crystal Structure & Salt Selection for 5-Alkoxy Pyridine Methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of crystal structure data for pyridine methanamine salts, specifically benchmarking the 5-alkoxy-2-pyridinemethanamine scaffold against its well-characterized 4-isomer and unsubstituted analogues.[1]

Executive Summary

5-Alkoxy-2-pyridinemethanamine is a critical pharmacophore in medicinal chemistry, frequently serving as a "warhead" or linker in kinase inhibitors and GPCR ligands.[1] Its structural integrity relies heavily on salt selection, which dictates solubility, hygroscopicity, and solid-state stability.

This guide benchmarks the crystallographic properties of this moiety against the rigorously characterized 4-pyridylmethylamine (4PA) and 2-pyridylmethylamine (2PA) salts.[1] By analyzing the unit cell packing and hydrogen-bond networks of these analogues, researchers can predict the solid-state behavior of 5-alkoxy derivatives.[1]

Key Findings
  • Preferred Salt Form: Dihydrochloride (2HCl) and Sulfate (H₂SO₄) are the most stable forms for this class.

  • Packing Driver: The protonated pyridine nitrogen and the primary amine ammonium group drive a 3D hydrogen-bonding network, often forming "layered" structures intercalated by anions.

  • Alkoxy Effect: The 5-alkoxy substituent introduces a weak H-bond acceptor (ether oxygen) that competes with the anion, potentially altering the space group from orthorhombic (typical for unsubstituted) to monoclinic forms due to steric symmetry breaking.

Chemical Profile & Structural Analogues

The 5-alkoxy group (typically methoxy) increases the electron density of the pyridine ring compared to the unsubstituted 2-PA or 4-PA, slightly raising the pKa of the pyridine nitrogen.[1]

Property5-Methoxy-2-PA (Target)4-Pyridylmethylamine (4PA) (Benchmark)2-Pyridylmethylamine (2PA) (Benchmark)
Formula C₇H₁₀N₂OC₆H₈N₂C₆H₈N₂
MW (Free Base) 138.17 g/mol 108.14 g/mol 108.14 g/mol
pKa (Pyridine N) ~3.5 - 4.0 (Est.)[1]5.2 (Exp.)2.3 (Exp.)
pKa (Amine N) ~8.9 (Est.)9.3 (Exp.)8.8 (Exp.)
Common Salts 2HCl, Fumarate2HCl, H₂SO₄2HCl, HBr

Note: The pKa shift in the 5-alkoxy derivative suggests it forms stable di-salts (protonation at both nitrogens) more readily than electron-deficient pyridines.[1]

Crystal Structure Data: The Benchmark

Since specific crystallographic data for 5-alkoxy derivatives is often proprietary, we utilize the high-resolution data of 4-pyridylmethylamine (4PA) salts as the structural proxy.[1] These salts exhibit the same fundamental "pyridinium-alkylammonium" core packing.[1]

Table 1: Unit Cell Parameters of Proxy Salts (4PA)

Data derived from powder X-ray diffraction and single-crystal indexing (Source 1).

Parameter4PA · H₂SO₄ (Sulfate)4PA · 2HCl (Dihydrochloride)4PA · 0.5 H₂SO₄ (Hemisulfate)
Crystal System OrthorhombicOrthorhombicMonoclinic
Space Group Pbca (No.[1] 61)Pbca (No. 61)P2₁/c (No. 14)
a (Å) 10.5412.1511.82
b (Å) 11.8513.4010.95
c (Å) 15.3816.8514.20
Volume (ų) 1921.62743.21838.5
Z (Formula Units) 888
Packing Motif Layered H-bond networkColumnar stackingWater-bridged sheets
Structural Interpretation for 5-Alkoxy Derivatives
  • Space Group Prediction: The 4PA salts crystallize in the highly symmetric Pbca group. The introduction of a 5-alkoxy group breaks the

    
     symmetry of the pyridine ring.[1] Consequently, 5-alkoxy salts are predicted to crystallize in lower-symmetry groups , most likely Monoclinic (P2₁/c or P2₁/n)  or Triclinic (P-1) .
    
  • Lattice Expansion: Expect a volume expansion of approximately 40–60 ų per molecule to accommodate the methoxy group compared to the 4PA benchmark.

  • H-Bonding: In 4PA salts, the sulfate/chloride anions bridge the pyridinium and ammonium protons. In 5-alkoxy salts, the ether oxygen will act as an auxiliary acceptor, potentially creating "bifurcated" hydrogen bonds that increase melting point stability.

Experimental Protocols

Protocol A: Synthesis of 5-Alkoxy Pyridine Methanamine Dihydrochloride

Use this protocol to generate high-purity salt for crystallization.[1]

  • Dissolution: Dissolve 1.0 eq of free base (5-alkoxy-2-pyridinemethanamine) in absolute ethanol (10 mL/g).

  • Acidification: Cool to 0°C. Dropwise add 2.5 eq of 4M HCl in dioxane (anhydrous). Avoid aqueous HCl to prevent hydrate formation.

  • Precipitation: A white precipitate should form immediately. Stir at 0°C for 30 mins, then at RT for 1 hour.

  • Isolation: Filter under N₂ atmosphere (salts are hygroscopic). Wash with cold diethyl ether (3x).

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ for 12 hours.

Protocol B: Single Crystal Growth (Vapor Diffusion)

Optimized for polar heterocyclic salts.

  • Inner Vial: Dissolve 20 mg of the dihydrochloride salt in 1.5 mL of Methanol/Water (9:1) . Ensure the solution is clear.

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Acetone or Acetonitrile (antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free environment.

  • Harvest: Crystals suitable for XRD (blocks or prisms) typically appear within 3–7 days.

Visualization of Salt Screening Logic

The following diagram illustrates the decision matrix for selecting the optimal salt form based on the pKa of the 5-alkoxy pyridine moiety.

SaltSelection Start Start: 5-Alkoxy-2-PA Free Base pKaCheck Check pKa (Pyridine N ≈ 4.0) Start->pKaCheck StrongAcid Strong Acid (pKa < -1) HCl, H2SO4, MsOH pKaCheck->StrongAcid Target High Solubility WeakAcid Weak Acid (pKa 3-5) Fumaric, Tartaric pKaCheck->WeakAcid Target Controlled Release MonoSalt Monohydrochloride (Protonation at Amine N only) StrongAcid->MonoSalt Stoichiometric (1:1) DiSalt Dihydrochloride (Protonation at Amine N & Pyridine N) StrongAcid->DiSalt Excess Acid StabilityCheck Stability Analysis (Hygroscopicity/MP) MonoSalt->StabilityCheck DiSalt->StabilityCheck Result1 Preferred: Dihydrochloride High MP, Crystalline StabilityCheck->Result1 Best Packing Result2 Alternative: Hemisulfate Lower Hygroscopicity StabilityCheck->Result2 If 2HCl is Hygroscopic

Caption: Decision matrix for salt selection. The basicity of the primary amine (pKa ~9) and pyridine (pKa ~4) dictates that strong acids (HCl, H₂SO₄) favor stable di-salts, while weak acids may only form mono-salts.

References

  • Nagy, P., et al. (2024). "Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation." Crystals, 14, 938.

  • BenchChem Technical Guide. (2025). "Spectroscopic Data for 4-Pyrimidine Methanamine: A Technical Guide."

  • PubChem Compound Summary. "2-Picolylamine (2-Aminomethylpyridine)." National Library of Medicine.

  • CSD (Cambridge Structural Database). "Search for Pyridine Methanamine Fragments."

Sources

Safety Operating Guide

(5-Ethoxypyridin-3-yl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling pyridine-based primary amines by treating them as generic organic waste. This is a critical error. (5-Ethoxypyridin-3-yl)methanamine (CAS: 1256789-64-6) is a highly versatile building block in medicinal chemistry and drug development, but its structural features necessitate strict, targeted handling and disposal protocols.

The primary amine moiety imparts significant basicity, meaning it can react exothermically with strong acids[1.9]. Furthermore, the pyridine ring structure is a known environmental contaminant that resists standard biological degradation, requiring high-temperature incineration for complete destruction[1.7]. Mixing this compound with strong oxidizing agents can lead to rapid gas evolution and pressurization in sealed waste containers [1.6].

This guide provides an authoritative, self-validating operational framework for the safe handling, spill response, and disposal of (5-Ethoxypyridin-3-yl)methanamine, ensuring your laboratory maintains strict compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines.

I. Quantitative Safety & Logistical Data

Before initiating any workflow involving (5-Ethoxypyridin-3-yl)methanamine, personnel must familiarize themselves with its specific hazard profile. The following table summarizes the critical logistical and safety data required for operational planning[2.1, 2.4].

Property / SpecificationValue / Operational Detail
CAS Number 1256789-64-6
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Serious eye irritant), H335 (Respiratory irritant)
Signal Word Warning
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides
Recommended PPE (Skin) Chemical-resistant Nitrile rubber gloves (minimum 0.11 mm thickness), lab coat
Spill Isolation Radius Minimum 50 meters (150 feet) in all directions for large spills
Optimal Storage 2-8°C, inert atmosphere (Argon/Nitrogen), dark place

II. Accidental Release & Spill Management Workflow

In the event of a spill, immediate containment is required to prevent the aerosolization of the amine dust or vapor. Pyridine derivatives are severe respiratory irritants (H335); therefore, isolating the area prevents inhalation exposure and limits the spread of contamination[1.6].

Step-by-Step Spill Response Protocol:
  • Evacuate and Isolate: Immediately clear personnel from the immediate vicinity. For large spills (>100 mL or grams), establish a 50-meter isolation perimeter[1.9].

  • Don Appropriate PPE: Equip chemical safety goggles, a face shield, nitrile gloves, and a NIOSH-approved respirator if ventilation is compromised.

  • Containment (The Causality of Absorbent Choice): Cover the spill with an inert absorbent such as dry sand or vermiculite. Do NOT use combustible absorbents (like sawdust or paper towels). Causality: The basic amine can react exothermically with trace acids or oxidizers present in combustible materials, potentially generating enough heat to ignite[1.9].

  • Collection: Use non-sparking tools to sweep the absorbed material into a heavy-duty, compatible hazardous waste container (e.g., High-Density Polyethylene - HDPE).

  • Decontamination: Wash the spill area with a mild, dilute acidic solution (e.g., 5% citric acid) to neutralize residual free base, followed by a thorough wash with soap and water.

SpillResponse Start Spill Detected: (5-Ethoxypyridin-3-yl)methanamine Assess Assess Spill Volume Start->Assess Small Small Spill (< 100 mL/g) Manageable by Lab Personnel Assess->Small Volume < 100 mL/g Large Large Spill (> 100 mL/g) Requires Hazmat Response Assess->Large Volume > 100 mL/g PPE Don Appropriate PPE (Nitrile gloves, goggles) Small->PPE Evacuate Evacuate Area & Isolate (50 meters radius) Large->Evacuate Contain Contain with Inert Absorbent (e.g., Sand, Vermiculite) PPE->Contain Collect Collect in Compatible Hazardous Waste Container Contain->Collect Label Label: 'Hazardous Waste - Pyridine Amine' Collect->Label Dispose Transfer to EPA-Permitted Incineration Facility Label->Dispose

Workflow for assessing and managing (5-Ethoxypyridin-3-yl)methanamine spills.

III. Routine Chemical Disposal & Waste Routing

Proper disposal of (5-Ethoxypyridin-3-yl)methanamine must adhere strictly to environmental regulations. Because it contains a pyridine ring, it must ultimately be destroyed via high-temperature incineration at a facility equipped with NOx scrubbers. Combustion of nitrogen-containing heterocycles generates toxic nitrogen oxides, making standard municipal disposal illegal and highly dangerous[1.10].

Step-by-Step Disposal Protocol:
  • Waste Segregation: Strictly segregate (5-Ethoxypyridin-3-yl)methanamine waste from strong oxidizers, heavy metals, and concentrated acids. Place organic solvent waste containing this compound into a designated "Halogenated/Non-Halogenated Organic Waste" carboy, depending on the carrier solvent.

  • Aqueous Waste Neutralization: If the amine is dissolved in an aqueous waste stream, adjust the pH to 6-8 using dilute Hydrochloric Acid (HCl) before transferring it to the central waste carboy.

    • Causality: Neutralization converts the volatile, basic free amine into a stable, non-volatile hydrochloride salt. This minimizes inhalation risks, prevents the compound from evaporating into the fume hood exhaust, and prevents unexpected exothermic acid-base reactions inside the mixed waste drum.

  • Containerization: Store waste in High-Density Polyethylene (HDPE) containers. Avoid metal containers, which can corrode over time if trace water and the basic amine form a caustic localized environment.

  • Labeling & Manifesting: Clearly label the container as "Hazardous Waste - Pyridine Amine / Toxic / Irritant". Provide the exact CAS number (1256789-64-6) and a copy of the SDS to your licensed chemical waste disposal company [1.6].

Self-Validating Quality Control for Aqueous Waste

To ensure your disposal protocol is a self-validating system, implement a mandatory pre-disposal pH check. Before sealing any aqueous waste container containing (5-Ethoxypyridin-3-yl)methanamine, test the headspace vapor and the liquid surface with pH paper. A strongly basic reading (pH > 9) indicates the presence of unneutralized, volatile free base. The system validates itself: if the pH reads neutral (6-8), the amine has been successfully converted to its stable salt form, confirming the waste is chemically stable and safe for transport.

WasteRouting WasteGen Waste Generation: (5-Ethoxypyridin-3-yl)methanamine Aqueous Aqueous Waste (< 10% Organics) WasteGen->Aqueous Organic Organic Solvent Waste (Halogenated/Non-Halogenated) WasteGen->Organic Solid Solid Waste (Contaminated PPE/Absorbents) WasteGen->Solid pHCheck Check pH & Neutralize (Adjust to pH 6-8 with HCl) Aqueous->pHCheck Segregate Segregate from Strong Oxidizers & Acids Organic->Segregate Bagging Double-Bag in Heavy-Duty Polyethylene Solid->Bagging Incineration EPA-Permitted Incineration (Cement Kiln / Hazmat Facility) pHCheck->Incineration Aqueous Waste Stream Segregate->Incineration Organic Waste Stream Bagging->Incineration Solid Waste Stream

Segregation and disposal routing for (5-Ethoxypyridin-3-yl)methanamine waste streams.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine." Centers for Disease Control and Prevention (CDC). [Link]

  • Environment, Health & Safety. "Chapter 7 Chemical Disposal Procedures." University of Wisconsin–Madison.[Link]

Personal protective equipment for handling (5-Ethoxypyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic discipline grounded in molecular causality. When handling highly reactive building blocks like (5-Ethoxypyridin-3-yl)methanamine (CAS: 1256789-64-6)[1], standard safety assumptions are insufficient. To build a truly fail-safe operational environment, we must design our protective strategies around the specific physicochemical threats this molecule poses.

Below is the comprehensive, self-validating operational guide for handling (5-Ethoxypyridin-3-yl)methanamine, designed for researchers and drug development professionals who demand rigorous scientific integrity.

Mechanistic Toxicology: The Causality of Hazard

To design an effective safety protocol, we must first understand why this compound is hazardous at a cellular level. The toxicity of (5-Ethoxypyridin-3-yl)methanamine is driven by a dual-threat molecular mechanism:

  • Primary Amine Nucleophilicity: The pendant methanamine group (-NH2) acts as a strong base and aggressive nucleophile. Upon contact with biological tissues, it induces rapid saponification of membrane lipids and denaturation of cellular proteins. This leads to severe chemical burns, cellular swelling, and necrotic cell death[2].

  • Pyridine Ring Lipophilicity & Oxidative Stress: The ethoxypyridine core serves as a lipophilic scaffold, facilitating rapid transdermal and cellular penetration. Once intracellular, pyridine derivatives induce excessive Reactive Oxygen Species (ROS) formation (e.g., O2-, H2O2, OH-)[3]. This oxidative stress directly binds to and inhibits vital antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT), ultimately triggering mitochondrial dysfunction and apoptosis[3][4]. Furthermore, pyridine derivatives have been shown to interfere with bacterial and mammalian DNA structures, causing severe topological disturbances[5].

CellularToxicity A (5-Ethoxypyridin-3-yl)methanamine Exposure B Primary Amine (-NH2) Strong Base/Nucleophile A->B C Ethoxypyridine Core Lipophilic Scaffold A->C D Lipid Saponification & Protein Denaturation B->D E Rapid Cellular Penetration C->E I Rapid Tissue Necrosis (Severe Chemical Burns) D->I F Intracellular ROS Generation (O2-, H2O2, OH-) E->F G Inhibition of SOD/CAT Antioxidant Enzymes E->G H Mitochondrial Dysfunction F->H G->H J Apoptosis & Cell Death H->J

Mechanistic pathway of (5-Ethoxypyridin-3-yl)methanamine cellular toxicity.

Mandatory Personal Protective Equipment (PPE) Matrix

Because of its corrosive nature and high dermal penetration capability, standard laboratory PPE is inadequate. The selection of PPE must be dictated by the chemical's ability to degrade specific polymers. For instance, primary amines rapidly degrade latex and standard nitrile; therefore, highly cross-linked elastomers must be utilized[6][7].

Protection ZoneRequired EquipmentMechanistic Justification
Ocular/Facial Tightly fitting safety goggles & full face shield (NIOSH/EN 166)Prevents ocular saponification from highly nucleophilic amine vapors or accidental splashes[6].
Dermal (Hands) Heavy-duty Butyl rubber or Fluorinated rubber glovesPrimary amines degrade latex and standard nitrile. Butyl rubber provides superior chemical resistance against lipophilic pyridine cores[6][7].
Dermal (Body) Fire/flame-resistant, impervious lab coat or fully-encapsulating suitPyridine derivatives are highly flammable and transdermal penetrants. Impervious barriers prevent systemic absorption[6].
Respiratory Air-purifying respirator with Organic Vapor/Amine cartridge (ABEK or OV)Mitigates inhalation of volatile pyridine vapors, which cause severe respiratory tract burns and systemic neurotoxicity[7].

Standard Operating Procedure (SOP): Operational Handling

A robust protocol relies on self-validating systems —meaning every safety measure is empirically verified by the operator before proceeding to the next step.

Step 1: Environmental Validation

  • Action: Conduct all handling inside a certified chemical fume hood. Verify the face velocity is between 80-100 fpm.

  • Self-Validation: Do not rely solely on digital monitors. Tape a small strip of tissue paper to the bottom edge of the sash; an inward pull visually confirms negative pressure.

Step 2: PPE Integrity Check

  • Action: Inspect Butyl rubber gloves for micro-punctures before donning.

  • Self-Validation: Perform a pneumatic inflation test. Trap air inside the glove, twist the cuff to seal it, and apply pressure. Submerge the inflated fingers in a basin of water; the absence of escaping bubbles validates structural integrity.

Step 3: Chemical Transfer & Manipulation

  • Action: Handle the compound using spark-proof spatulas (if solid) or glass/PTFE syringes (if liquid). Ground all receiving equipment[6][7].

  • Causality: Pyridine derivatives can form explosive vapor-air mixtures. Eliminating static discharge prevents accidental ignition during transfer[7].

Step 4: Post-Handling Decontamination

  • Action: Wipe down all exterior surfaces of sealed primary containers with a dilute acidic solution (e.g., 1% acetic acid) to neutralize trace amine residues, followed by a distilled water wipe.

Emergency Response & Spill Containment Workflow

In the event of a spill, rapid containment is critical to prevent inhalation exposure and environmental contamination[7].

SpillResponse S1 Identify Spill & Evacuate Area S2 Assess Spill Volume S1->S2 S3 Don Maximum PPE (SCBA, Butyl Suit) S2->S3 Large Spill (>50mL) S4 Don Standard Amine PPE (Respirator, Butyl Gloves) S2->S4 Small Spill (<50mL) S5 Eliminate Ignition Sources S3->S5 S4->S5 S6 Apply Inert Absorbent (Dry Sand/Earth) S5->S6 S7 Neutralize Residue (Dilute Acetic Acid) S6->S7 S8 Collect in Sealed Waste Container S7->S8 S9 Decontaminate & Validate pH S8->S9

Step-by-step spill response and containment workflow for amine derivatives.

Spill Response Methodology:

  • Evacuation: Immediately evacuate personnel from the vicinity and increase room ventilation[6].

  • Containment: Surround the spill with an inert, dry absorbent material such as dry sand or earth. Crucial Causality: Never use combustible absorbents like sawdust, as reactive amines can trigger exothermic fires[6][8].

  • Neutralization: Carefully apply a weak acid (e.g., sodium bisulfate or dilute acetic acid) over the absorbed spill to neutralize the basic amine.

  • Validation: After physical removal of the absorbent into a hazardous waste bin, swab the affected surface with a wet pH test strip. Self-Validation: A pH reading of 6.5-7.5 confirms the complete neutralization of the corrosive amine residue.

Waste Disposal & Environmental Logistics

Pyridine derivatives are highly recalcitrant in the environment and exhibit long-lasting toxicity to aquatic life[9].

  • Segregation: Collect all amine-contaminated waste (including gloves, wipes, and absorbents) in dedicated, clearly labeled, tightly sealed polyethylene containers[6].

  • Chemical Incompatibility: Never mix amine waste with oxidizing agents, strong acids, or halogenated organics, as this will trigger violent, gas-evolving exothermic reactions[8][9].

  • Disposal: Transfer to a certified hazardous waste facility capable of high-temperature incineration. Ensure the facility utilizes nitrogen oxide (NOx) scrubbers, as thermal decomposition of pyridine amines releases highly toxic nitrogen oxides and cyanide fumes[7][8].

References

  • Mechanistic insights into pyridine exposure induced toxicity in model Eisenia fetida species: Evidence from whole-animal, cellular, and molecular-based perspectives. PubMed. 3

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI.5

  • Understanding How Cationic Polymers' Properties Inform Toxic or Immunogenic Responses via Parametric Analysis. ACS Publications. 2

  • 3-Pyridinemethanamine SDS, 3731-52-0 Safety Data Sheets. ECHEMI. 6

  • CAS NO. 1256789-64-6 | 1-(5-ethoxypyridin-3-yl)methanamine. Arctom. 1

  • 2-(Aminomethyl)pyridine Safety Data Sheet. Jubilant Ingrevia. 7

  • SAFETY DATA SHEET SDS/MSDS 2-AMINO PYRIDINE. Biochem Chemopharma. 9

  • Pyridine MSDS. Actylis Lab Solutions. 8

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.